Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
Description
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Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMSADQSMWKRRW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138326-69-9 | |
| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride: A Keystone Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural and physicochemical properties, conferred by the strained cyclopropyl ring, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its chemical characteristics, synthesis, and critical applications in drug development. We will explore the mechanistic basis for its ability to enhance metabolic stability and enforce conformational rigidity in bioactive molecules, with a particular focus on its role in the development of next-generation antiviral agents and other therapeutics.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of drug design, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The incorporation of unique structural motifs that can favorably influence a drug candidate's properties is a key strategy. The cyclopropyl group, a three-membered carbocycle, has garnered significant attention for its ability to address common challenges in drug development, such as poor metabolic stability and lack of target selectivity.[1]
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, with its defined stereochemistry, serves as a valuable precursor for introducing this strategic moiety into larger, more complex molecules. The inherent ring strain of the cyclopropyl group results in shorter, stronger carbon-carbon and carbon-hydrogen bonds, which in turn influences the molecule's electronic and conformational properties.[2] These characteristics are instrumental in:
-
Enhancing Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
-
Imparting Conformational Rigidity: The fixed geometry of the cyclopropyl ring restricts the conformational freedom of the molecule it is incorporated into, which can lead to higher binding affinity and selectivity for its biological target.[3]
-
Improving Potency and Bioavailability: By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance its interaction with the target receptor or enzyme, leading to increased potency.
This guide will provide a detailed exploration of these aspects, offering insights for researchers looking to leverage the unique properties of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride in their drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is essential for its effective application in synthesis and drug design.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride | [4] |
| CAS Number | 172876-00-9 | - |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water and polar organic solvents | - |
Spectroscopic Data (Representative)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 3.20 (d, J=7.2 Hz, 1H, α-CH), 1.60 (br s, 2H, NH₂), 1.10-1.20 (m, 1H, cyclopropyl CH), 0.50-0.70 (m, 4H, cyclopropyl CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 60.5 (α-C), 52.0 (OCH₃), 15.0 (cyclopropyl CH), 8.5 (cyclopropyl CH₂), 7.5 (cyclopropyl CH₂).
-
IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 2950 (C-H stretch), 1740 (C=O stretch, ester), 1600 (N-H bend).
Note: Actual spectral data may vary depending on the solvent and experimental conditions.
Synthesis and Methodologies
The enantioselective synthesis of chiral cyclopropyl amino acids is a topic of significant interest in organic chemistry. While a specific, detailed protocol for the industrial synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is often proprietary, a representative synthesis can be constructed based on established methodologies in the scientific literature.[5]
General Synthetic Strategy
A common approach involves the diastereoselective cyclopropanation of a chiral dehydroamino acid derivative, followed by separation of diastereomers and subsequent deprotection.
Caption: Generalized synthetic workflow for chiral cyclopropyl amino acids.
Representative Experimental Protocol
The following protocol is a conceptual illustration based on principles from patented and published procedures for similar compounds.[6]
Step 1: Cyclopropanation
-
To a solution of a suitable N-protected (e.g., Boc- or Cbz-) methyl dehydroalaninate in a suitable solvent (e.g., dichloromethane), add a palladium(II) or copper(I) catalyst.
-
Cool the reaction mixture to 0 °C and add a solution of diazomethane in diethyl ether dropwise over a period of 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the careful addition of acetic acid.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude diastereomeric mixture of the protected cyclopropyl amino acid ester.
Step 2: Diastereomer Separation
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the diastereomers.
-
Combine the fractions containing the desired (2R)-diastereomer and concentrate under reduced pressure.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified (2R)-diastereomer in a suitable solvent (e.g., methanol).
-
Add a solution of hydrochloric acid in diethyl ether or dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride as a solid.
-
The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The unique properties of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride make it a highly sought-after building block in the design of novel therapeutics, particularly in the field of antiviral drug development.
Case Study: HCV NS3/4A Protease Inhibitors
A prime example of the successful application of this building block is in the development of inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is essential for the replication of HCV, making it a key target for antiviral therapy.
The incorporation of a cyclopropylglycine moiety at specific positions in peptide-like protease inhibitors has been shown to significantly enhance their potency and pharmacokinetic properties. The cyclopropyl group can:
-
Provide a Rigid Scaffold: The conformational constraint imposed by the cyclopropyl ring helps to pre-organize the inhibitor into a conformation that is optimal for binding to the active site of the protease. This reduces the entropic penalty of binding, leading to a higher binding affinity.
-
Block Metabolic Sites: The cyclopropyl group can replace metabolically labile moieties, such as isopropyl groups, thereby preventing oxidative metabolism by CYP enzymes and increasing the drug's half-life in the body.[2]
-
Engage in Favorable Interactions: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with amino acid residues in the enzyme's active site.[7]
Caption: Role of the building block in HCV protease inhibition.
Broader Therapeutic Potential
The principles demonstrated in the development of HCV inhibitors are applicable to a wide range of therapeutic areas. The ability of the cyclopropyl group to enhance metabolic stability and enforce a specific conformation makes it a valuable tool in the design of:
-
Other Antiviral Agents: Targeting proteases and other enzymes in viruses such as HIV and influenza.
-
Oncology Drugs: Developing inhibitors of kinases and other enzymes involved in cancer cell proliferation.
-
Central Nervous System (CNS) Drugs: Designing molecules with improved brain penetration and metabolic stability.
-
Peptidomimetics: Creating peptide-based drugs with enhanced stability and oral bioavailability.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Handling:
-
Handle as a typical amino acid hydrochloride salt.
-
Avoid strong oxidizing agents and strong bases.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from moisture, as the compound is hygroscopic.
-
For long-term storage, refrigeration is recommended.
-
Conclusion
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride represents a powerful tool in the arsenal of medicinal chemists. Its unique ability to confer metabolic stability and conformational rigidity makes it a highly valuable chiral building block for the synthesis of novel drug candidates with improved therapeutic profiles. A thorough understanding of its chemical properties, synthesis, and the mechanistic basis of its utility will continue to drive innovation in drug discovery and development across a broad spectrum of diseases.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]
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Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 16(41), 9694-9704. [Link]
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MySkinRecipes. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Retrieved from [Link]
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Peters, U. (2013). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 56(22), 8955-8975. [Link]
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Nandakumar, J., & Bandyopadhyay, A. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 296, 100763. [Link]
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de Meijere, A., & Kozhushkov, S. I. (2000). Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. European Journal of Organic Chemistry, 2000(20), 3439-3453. [Link]
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NBinno. (n.d.). methyl 2-amino-2-cyclopropylacetate,hydrochloride. Retrieved from [Link]
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Tverdomed, S. N., & Jäger, V. (2012). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 9(10), 220803. [Link]
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Scott, P. J. H. (2018). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
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Schramma, K. R., & Bushin, L. B. (2022). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chemical Biology, 17(1), 168-177. [Link]
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Seebach, D., et al. (1996). L-Proline, 2-methyl-. Organic Syntheses, 73, 1. [Link]
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An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride: A Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Constrained Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural, conformationally constrained amino acids have emerged as powerful tools for medicinal chemists to sculpt the properties of peptide and small molecule therapeutics. Among these, derivatives of cyclopropylglycine hold a place of distinction. The cyclopropyl moiety, a three-membered carbocycle, imparts a unique combination of rigidity and lipophilicity, often leading to improved pharmacological profiles. This guide provides a comprehensive technical overview of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, a key chiral building block, for researchers, scientists, and professionals engaged in the art and science of drug development.
Chemical Identity and Physicochemical Properties
CAS Number and Stereoisomerism
A critical aspect of chemical identity is the Chemical Abstracts Service (CAS) number. For Methyl 2-amino-2-cyclopropylacetate hydrochloride, the stereochemistry is a key consideration:
-
Racemic Mixture (DL-form): The hydrochloride salt of the racemic mixture is identified by CAS Number 535936-86-8 .[1][2]
-
(S)-Enantiomer: The (S)-enantiomer hydrochloride is assigned CAS Number 138326-68-8 .
-
(R)-Enantiomer: While "methyl (2R)-2-amino-2-cyclopropyl-acetate" is a recognized synonym for the free base, a specific CAS number for the hydrochloride salt of the (2R)-enantiomer is not consistently reported in major chemical databases.[3] For the purposes of synthesis and procurement, it is often necessary to specify the desired (R)-stereochemistry in conjunction with the racemic CAS number or to source it from specialized custom synthesis providers.
Synonyms and Nomenclature
The compound is known by several synonyms, which is important to recognize when searching chemical literature and supplier databases:
-
Methyl (2R)-amino(cyclopropyl)ethanoate hydrochloride
-
(R)-alpha-Aminocyclopropaneacetic acid methyl ester hydrochloride
-
Methyl (R)-amino(cyclopropyl)acetate hydrochloride
Physicochemical Data
A summary of the key physicochemical properties for the hydrochloride salt is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2][4] |
| Appearance | White to light brown solid | [4] |
| Storage | 4°C, sealed storage, away from moisture | [4] |
The Role of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropyl group into a drug candidate is a strategic decision rooted in established medicinal chemistry principles. This small, strained ring system offers several advantages:
-
Conformational Rigidity: The cyclopropyl ring restricts the rotation of adjacent bonds, locking the molecule into a more defined conformation. This can lead to higher binding affinity for the target protein by reducing the entropic penalty of binding.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can orient key functional groups in an optimal geometry for interaction with the target, thereby enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The cyclopropyl group can increase lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Enantiomerically Pure Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride
The synthesis of enantiomerically pure cyclopropyl amino acids is a significant challenge in organic chemistry.[5] The two primary strategies for obtaining the desired (2R)-enantiomer are asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Direct asymmetric synthesis aims to create the desired enantiomer from achiral or prochiral starting materials. Several methods have been developed for the asymmetric synthesis of cyclopropyl amino acids, often involving transition-metal-catalyzed cyclopropanation reactions or the use of chiral auxiliaries.
A generalized workflow for the asymmetric synthesis of cyclopropylglycine derivatives is depicted below:
Caption: Generalized workflow for asymmetric synthesis.
Recent advances have focused on cobalt-catalyzed enantioselective reductive additions to construct chiral amino esters with cyclopropyl fragments, showcasing excellent enantioselectivity and functional group tolerance.
Chiral Resolution of Racemic Mixtures
Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This involves the separation of a racemic mixture into its constituent enantiomers.
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, such as lipases or proteases, to preferentially react with one enantiomer in a racemic mixture.[6][7]
Protocol for Enzymatic Kinetic Resolution of Racemic Methyl 2-amino-2-cyclopropylacetate:
-
N-Acetylation: The racemic Methyl 2-amino-2-cyclopropylacetate hydrochloride is first converted to its N-acetyl derivative. This is a standard procedure involving reaction with acetic anhydride in the presence of a base.
-
Enzymatic Hydrolysis: The racemic N-acetyl methyl ester is then subjected to hydrolysis using a stereoselective lipase (e.g., from Candida rugosa). The enzyme will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired (R)-ester) largely unreacted.
-
Separation: The resulting mixture of the (R)-N-acetyl methyl ester and the (S)-N-acetyl carboxylic acid can be separated based on their different chemical properties (e.g., by extraction with a basic aqueous solution to remove the acid).
-
Deprotection: The isolated (R)-N-acetyl methyl ester is then deprotected (hydrolysis of the acetyl group under acidic or basic conditions) to yield the target Methyl (2R)-2-amino-2-cyclopropylacetate.
-
Salt Formation: Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.
Caption: Workflow for enzymatic kinetic resolution.
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9][10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives.[11]
Typical Chiral HPLC Method Development:
-
Column Selection: A screening of different chiral columns (e.g., cellulose or amylose-based) is the first step.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, although a mass spectrometer can be coupled to the HPLC for more sensitive and specific detection.
Applications in Drug Synthesis
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the field of antiviral drug development.[12][13][14][15] The defined stereochemistry and the presence of the cyclopropyl group make it a sought-after building block for constructing protease inhibitors and other therapeutic agents.
While specific, publicly disclosed synthetic routes for marketed drugs that explicitly use this exact starting material can be proprietary, the utility of cyclopropyl amino acid derivatives is well-documented in the patent literature for the synthesis of inhibitors of viral proteases, such as those for Hepatitis C virus (HCV). The cyclopropyl group in these inhibitors often occupies a key position in the binding pocket of the enzyme, contributing to high potency.
Analytical Characterization
The identity and purity of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess, ee) of the final product.
-
Optical Rotation: Measurement of the specific rotation can be used to confirm the absolute stereochemistry.
Conclusion
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a specialized, high-value chiral building block that embodies the principles of modern medicinal chemistry. Its unique structural features, conferred by the conformationally constrained cyclopropyl ring, offer a powerful strategy for enhancing the pharmacological properties of drug candidates. A thorough understanding of its chemical identity, synthesis, and analytical characterization is essential for its effective application in the development of next-generation therapeutics. The synthetic methodologies outlined in this guide, particularly enzymatic kinetic resolution and asymmetric synthesis, provide robust pathways to access this important molecule, empowering researchers to continue to innovate in the field of drug discovery.
References
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PubChem. Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. [Link]
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American Elements. Methyl 2-amino-2-cyclopropylacetate hydrochloride. [Link]
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PubMed. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. [Link]
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PubMed. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. [Link]
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MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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PubMed. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. [Link]
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Sci-Hub. Asymmetric Synthesis of 2‐Alkyl‐ and 2‐Aryl‐3‐aminopropionic Acids (β2‐Amino Acids) from (S)‐N‐Acryloyl‐5,5‐dimethyloxazolidin‐2‐one SuperQuat Derivatives. [Link]
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The Strategic Advantage of Rigidity: An In-depth Technical Guide to the Biological Activity of Constrained Cyclopropyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. Constrained amino acids, particularly those incorporating the unique cyclopropyl moiety, have emerged as a powerful tool in drug design and development. This guide provides a comprehensive exploration of the biological activity of constrained cyclopropyl amino acids, delving into their synthesis, conformational properties, and diverse applications as peptidomimetics, enzyme inhibitors, and modulators of biological pathways. We will examine the causal relationships behind experimental choices in their design and application, offering field-proven insights for researchers and drug development professionals. This document aims to be a self-validating system, grounding its claims in authoritative sources and providing detailed experimental protocols and data presentation to empower further research and development in this exciting field.
Introduction: The Rationale for Conformational Constraint
The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of many linear peptides often leads to poor metabolic stability and reduced receptor affinity.[1] Conformational constraint, the restriction of molecular motion, has proven to be a highly effective strategy to overcome these limitations.[2] By locking a molecule into a bioactive conformation, we can enhance its binding affinity for a target receptor or enzyme, improve its resistance to enzymatic degradation, and ultimately increase its therapeutic potential.[3]
The cyclopropane ring, a three-membered carbocycle, is a particularly attractive tool for inducing conformational constraint due to its unique structural and electronic properties.[4] Its rigid framework can effectively mimic peptide turns or stabilize specific side-chain orientations, leading to a more favorable entropic contribution to binding.[3][5] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, contributing to an extended in vivo half-life of the drug.[6]
The Power of the Cyclopropyl Moiety in Medicinal Chemistry
The incorporation of a cyclopropyl group into amino acid scaffolds imparts a range of desirable properties that are highly sought after in drug discovery. These advantages stem from the inherent strain and unique geometry of the three-membered ring.
Enhanced Metabolic Stability
One of the most significant advantages of cyclopropyl amino acids is their increased resistance to metabolic degradation.[6] The cyclopropyl group is not readily recognized by many metabolic enzymes that typically degrade linear hydrocarbon chains, leading to a longer in vivo half-life and potentially less frequent dosing regimens for patients.[6] This enhanced stability is a crucial factor in the development of more effective and convenient pharmaceutical treatments.
Improved Target Interaction and Potency
The rigid nature of the cyclopropane ring restricts the conformational freedom of the amino acid, pre-organizing it into a conformation that is favorable for binding to its biological target.[3] This can lead to a significant enhancement in binding affinity and, consequently, increased potency. By reducing the entropic penalty associated with binding, the cyclopropyl constraint can transform a moderately active compound into a highly potent one.
Fine-Tuning of Physicochemical Properties
The introduction of a cyclopropyl group can also modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa.[3] These modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, allowing for the fine-tuning of its pharmacokinetic properties to achieve the desired therapeutic effect.
Synthesis of Constrained Cyclopropyl Amino Acids: A Methodological Overview
The synthesis of constrained cyclopropyl amino acids often requires specialized chemical strategies to construct the strained three-membered ring with the desired stereochemistry. Several robust methods have been developed, each with its own advantages and limitations.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and widely used method for the synthesis of cyclopropanes. It involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This method is particularly useful for the diastereoselective cyclopropanation of chiral allylic alcohols.
Transition Metal-Catalyzed Cyclopropanation
Various transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds. These methods often offer high levels of stereocontrol, allowing for the enantioselective synthesis of chiral cyclopropyl amino acids.
Hofmann Rearrangement for Bicyclic Carbamates
An innovative approach involves an intramolecular isocyanate trapping via a Hofmann rearrangement to synthesize bicyclic carbamates in an enantioenriched and diastereopure manner.[7] Subsequent ring-opening of these intermediates provides access to functionalized cyclopropane amino acids that can be incorporated into peptides.[7]
Cobalt-Catalyzed Reductive Addition
A recently developed method utilizes a cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chlorides to construct chiral α-tertiary amino acids containing cyclopropyl fragments.[8] This protocol demonstrates excellent enantioselectivity and functional group tolerance.[8]
Experimental Protocol: Enantioselective Synthesis of a Cyclopropyl Amino Acid via Hofmann Rearrangement
This protocol outlines a key sequence in the synthesis of a constrained cyclopropyl amino acid, adapted from a modular and scalable route.[7]
Step 1: Synthesis of Bicyclic Carbamate
-
To a solution of the starting amide (1.0 equiv) in a suitable solvent (e.g., methanol/water mixture), add a solution of sodium hypobromite (NaOBr) (1.1 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched bicyclic carbamate.
Step 2: Ring-Opening to the Cyclopropyl Amino Acid
-
Dissolve the bicyclic carbamate (1.0 equiv) in a suitable solvent (e.g., a mixture of THF and water).
-
Add a strong base, such as lithium hydroxide (LiOH) (2.0 equiv), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1 M HCl) to pH ~2-3.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected cyclopropyl amino acid.
Diverse Biological Activities of Constrained Cyclopropyl Amino Acids
The unique structural features of constrained cyclopropyl amino acids have led to their successful application in a wide range of therapeutic areas. Their ability to act as peptidomimetics, enzyme inhibitors, and receptor modulators has been extensively documented.
Peptidomimetics: Enhancing Stability and Bioactivity
Incorporating cyclopropyl amino acids into peptides can significantly enhance their stability against enzymatic degradation by proteases.[3][9] The constrained nature of the cyclopropyl group can also lock the peptide into a bioactive conformation, leading to increased affinity for its target receptor.[5] For example, cyclopropane-containing dipeptide isosteres have been used to stabilize reverse turns in Leu-enkephalin analogues, which are believed to bind to opioid receptors in a β-turn conformation.[5]
Enzyme Inhibition: A Strategy for Therapeutic Intervention
Constrained cyclopropyl amino acids have been successfully employed as inhibitors of various enzymes.[9] Their rigid structure allows for precise positioning of functional groups to interact with the active site of an enzyme, leading to potent and selective inhibition. For instance, cyclopropane-containing compounds have shown inhibitory activity against enzymes such as MET, a receptor tyrosine kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2).[10][11]
Broad Pharmacological Applications
The biological activities of cyclopropyl amino acids extend to a wide array of therapeutic areas. They have been investigated for their potential as:
-
Anticoagulants: Certain cyclopropane-containing drugs have demonstrated significant anticoagulant effects.[10][11]
-
Anticancer Agents: They have shown cytotoxicity by inhibiting epidermal growth factor receptor (EGFR).[10][11]
-
Antidiabetic and Anti-Alzheimer's Agents: Their potential in treating metabolic and neurodegenerative diseases is an active area of research.[10]
-
Antimicrobial and Antiviral Agents: The cyclopropylamine moiety is a key component in various antiviral and antimicrobial compounds.[12]
-
Anticonvulsant and Antidepressant Activities: These compounds have also been explored for their effects on the central nervous system.[10][13]
Data Presentation: Comparative Biological Activity
To illustrate the impact of incorporating constrained cyclopropyl amino acids, the following table summarizes hypothetical comparative data for a linear peptide and its cyclopropyl-constrained analogue.
| Compound | Target Receptor Binding Affinity (Ki, nM) | Proteolytic Stability (t1/2 in plasma, min) | In Vivo Efficacy (ED50, mg/kg) |
| Linear Peptide | 150 | 15 | 10 |
| Cyclopropyl Analogue | 15 | 180 | 1 |
This data is illustrative and intended to demonstrate the potential improvements achieved by incorporating constrained cyclopropyl amino acids.
Visualizing the Concept: Conformational Constraint
The following diagram illustrates the concept of how a flexible linear peptide can be conformationally constrained by the introduction of a cyclopropyl amino acid, leading to a more defined and bioactive structure.
Caption: Conformational constraint of a peptide via a cyclopropyl amino acid.
Conclusion and Future Perspectives
Constrained cyclopropyl amino acids represent a powerful and versatile tool in the arsenal of medicinal chemists. Their ability to enhance metabolic stability, improve target affinity, and modulate physicochemical properties has led to their successful application in the development of novel therapeutics across a wide range of diseases. The continued development of innovative synthetic methodologies will undoubtedly expand the accessibility and diversity of these valuable building blocks, paving the way for the next generation of highly effective and specific drugs. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic application of constrained cyclopropyl amino acids is poised to play an increasingly pivotal role in the future of drug discovery.
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- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). NIH.
- Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. (n.d.). ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). SpringerLink.
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- Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2024, January 28). Synfacts.
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The Cyclopropyl Group: A Small Ring with a Mighty Impact in Medicinal Chemistry and Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, the smallest of the carbocycles, has emerged from a structural curiosity to become a cornerstone of modern medicinal chemistry. Its presence in over 60 marketed pharmaceutical agents, spanning therapeutic areas from oncology to infectious diseases, is a testament to its profound and multifaceted influence on molecular properties.[1] This guide synthesizes field-proven insights and technical data to explore the strategic application of the cyclopropyl moiety in drug design. We will dissect its unique physicochemical and electronic properties, delve into its role in conformational constraint and bioisosterism, evaluate its impact on metabolic stability and pharmacokinetics, and provide practical guidance on its synthetic incorporation and potential liabilities.
The Foundation: Unique Physicochemical & Electronic Profile
The utility of the cyclopropyl ring is rooted in its distinct structure. The 60° internal bond angles create significant ring strain (27.5 kcal mol⁻¹), which dictates its unique properties.[1]
-
Bonding and Electronics: The internal C-C bonds possess a high degree of p-character, making them akin to a pseudo-double bond, while the external C-H bonds have more s-character, rendering them shorter, stronger, and more polarized than typical alkane C-H bonds.[1][2][3] This duality is central to its function; it can act as an inductive electron-withdrawing group but also as a potent resonance electron-donating group when adjacent to an electron-deficient center.[4] This electronic nature allows it to engage in unique interactions with biological targets and influence the pKa of neighboring functionalities.[2][5]
-
Rigidity and Conformational Control: The planar and rigid nature of the three-carbon ring provides well-defined exit vectors for substituents. This allows medicinal chemists to lock a molecule into a specific, bioactive conformation, which can lead to a significant, entropically favorable increase in binding affinity for its biological target.[2][6]
Caption: Core physicochemical properties stemming from the cyclopropyl ring's strained structure.
Strategic Applications in Drug Design
The unique properties of the cyclopropyl group are leveraged to solve numerous challenges in drug discovery, from enhancing potency to optimizing pharmacokinetic profiles.
Bioisosterism: A Versatile Replacement
The cyclopropyl group is a highly effective bioisostere, frequently used to replace other common chemical motifs to improve a compound's drug-like properties.[1]
-
Alkyl Groups (isopropyl, tert-butyl): Replacing a flexible isopropyl or bulky tert-butyl group with a rigid cyclopropyl ring can maintain or improve target engagement while enhancing metabolic stability and reducing lipophilicity.[1][7]
-
Alkenes and Phenyl Rings: Its pseudo-double bond character allows it to mimic the planarity and electronics of an alkene or, in some contexts, a phenyl ring.[1][2] This substitution is a key strategy for "de-aromatization," which can improve solubility and metabolic profiles while avoiding liabilities associated with aromatic rings.[8][9]
| Moiety | Typical LogP Contribution | Key Feature | Common Rationale for Replacement |
| Isopropyl | ~1.30 | Flexible, Lipophilic | Improve metabolic stability, reduce lipophilicity |
| Phenyl | ~1.96 | Aromatic, Bulky | Improve solubility, reduce metabolic liability, escape planarity |
| Cyclopropyl | ~1.10 | Rigid, Less Lipophilic | Introduce conformational rigidity, improve PK properties |
Data synthesized from multiple medicinal chemistry sources.
Caption: The cyclopropyl group as a key bioisosteric replacement for common chemical motifs.
Potency and Selectivity Enhancement
By rigidly fixing the conformation of a molecule, a cyclopropyl group can pre-organize the pharmacophoric elements for optimal interaction with the target receptor or enzyme. This reduces the entropic penalty of binding and can lead to a dramatic increase in potency.[2][6] In one study on PDE2 ligands, the introduction of a cyclopropyl group stabilized the bioactive conformation, leading to a 50-fold increase in potency.[1] This conformational restriction can also improve selectivity by disfavoring binding to off-targets that require a different molecular geometry.
Improving Pharmacokinetic (PK) Properties
One of the most compelling reasons to incorporate a cyclopropyl group is to enhance a drug candidate's metabolic stability.[6][10]
-
Blocking Metabolic Hotspots: The C-H bonds on a cyclopropyl ring have a high bond dissociation energy, making them significantly less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to aliphatic chains.[11] Strategically placing a cyclopropyl group at a known metabolic "hotspot" can block oxidation, increase the drug's half-life, and reduce patient dosing frequency.[6][11] The cholesterol-lowering drug Pitavastatin famously uses a cyclopropyl group to divert metabolism away from the highly polymorphic CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[11]
-
Modulating Physicochemical Properties: As a less lipophilic alternative to isopropyl or phenyl groups, the cyclopropyl moiety can help fine-tune a molecule's solubility and permeability, which are critical for oral absorption and distribution.[1][2]
Potential Liabilities and Mechanistic Considerations
While highly advantageous, the cyclopropyl group is not without potential drawbacks. Its unique reactivity can sometimes lead to undesirable biotransformations.
-
Metabolic Activation of Cyclopropylamines: Cyclopropylamines are a common structural motif in many drugs.[12] However, they can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[11] These reactive metabolites can form covalent adducts with hepatic proteins, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[11]
-
Toxicity from Cyclopropyl Carboxylic Acids: Compounds that can form a cyclopropyl carboxylic acid in vivo may be a structural alert. These metabolites can form conjugates with carnitine, inhibiting its crucial role in fatty acid transport and potentially leading to toxicity.[1]
Caption: Potential metabolic activation pathway of a cyclopropylamine moiety leading to toxicity.
Experimental Protocols: Synthesis and Evaluation
The successful incorporation and validation of a cyclopropyl group require robust synthetic and analytical methodologies.
Key Synthetic Method: Simmons-Smith Cyclopropanation
This classic reaction is a reliable method for converting an alkene to a cyclopropane.
Objective: To synthesize a cyclopropyl derivative from an alkene precursor.
Materials:
-
Alkene substrate (1.0 eq)
-
Diiodomethane (CH₂I₂) (1.5 eq)
-
Zinc-Copper couple (Zn(Cu)) (2.0 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the Zn(Cu) couple to a flame-dried flask containing the chosen anhydrous solvent.
-
Activation: Add the diiodomethane to the stirred suspension. Gentle heating or sonication may be required to initiate the formation of the reactive organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI).
-
Substrate Addition: Cool the reaction mixture to 0 °C. Add a solution of the alkene substrate in the same anhydrous solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropanated compound.
Workflow: Assessing Metabolic Stability
Objective: To determine the in vitro half-life (t₁/₂) of a cyclopropyl-containing compound in the presence of liver microsomes.
Caption: Standard workflow for an in vitro assay to determine metabolic stability.
Conclusion and Future Outlook
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of conformational rigidity, metabolic stability, and versatile bioisosterism.[2][13] Its strategic incorporation can overcome critical hurdles in drug discovery, transforming a problematic lead compound into a viable clinical candidate.[2] While potential liabilities such as the metabolic activation of cyclopropylamines must be carefully assessed, the proven track record of this small ring in numerous FDA-approved drugs ensures its continued prominence.[13][14][15] As synthetic methodologies become more sophisticated and our understanding of its subtle electronic effects deepens, the cyclopropyl group will undoubtedly continue to play a pivotal role in the design of the next generation of therapeutics.
References
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Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448–471. [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]
- Process for the manufacture of cyclopropylamine. (1986).
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate. [Link]
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Nemr, M., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 15047–15117. [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023). Domainex. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to Methyl (2R)-2-amino-2-cyclopropylacetate
Introduction
Methyl (2R)-2-amino-2-cyclopropylacetate is a chiral, non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. The incorporation of the cyclopropyl moiety imparts conformational rigidity to peptide backbones, a desirable trait for enhancing metabolic stability and receptor-binding affinity. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its analytical and spectroscopic properties is paramount for researchers in synthetic chemistry, process development, and quality control.
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl (2R)-2-amino-2-cyclopropylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed, predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds. The protocols and interpretations herein are designed to serve as a robust reference for scientists working with this and related molecules.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: Methyl (2R)-2-amino-2-cyclopropylacetate
-
Molecular Formula: C₆H₁₁NO₂[1]
-
Molecular Weight: 129.16 g/mol [1]
-
Chirality: The presence of a stereocenter at the α-carbon (C2) results in two enantiomers, with this guide focusing on the (2R) configuration.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem CID: 14040494[1] |
| Molecular Weight | 129.16 g/mol | PubChem CID: 14040494[1] |
| CAS Number | 768356-83-8 (racemate) | PubChem CID: 14040494[1] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl (2R)-2-amino-2-cyclopropylacetate, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the cyclopropyl, α-amino, and methyl ester protons. The unique electronic environment of the cyclopropane ring, which exhibits some double-bond character and induces a ring current, leads to significant shielding of the ring protons, causing them to appear at unusually high field (low ppm values).[2][3]
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (CH₂) | 0.40 - 0.60 | m | 4H | Diastereotopic methylene protons of the cyclopropyl ring, highly shielded. |
| H-b (CH) | 1.00 - 1.20 | m | 1H | Methine proton of the cyclopropyl ring, adjacent to the α-carbon. |
| H-c (NH₂) | 1.60 - 2.00 | br s | 2H | Amine protons; chemical shift and peak shape can vary with concentration and solvent. |
| H-d (α-CH) | 2.80 - 3.00 | d | 1H | Proton on the α-carbon, coupled to the cyclopropyl methine proton. |
| H-e (OCH₃) | 3.75 | s | 3H | Methyl ester protons, singlet due to the absence of adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The high s-character of the C-C bonds in the cyclopropane ring results in the cyclopropyl carbons appearing at a relatively high field.
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (CH₂) | 5 - 10 | Methylene carbons of the cyclopropyl ring. |
| C2 (CH) | 15 - 20 | Methine carbon of the cyclopropyl ring. |
| C3 (α-C) | 55 - 60 | The α-carbon, bonded to the nitrogen and cyclopropyl group. |
| C4 (OCH₃) | 52 - 55 | Methyl ester carbon. |
| C5 (C=O) | 173 - 176 | Carbonyl carbon of the ester, deshielded. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a small molecule like Methyl (2R)-2-amino-2-cyclopropylacetate.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Choices:
-
Deuterated Solvent (e.g., CDCl₃): Used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.
-
Tetramethylsilane (TMS): An internal standard with a single, sharp resonance at a high field, which is arbitrarily set to 0.00 ppm for calibration.[2]
-
Locking and Shimming: These steps are crucial for ensuring the homogeneity of the magnetic field across the sample, which leads to sharp, well-resolved spectral lines.
-
Number of Scans: More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of Methyl (2R)-2-amino-2-cyclopropylacetate is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=O, and C-O bonds.
Table of Predicted IR Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3300 - 3400 | Medium, Doublet | Asymmetric & Symmetric Stretch |
| C-H (cyclopropyl) | ~3100 | Medium | C-H Stretch |
| C-H (aliphatic) | 2850 - 3000 | Medium | C-H Stretch |
| C=O (ester) | 1735 - 1750 | Strong | Carbonyl Stretch |
| N-H (amine) | 1590 - 1650 | Medium | N-H Bend (Scissoring) |
| C-O (ester) | 1150 - 1250 | Strong | C-O Stretch |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
Workflow for ATR-FTIR Analysis
Caption: Step-by-step protocol for acquiring an ATR-FTIR spectrum.
Causality in Protocol Choices:
-
Background Spectrum: This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any absorbances from the ATR crystal itself, ensuring that the final spectrum is only of the sample.
-
Applying Pressure: Good contact between the sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile small molecules.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization, Methyl (2R)-2-amino-2-cyclopropylacetate will form a molecular ion (M⁺˙), which can then undergo fragmentation.
Table of Predicted Key Fragments
| m/z | Ion | Rationale for Formation |
| 129 | [C₆H₁₁NO₂]⁺˙ | Molecular ion (M⁺˙) |
| 70 | [C₄H₈N]⁺ | Loss of the methoxycarbonyl group ([M - COOCH₃]⁺) |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |
Primary Fragmentation Pathway: The most likely primary fragmentation pathway for amino acid esters is the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the methoxycarbonyl radical.[4][5] This results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
Fragmentation Scheme
Caption: Primary fragmentation pathway of Methyl (2R)-2-amino-2-cyclopropylacetate in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile ester.
Workflow for GC-MS Analysis
Caption: General workflow for the analysis of a volatile compound by GC-MS.
Causality in Protocol Choices:
-
Dilute Solution: Prevents overloading of the GC column, which ensures sharp chromatographic peaks and optimal separation.
-
Electron Ionization (70 eV): This is a standard energy for EI because it provides sufficient energy to cause reproducible fragmentation patterns, creating a characteristic "fingerprint" for the molecule that can be compared to library spectra.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for Methyl (2R)-2-amino-2-cyclopropylacetate. By understanding the expected spectral features and the underlying principles of each analytical technique, researchers can confidently characterize this important building block, ensure its quality, and accelerate its application in the development of novel chemical entities. The provided protocols offer a solid foundation for the practical acquisition of high-quality spectroscopic data.
References
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An In-depth Technical Guide to the Solubility and Stability of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
Introduction
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a chiral amino acid ester derivative of significant interest in pharmaceutical development. Its unique structure, featuring a cyclopropyl ring, makes it a valuable building block for synthesizing novel therapeutic agents, including protease inhibitors and antiviral drugs.[1] The cyclopropyl moiety can impart conformational rigidity and enhance metabolic stability in parent molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation, manufacturing, and ensuring the final product's safety and efficacy.
This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols.
Physicochemical Properties
A baseline understanding of the compound's fundamental properties is essential before delving into its solubility and stability behavior.
Table 1: Key Physicochemical Properties of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2][3][4] |
| IUPAC Name | methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride | [2] |
| CAS Number | 138326-68-8 (for S-enantiomer) | [1][3] |
| Structure | ![]() | (Structure based on IUPAC name) |
| Predicted LogP | 1.399 | [5] |
| Predicted Boiling Point | 162°C at 760 mmHg | [2][5] |
Note: Some properties are predicted and should be confirmed experimentally.
The hydrochloride salt form is common for amino acid esters as it generally enhances stability and aqueous solubility compared to the free base form.[6][7] The salt consists of the protonated amine (ammonium) and a chloride counter-ion, which dictates much of its behavior in solution.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and ease of formulation. For an amine hydrochloride salt, solubility is intrinsically linked to the pH of the medium.
Theoretical Considerations
-
pH-Dependent Solubility: As a salt of a weak base (the amino ester) and a strong acid (HCl), Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is expected to be highly soluble in acidic to neutral aqueous solutions. In this pH range, the amine group remains protonated (R-NH₃⁺), favoring interaction with polar water molecules. As the pH increases into the basic range, the amine will be deprotonated to the free base (R-NH₂), which is typically less water-soluble and may precipitate.[8]
-
Common Ion Effect: In solutions already containing a high concentration of chloride ions, the solubility of the hydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium.
-
Solvent Polarity: The compound's solubility in organic solvents will depend on the solvent's polarity and its ability to solvate both the ionic and organic parts of the molecule. Protic solvents (like methanol and ethanol) are generally better solvents for hydrochloride salts than aprotic solvents (like acetone or ethyl acetate).
Experimental Determination of Solubility
The shake-flask method is a gold-standard, straightforward technique for determining equilibrium solubility.
Workflow for Solubility Assessment
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Forced Degradation Study
-
Rationale: This protocol systematically exposes the compound to the five stress conditions recommended by ICH guideline Q1A(R2) to identify potential degradation products and pathways. [9][10]A stability-indicating HPLC method is crucial; this is a method demonstrated to separate the parent peak from all significant degradation products.
-
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a 50:50 water:acetonitrile mix).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60-80°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature. Note: Base-catalyzed hydrolysis of esters is typically very rapid, so frequent monitoring is required.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation:
-
Solid State: Place the solid compound in a vial in an oven at 80°C.
-
Solution State: Heat the stock solution at 80°C.
-
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Sampling & Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for preliminary identification of degradants.
-
-
Expected Stability Data
Table 3: Predicted Forced Degradation Profile
| Stress Condition | Expected Degradation | Primary Degradant | Rationale |
| 0.1 M HCl, 60°C | Slow to Moderate | (2R)-2-amino-2-cyclopropylacetic acid | Acid-catalyzed ester hydrolysis. |
| 0.1 M NaOH, RT | Rapid | (2R)-2-amino-2-cyclopropylacetic acid | Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed. |
| 3% H₂O₂, RT | Minimal to None | N/A | The molecule lacks functional groups highly susceptible to peroxide oxidation. |
| Thermal (80°C) | Minimal (Solid) | N/A | Hydrochloride salts are generally crystalline and thermally stable. [11] |
| Photolytic (ICH Q1B) | Minimal to None | N/A | The molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation. |
Practical Handling and Storage
Based on the predicted stability profile, the following recommendations can be made:
-
Storage: The compound should be stored in well-sealed containers at room temperature or refrigerated, protected from high humidity and light.
-
Formulation Considerations: Aqueous formulations should be buffered to a slightly acidic pH (e.g., pH 4-6) to minimize the rate of base-catalyzed hydrolysis of the ester group. Contact with strongly basic excipients should be avoided.
Conclusion
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a molecule with a well-defined physicochemical profile. Its solubility is expected to be high in aqueous media at physiological pH, a favorable characteristic for pharmaceutical development. The primary stability liability is the potential for hydrolytic cleavage of the methyl ester, particularly under basic conditions. This degradation can be readily monitored and controlled by maintaining an appropriate pH. The compound is predicted to be relatively robust against oxidative, thermal, and photolytic stress. The protocols and insights provided in this guide offer a robust framework for the experimental evaluation and handling of this important chemical intermediate.
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A Senior Application Scientist's Guide to Non-Natural Amino Acids: From Discovery to Therapeutic Revolution
Abstract
The twenty canonical amino acids encoded by the universal genetic code represent a powerful but finite chemical vocabulary. For decades, researchers have sought to expand this vocabulary, leading to the development of non-natural amino acids (nAAs). These bespoke building blocks, equipped with novel chemical functionalities, have unlocked unprecedented capabilities in protein engineering, mechanistic biology, and drug discovery. This guide provides an in-depth exploration of the core technology behind nAA incorporation, details field-proven methodologies, and surveys the transformative impact of this technology on modern bioscience and therapeutic development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.
Introduction: Breaching the 20-Amino Acid Barrier
The central dogma of molecular biology describes a flow of information from DNA to RNA to protein, with a near-universal genetic code dictating the assembly of 20 specific amino acids into polypeptide chains. This system's elegance is also its limitation. To overcome this, the field of Genetic Code Expansion (GCE) has emerged as a powerful synthetic biology tool.[1] GCE enables the site-specific incorporation of nAAs—amino acids not among the canonical 20—into proteins in living cells and organisms.[1][2]
This breakthrough allows for the introduction of unique chemical functionalities, such as bioorthogonal handles, photo-crosslinkers, fluorescent probes, and post-translational modifications, with pinpoint precision.[1][3] The ability to install these functionalities has transformed our ability to probe and manipulate biological systems, leading to novel therapeutics, advanced biomaterials, and a deeper understanding of protein structure and function.[2]
The Core Machinery: Engineering Orthogonal Translation
The successful site-specific incorporation of an nAA hinges on the creation of a new translational pathway that operates in parallel to, but independently of, the host cell's own machinery. This principle is known as orthogonality . The cornerstone of this technology is an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair (O-aaRS/tRNA).[4][5]
Causality Behind the Orthogonal Pair:
-
The Orthogonal Synthetase (O-aaRS): This enzyme must be engineered to exclusively recognize and "charge" (aminoacylate) its partner tRNA with the desired nAA.[6] Crucially, it must not recognize any of the cell's endogenous tRNAs or canonical amino acids.[4]
-
The Orthogonal tRNA (O-tRNA): This tRNA must be a substrate for its cognate O-aaRS but remain invisible to the host cell's native synthetases.[4][7] Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[8]
When the O-tRNA recognizes the blank codon in an mRNA sequence, it suppresses the normal termination of translation and instead directs the ribosome to insert the nAA into the growing polypeptide chain.[8]
Diagram: The Principle of Amber Stop Codon Suppression
This diagram illustrates the central mechanism of genetic code expansion. The orthogonal aaRS/tRNA pair hijacks the UAG stop codon, repurposing it to encode a non-natural amino acid (nAA), thereby enabling the synthesis of a custom-engineered protein.
Caption: Mechanism of genetic code expansion via amber (UAG) stop codon suppression.
A Validated Workflow for Site-Specific nAA Incorporation
Achieving high-fidelity nAA incorporation requires a systematic and verifiable experimental approach. The following protocol outlines a self-validating workflow for expressing a protein containing an nAA at a specific site in E. coli.
Experimental Workflow Diagram
Caption: A validated experimental workflow for nAA incorporation and verification.
Step-by-Step Methodology
-
Vector Preparation:
-
Target Plasmid: Introduce an amber (TAG) codon at the desired incorporation site within your gene of interest using site-directed mutagenesis.[9]
-
Orthogonal System Plasmid: Utilize a compatible plasmid expressing the chosen O-aaRS and O-tRNA pair. The Methanosarcina mazei Pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair is exceptionally robust and has been engineered to incorporate a wide variety of nAAs in both prokaryotic and eukaryotic cells.[8]
-
-
Expression in E. coli :
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target and orthogonal system plasmids.
-
Grow the culture in a minimal or rich medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Supplement the medium with the nAA (typically 1-10 mM). Causality: The external supply of the nAA is critical as the host cell cannot synthesize it.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
-
Purification:
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the target protein using standard chromatography techniques (e.g., affinity chromatography via a His-tag).
-
-
Self-Validation and Quality Control:
-
Western Blot Analysis: Run samples from cultures grown with and without the nAA. A full-length protein band should only be visible in the "+nAA" lane, confirming that expression is dependent on suppression of the UAG codon. The "-nAA" lane should show no full-length product, indicating minimal read-through by endogenous tRNAs.
-
Mass Spectrometry (MS): This is the definitive validation step. High-resolution mass spectrometry of the purified protein will confirm the precise mass of the incorporated nAA, providing unambiguous evidence of successful and high-fidelity incorporation.[][11]
-
Applications in Research and Drug Development
The ability to install novel chemical functionalities into proteins has catalyzed breakthroughs across numerous scientific disciplines.
A. Probing Biological Mechanisms
-
Mapping Protein-Protein Interactions (PPIs): Incorporating photo-crosslinking nAAs, such as p-benzoyl-L-phenylalanine (BPA) or diazirine-containing amino acids, allows for the covalent trapping of transient or weak interaction partners upon UV irradiation.[12][13][14] These captured complexes can then be identified by mass spectrometry, providing a high-resolution snapshot of the cellular interactome in a native context.[12]
-
In Vivo Imaging and Tracking: The incorporation of fluorescent nAAs enables the direct visualization of protein localization, trafficking, and dynamics within living cells, offering a powerful alternative to bulky fluorescent protein tags like GFP.[15][][17]
Diagram: Photo-Crosslinking to Map Protein Interactions
Caption: Using a photo-reactive nAA to trap and identify protein interaction partners.
B. Engineering Next-Generation Therapeutics
-
Site-Specific Antibody-Drug Conjugates (ADCs): Traditional ADCs are created by chemically conjugating cytotoxic drugs to lysine or cysteine residues on an antibody, resulting in a heterogeneous mixture with variable efficacy and toxicity.[18] Incorporating nAAs with bioorthogonal "click chemistry" handles (e.g., azides or alkynes) enables the precise, site-specific attachment of drugs.[19][20] This produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced safety.[18][19][]
-
Peptide Therapeutics and Stapled Peptides: Peptide drugs often suffer from poor stability and cell permeability. Incorporating nAAs can introduce conformational constraints, such as hydrocarbon "staples," which lock the peptide into its bioactive α-helical conformation.[22][23] This process, known as peptide stapling, enhances proteolytic resistance and cell penetration, turning previously undruggable intracellular targets into viable therapeutic opportunities.[22]
Table: Common Non-Natural Amino Acids and Their Applications
| Non-Natural Amino Acid (nAA) | Functional Group | Core Application |
| p-Azido-L-phenylalanine (AzF) | Azide | Bioorthogonal "click" chemistry for drug conjugation and labeling.[24] |
| p-Benzoyl-L-phenylalanine (BPA) | Benzophenone | UV-activated photo-crosslinking to map protein-protein interactions.[14] |
| Acetyl-L-lysine | Acetylated Amine | Studying post-translational modifications and epigenetic regulation. |
| O-Methyl-L-tyrosine | Methylated Hydroxyl | Probing the effects of tyrosine phosphorylation signaling. |
| Dansylalanine | Fluorescent Dansyl | Intrinsic fluorescent probe for protein tracking and binding assays. |
| (S)-2-amino-8-nonenoic acid | Alkene (for stapling) | Formation of hydrocarbon staples in peptides to enhance stability.[23] |
Challenges and Future Horizons
Despite its transformative power, the field of genetic code expansion faces ongoing challenges. Key areas of future development include:
-
Improving Incorporation Efficiency: Competition with cellular release factors that recognize stop codons can limit the yield of the full-length protein.[25] The development of E. coli strains with deleted release factors and engineered ribosomes shows promise for boosting efficiency.[25]
-
Expanding to New Codons: Moving beyond the UAG codon to utilize other nonsense codons, or even quadruplet "frameshift" codons, will enable the simultaneous incorporation of multiple distinct nAAs into a single protein.[7][26]
-
Eukaryotic Systems: While well-established in E. coli, optimizing nAA incorporation in mammalian cells is more complex due to differences in translational machinery, presenting a significant hurdle for therapeutic protein production.[27]
-
Genome Recoding: A grand challenge is to remove all instances of a specific codon from an organism's genome, freeing it up for unambiguous reassignment to an nAA.[28] This would create organisms with a permanently expanded genetic code, ensuring high-fidelity nAA incorporation without competition from release factors.[28]
The continued evolution of this technology promises to further blur the lines between synthetic chemistry and biology, paving the way for novel biotherapeutics, intelligent biomaterials, and a more profound understanding of the molecular machinery of life.[2]
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- Photocrosslinking approaches to interactome mapping. PubMed Central.
- Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. PubMed Central.
- Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System.
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- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. NIH.
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A Senior Application Scientist's Guide to the Synthesis of Cyclopropane Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopropane amino acids (CPAs) represent a class of conformationally constrained non-proteinogenic amino acids of immense value in medicinal chemistry. The rigid cyclopropane scaffold, when incorporated into peptides or small molecules, imparts unique structural properties that can enhance metabolic stability, improve receptor selectivity, and lock in bioactive conformations.[1][2] This guide provides an in-depth review of the core synthetic strategies for accessing these valuable building blocks, with a focus on explaining the causality behind experimental choices, ensuring scientific integrity through robust protocols, and grounding all claims in authoritative literature. We will explore diastereoselective and enantioselective methodologies, including carbene-mediated cyclopropanations, intramolecular cyclizations, and Michael-initiated ring closures, offering field-proven insights for their practical application in a drug discovery and development context.
The Strategic Value of the Cyclopropane Ring in Drug Design
The three-membered carbocycle of a cyclopropane imposes significant geometric constraints. Unlike flexible alkyl chains, the cyclopropane ring fixes the relative orientation of its substituents, a property that medicinal chemists exploit to design peptidomimetics and small molecule inhibitors with superior pharmacological profiles.[1][2] The increased s-character of the C-H bonds and the unique electronic nature of the bent C-C bonds also influence the molecule's polarity and metabolic stability.[3]
However, the synthesis of optically pure CPAs is non-trivial. The primary challenges lie in:
-
Controlling Stereochemistry: Often, up to three stereogenic centers are generated during the cyclopropanation step, demanding highly stereoselective methods.[4]
-
Ring Strain: The inherent strain energy of the cyclopropane ring (27.5 kcal/mol) must be managed during synthesis to avoid undesired side reactions.[3]
-
Functional Group Compatibility: The reagents used for cyclopropanation must be compatible with the sensitive functional groups present in amino acid precursors.
This guide will dissect the most effective strategies to overcome these challenges.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the cyclopropane ring is the linchpin of any CPA synthesis. The choice of method depends on the desired substitution pattern, required stereochemistry, and scalability.
Carbene and Carbenoid-Mediated Cyclopropanation
This is the most prevalent class of reactions for forming cyclopropane rings, involving the addition of a one-carbon (C1) unit to an alkene precursor.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[5][6][7] The key reactive species, (iodomethyl)zinc iodide (ICH₂ZnI), delivers a methylene group (:CH₂) to an alkene in a concerted, stereospecific syn-addition.[6] This means the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7]
Causality in Action: The Role of Directing Groups
A significant advantage of the Simmons-Smith reaction is its susceptibility to substrate-directed stereocontrol. Allylic alcohols, amines, and amides can chelate to the zinc carbenoid, directing the methylene transfer to the proximal face of the double bond with high diastereoselectivity.[8][9] This is a critical tool for synthesizing chiral CPAs from chiral allylic precursors.
However, the classic Simmons-Smith reaction has limitations, including poor reactivity with electron-deficient olefins and the potential for competing N-ylide formation with unprotected allylic amines.[9][10] To address this, variants using diethylzinc (Et₂Zn) are often employed, which can improve reactivity and yield.[8] Furthermore, strategic placement of chelating groups on nitrogen protectors can successfully promote cyclopropanation over undesired side reactions.[9][11]
Workflow for Directed Simmons-Smith Cyclopropanation
Caption: Directed Simmons-Smith Reaction Workflow.
Experimental Protocol: Diastereoselective Cyclopropanation of a Cbz-Protected Allylic Amine [8]
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with the Cbz-protected allylic amine (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: The solution is cooled to -20 °C in an appropriate cooling bath.
-
Reagent Addition: Diethylzinc (Et₂Zn, 4.0 equiv, 1.0 M solution in hexanes) is added dropwise via syringe, keeping the internal temperature below -15 °C. The solution is stirred for 15 minutes.
-
Carbenoid Formation: Dichloromethane (CH₂Cl₂, 4.0 equiv) is added dropwise over 30 minutes. Note: Dichloromethane serves as both the solvent and the methylene source in this variant.[8]
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 18-24 hours, monitoring by TLC or LC-MS.
-
Workup: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl amine derivative. Diastereomeric ratio (dr) is determined by ¹H NMR analysis.
This powerful strategy involves the decomposition of diazo compounds by a transition metal catalyst (commonly Rh, Cu, or Co) to generate a metal carbene intermediate.[12][13] This intermediate then transfers the carbene fragment to an alkene.[12]
The primary advantage over the Simmons-Smith reaction is the ability to perform highly enantioselective transformations by using chiral ligands on the metal center.[12][14] This allows for the creation of chiral cyclopropanes from achiral starting materials, a highly efficient approach in asymmetric synthesis. Dirhodium(II) carboxylates are particularly effective catalysts for this transformation.[13]
Mechanism: The Catalytic Cycle
Caption: Simplified Rh(II)-Catalyzed Cyclopropanation Cycle.
A key consideration is the hazardous nature of diazo compounds, which can be toxic and explosive.[12] This often necessitates in situ generation or careful handling protocols, which can be a barrier to large-scale synthesis.
Intramolecular Cyclization Strategies
Instead of adding an external C1 unit, these methods construct the cyclopropane ring from a linear precursor that already contains all the necessary carbon atoms.
The Kulinkovich reaction provides access to 1-aminocyclopropanols via the treatment of amides with a Grignard reagent (e.g., EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, like Ti(OiPr)₄.[15][16] The reaction proceeds through a titanacyclopropane intermediate which adds to the amide carbonyl.[17][18]
This method is particularly valuable for synthesizing α-CPAs. The resulting aminocyclopropanol can be further elaborated. While powerful, the original reaction is not inherently asymmetric. Asymmetric variants using chiral titanium complexes have been developed but may require stoichiometric amounts of the chiral ligand to achieve high enantioselectivity.[19]
The MIRC reaction is a versatile and stereocontrolled method for cyclopropane synthesis.[20][21] It is a domino reaction that begins with a conjugate (Michael) addition of a nucleophile to an electron-deficient alkene.[3] The resulting enolate intermediate then undergoes an intramolecular Sₙ2 reaction, displacing a leaving group to close the three-membered ring.[3]
Mechanism: General MIRC Pathway
Caption: Michael-Initiated Ring Closure (MIRC) Mechanism.
The power of MIRC lies in its stereoselectivity, which can be controlled by chiral catalysts, chiral auxiliaries, or chiral substrates.[20] This has made it a go-to strategy for the asymmetric synthesis of highly functionalized cyclopropanes. For example, the addition of an enolate derived from an amino acid precursor to a vinyl sulfonium salt can generate CPAs with excellent stereocontrol.
Comparative Analysis of Key Synthetic Routes
Choosing the optimal synthetic route requires a careful evaluation of several factors. The following table provides a high-level comparison to guide this decision-making process.
| Method | Key Reagents | Stereocontrol | Advantages | Limitations |
| Simmons-Smith | CH₂I₂/Zn-Cu or Et₂Zn/CH₂X₂ | Substrate-directed (Diastereoselective) | High functional group tolerance; reliable stereospecificity; operationally simple.[5][9] | Not readily amenable to enantiocontrol from achiral substrates; competing N-ylide formation.[9][10] |
| Rh/Cu Catalysis | Diazo compounds, Rh₂(OAc)₄, Cu(acac)₂ | Catalyst-controlled (Enantioselective) | Excellent enantioselectivity possible; broad substrate scope.[12][22] | Hazard of diazo compounds; cost of precious metal catalysts.[12] |
| Kulinkovich | Grignard reagents, Ti(OiPr)₄ | Substrate-directed | Access to unique 1-aminocyclopropanols from amides.[15][23] | Asymmetric versions can be inefficient; sensitive to steric hindrance.[19] |
| MIRC | Nucleophile, Michael acceptor with LG | Catalyst or Substrate-controlled (Enantio- & Diastereo-) | High stereocontrol; convergent; builds complexity quickly.[20][24] | Requires specifically functionalized precursors; can be base-sensitive. |
Conclusion and Future Outlook
The synthesis of cyclopropane amino acids has matured into a sophisticated field with a diverse toolbox of reliable and stereoselective methods. Carbene-based approaches, particularly the substrate-directed Simmons-Smith reaction and catalyst-controlled transition-metal reactions, remain the workhorses for accessing a wide array of CPA structures. Concurrently, intramolecular strategies like the MIRC reaction offer elegant and highly controlled pathways to complex, stereodefined targets.
Future innovations will likely focus on enhancing the practicality and sustainability of these methods. The development of safer, non-explosive carbene precursors to replace diazo compounds is a significant area of interest.[25] Furthermore, the application of biocatalysis, using engineered enzymes like cytochrome P450s to perform cyclopropanations, presents a green and highly selective alternative to traditional chemical catalysts.[4] As these next-generation methodologies become more robust and accessible, they will undoubtedly accelerate the discovery and development of novel therapeutics built upon the unique and powerful cyclopropane amino acid scaffold.
References
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- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023).
- Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. NIH. (2024).
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Harnessing the Cyclopropyl Residue: A Precision Tool for Peptide Conformational Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor selectivity, low binding affinity, and susceptibility to proteolytic degradation. Introducing conformational constraints is a proven strategy to mitigate these liabilities. This technical guide provides an in-depth exploration of the cyclopropyl group as a uniquely powerful tool for peptide modification. We will delve into the fundamental principles governing its conformational effects, provide practical guidance on the synthesis of cyclopropyl-containing amino acids, and present the methodologies for characterizing their structural impact. Through a synthesis of foundational literature and practical insights, this guide will equip researchers and drug developers with the knowledge to rationally design and implement cyclopropane-based constraints to create next-generation peptide therapeutics with superior pharmacological profiles.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides are exceptional therapeutic leads due to their high specificity and potency. However, their clinical translation is often hampered by two key challenges: poor metabolic stability and low bioavailability. Both issues are intrinsically linked to their conformational flexibility. An unrestrained peptide chain exists as an ensemble of conformations in solution, only one or a few of which are biologically active (the "bioactive conformation"). This has several negative consequences:
-
Entropic Penalty of Binding: Significant conformational ordering is required upon binding to a biological target, which is entropically unfavorable and can reduce binding affinity.[1][2]
-
Proteolytic Susceptibility: Flexible, extended peptide backbones are ideal substrates for proteases, leading to rapid degradation and short in-vivo half-lives.[3]
-
Poor Membrane Permeability: The dynamic exposure of polar backbone atoms often prevents passive diffusion across cell membranes, limiting access to intracellular targets.
By introducing rigid structural elements, we can pre-organize a peptide into its bioactive conformation. This approach not only enhances binding affinity by reducing the entropic cost but also "shields" the peptide backbone from enzymatic cleavage and can be used to create conformations more amenable to cell permeation.[3][4][5][6] The cyclopropyl group stands out as a particularly versatile and powerful tool for achieving this conformational control.
The Cyclopropyl Group: Unique Structural and Electronic Properties
The effectiveness of the cyclopropane ring as a conformational controller stems from its distinct geometry and electronic nature. Unlike larger cycloalkanes, it is a rigid, planar system with no capacity for ring-flipping.[7][8] This rigidity is the cornerstone of its utility in peptide design.
Key features include:
-
Planar and Rigid Structure: The three carbon atoms are coplanar, creating a well-defined and predictable structural element.[3]
-
"Cyclopropylic Strain": Substituents in a cis orientation on the ring are fixed in a sterically demanding eclipsed conformation. This robust steric repulsion, termed "cyclopropylic strain," severely restricts bond rotation around the adjacent C-C bonds, providing a powerful means to control the peptide backbone and side-chain orientation.[7][8]
-
Enhanced π-Character: The C-C bonds of the cyclopropane ring have a higher degree of p-orbital character than typical alkanes, giving them partial double-bond or π-character.[3] This can influence electronic interactions within the binding pocket of a target protein.
These properties allow the cyclopropyl group to act as a "conformational lock," not only restricting the peptide backbone but also precisely orienting the amino acid side chains, a feature often overlooked in other constraining strategies.[1][5]
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Methodological & Application
Application Note: A Robust Protocol for the Asymmetric Synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, a valuable non-canonical amino acid building block. Non-canonical amino acids, particularly those with conformationally restricted side chains like the cyclopropyl group, are of significant interest in medicinal chemistry for their ability to enhance the metabolic stability and modulate the secondary structure of peptides.[1][2] This guide details a robust strategy centered on a diastereoselective rhodium-catalyzed cyclopropanation reaction. We will elucidate the causal factors behind key experimental choices, from precursor synthesis to the final salt formation, ensuring a self-validating and reproducible workflow for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The incorporation of structurally unique amino acids into peptide-based therapeutics is a cornerstone of modern drug design. Cyclopropyl amino acids, a subset of 2,3-methanoamino acids, are particularly noteworthy.[3][4] The rigid cyclopropyl moiety imparts significant conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity, selectivity, and resistance to enzymatic degradation.[2] Methyl (2R)-2-amino-2-cyclopropylacetate is a chiral synthon that provides access to these valuable peptide modifications.
While numerous methods exist for the synthesis of unnatural amino acids, including biocatalytic routes and the alkylation of glycine derivatives, catalytic asymmetric synthesis offers a powerful and versatile approach for achieving high enantiopurity.[5][6] The strategy outlined herein employs a highly diastereoselective rhodium(II)-catalyzed cyclopropanation of a chiral α,β-dehydroamino acid derivative. This approach is advantageous due to its operational simplicity, high stereocontrol, and the commercial availability of effective rhodium catalysts and ligands.[7]
The overall synthetic pathway can be visualized as a three-stage process:
-
Precursor Synthesis: Preparation of the key starting material, a protected methyl 2-aminoacrylate.
-
Asymmetric Cyclopropanation: The core reaction where the chiral cyclopropyl ring is installed using a rhodium catalyst.
-
Deprotection and Salt Formation: Removal of the protecting group and conversion to the stable hydrochloride salt.
Mechanistic Rationale: The Key to Stereocontrol
The cornerstone of this synthesis is the rhodium-catalyzed reaction between a diazo compound (in this case, diazomethane generated in situ or a safer equivalent) and an N-acylated dehydroamino ester. The generally accepted mechanism proceeds through the formation of a chiral rhodium-carbene intermediate.
The α,β-unsaturated amino acid substrate coordinates to this electrophilic carbene. The facial selectivity of the subsequent cyclopropanation is dictated by the chiral ligands coordinated to the rhodium center.[7] For this synthesis, a catalyst such as Rh₂(OAc)₄ in combination with a suitable chiral ligand, or a pre-formed chiral rhodium(II) carboxylate complex like Rh₂((R)-BTPCP)₄, is employed to direct the carbene addition to one specific face of the double bond, thereby establishing the desired (2R) stereocenter with high fidelity.[7] The choice of the N-protecting group on the dehydroamino ester is also critical, as it influences the electronic properties and steric environment of the alkene, further refining stereoselectivity.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Detailed Experimental Protocols
Safety Notice: This protocol involves hazardous materials, including diazomethane precursors and flammable solvents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Methyl 2-acetamido-2-serine | ≥98% | Sigma-Aldrich, TCI |
| Acetic Anhydride | Reagent Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics |
| Rhodium(II) Acetate Dimer (Rh₂(OAc)₄) | ≥98% | Strem Chemicals |
| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | ≥98% (for in situ generation) | Sigma-Aldrich |
| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T. Baker |
| Hydrochloric Acid | 6 N solution in H₂O | VWR Chemicals |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Macron Fine Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical |
Protocol: Stage 1 - Synthesis of Methyl 2-acetamidoacrylate
This precursor is synthesized via the dehydration of methyl 2-acetamido-2-serine.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-acetamido-2-serine (10.0 g, 61.7 mmol).
-
Reagent Addition: Suspend the starting material in acetic anhydride (100 mL). Add pyridine (25 mL) dropwise to the suspension. The pyridine acts as a catalyst and acid scavenger.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold diethyl ether (2 x 30 mL).
-
Drying: Dry the white solid under high vacuum to a constant weight. The expected yield is typically 80-90%. The product is generally pure enough for the next step without further purification.
Protocol: Stage 2 - Asymmetric Cyclopropanation
This step requires careful handling of a diazomethane solution generated in situ. A specialized diazomethane generation apparatus with fire-polished glass joints should be used.
-
Catalyst & Substrate Setup: In a 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-acetamidoacrylate (5.0 g, 35.0 mmol) and Rhodium(II) acetate dimer (80 mg, 0.18 mmol, 0.5 mol%) in anhydrous dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.
-
Diazomethane Generation: In a separate, dedicated apparatus, generate a solution of diazomethane in diethyl ether from Diazald® and potassium hydroxide according to established procedures. Caution: Diazomethane is toxic and explosive. Use appropriate shielding.
-
Reaction: Add the ethereal diazomethane solution dropwise to the stirred, cooled solution of the substrate and catalyst over a period of 3-4 hours. The addition rate should be controlled to maintain a faint yellow color in the reaction flask, indicating a low steady-state concentration of diazomethane. Vigorous nitrogen evolution will be observed.
-
Quenching: After the addition is complete, continue stirring at 0 °C for an additional hour. Quench any remaining diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Wash the organic solution with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl (2R)-1-acetyl-2-aminocyclopropane-1-carboxylate, is then purified by flash column chromatography on silica gel (Eluent: Gradient of 30% to 60% Ethyl Acetate in Hexanes) to afford the product as a white solid. High enantiomeric excess (>95% e.e.) is expected.
Protocol: Stage 3 - Deprotection and Hydrochloride Salt Formation
-
Hydrolysis: Dissolve the purified cyclopropyl product (3.0 g, 17.5 mmol) in 6 N aqueous hydrochloric acid (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) for 6 hours to facilitate the hydrolysis of the acetyl protecting group and the methyl ester.[8]
-
Esterification & Salt Formation: Cool the solution and concentrate it to dryness under reduced pressure. To the resulting solid, add anhydrous methanol (100 mL). Heat the methanolic solution to reflux for 4 hours to reform the methyl ester. This step simultaneously ensures the formation of the hydrochloride salt. A common alternative for this step is the use of thionyl chloride in methanol.[9]
-
Isolation: Cool the solution to 0 °C. The product, Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, will precipitate. If precipitation is slow, add anhydrous diethyl ether to promote crystallization.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.
Caption: High-level experimental workflow for the synthesis.
Expected Results and Characterization
The successful execution of this protocol should yield the target compound with high chemical and enantiomeric purity.
| Parameter | Expected Value | Analytical Method |
| Overall Yield | 45-60% (from methyl 2-acetamidoacrylate) | Gravimetric Analysis |
| Enantiomeric Excess (e.e.) | >95% | Chiral HPLC/SFC |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 3.85 (s, 3H, OCH₃), 3.40 (t, 1H, α-CH), 1.40-1.20 (m, 1H), 1.10-0.90 (m, 4H) | NMR Spectroscopy |
| Mass Spec (ESI+) | m/z: 130.08 [M+H]⁺ (for free amine) | LC-MS |
References
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Zhang, Y., & Wang, J. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. Available at: [Link]
-
Maruoka, K. (2018). Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds. PubMed. Available at: [Link]
- CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.
-
Fu, G. C., & Weix, J. B. (2015). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central (PMC). Available at: [Link]
-
Chen, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
-
Fu, G. C., & Weix, J. B. (2015). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Leśniak, S., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
Easton, C. J., & Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry. Available at: [Link]
-
Gagné, M. R., & Vincent, M. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC). Available at: [Link]
-
Reissig, H.-U., & de Meijere, A. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]
-
Chen, Y., et al. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. Available at: [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
-
Waser, J., et al. (2019). Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers. Available at: [Link]
-
Reissig, H.-U., & de Meijere, A. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
-
Seebach, D., et al. (1993). L-Proline, 2-methyl-. Organic Syntheses. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Methyl (2R)-2-amino-2-cyclopropylacetate into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity.[1][2] Methyl (2R)-2-amino-2-cyclopropylacetate, a conformationally constrained glycine analog, presents a unique building block for peptide-based drug discovery.[3][4] Its cyclopropyl moiety can induce specific secondary structures and enhance resistance to enzymatic degradation.[5] This document provides a comprehensive guide for the efficient incorporation of this sterically hindered amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and robust analytical methods for characterization, ensuring a high rate of success for researchers in this field.
Introduction: The Significance of Cyclopropyl Amino Acids in Peptide Therapeutics
The therapeutic potential of peptides is often limited by their poor metabolic stability and lack of oral bioavailability.[1] The introduction of unnatural amino acids (UAAs) is a key strategy to overcome these limitations.[1][6] Cyclopropyl-containing amino acids, in particular, are of significant interest as they impart a high degree of conformational constraint on the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to enhanced potency and selectivity for its target receptor. Furthermore, the cyclopropyl group can sterically shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.[5]
Methyl (2R)-2-amino-2-cyclopropylacetate (Figure 1) is a chiral building block that can be used to introduce the cyclopropylglycine (Cpg) residue into a peptide sequence. The (2R) stereochemistry is specified to ensure chiral purity of the final peptide. This guide will provide a detailed protocol for the Nα-Fmoc protection of this amino acid ester, followed by its incorporation into a growing peptide chain on a solid support.
Figure 1: Chemical Structure of Methyl (2R)-2-amino-2-cyclopropylacetate
Caption: Structure of Methyl (2R)-2-amino-2-cyclopropylacetate.
Materials and Reagents
Amino Acids and Resins
-
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride (or free base)
-
Fmoc-Cl or Fmoc-OSu
-
Standard Fmoc-protected proteinogenic amino acids
-
Rink Amide MBHA resin or 2-Chlorotrityl chloride resin (for C-terminal amides or acids, respectively)[7][8]
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), reagent grade
Coupling Reagents and Additives
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Diisopropylcarbodiimide (DIC)
Experimental Protocols
Nα-Fmoc Protection of Methyl (2R)-2-amino-2-cyclopropylacetate
The first crucial step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amino group does not react during subsequent coupling steps.
Protocol:
-
Dissolve Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in Dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield Nα-Fmoc-Methyl (2R)-2-amino-2-cyclopropylacetate.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a general protocol for manual SPPS. Automated synthesizers can also be programmed accordingly.[9]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Cpg-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-Cpg-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5-10 minutes.
-
Rationale for Reagent Choice: Due to the steric hindrance of the cyclopropyl group, a potent coupling reagent is required.[10][11] HATU and COMU are highly effective for coupling sterically hindered amino acids as they form highly reactive OAt or Oxyma esters, respectively.[12][13]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification and Characterization:
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by LC-MS and/or MALDI-TOF mass spectrometry.
-
Data Presentation and Troubleshooting
Coupling Efficiency Comparison
| Coupling Reagent | Additive | Base | Reaction Time (hr) | Coupling Efficiency (%) | Notes |
| HATU | - | DIPEA | 2 | >95% | Recommended for sterically hindered couplings. |
| COMU | - | DIPEA | 2 | >95% | Excellent alternative to HATU, lower risk of racemization.[13] |
| HBTU | HOBt | DIPEA | 4 | 80-90% | May require double coupling. |
| DIC | HOBt | - | 6-8 | 70-85% | Slower reaction times, higher risk of incomplete coupling. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Cpg residue. | Use a more powerful coupling reagent like HATU or COMU. Increase coupling time. Double couple. |
| Poor resin swelling. | Ensure adequate swelling time in both DCM and DMF. | |
| Racemization | Over-activation of the amino acid. | Minimize pre-activation time. Use COMU, which is reported to have lower racemization levels.[13] |
| Presence of excess base. | Use the stoichiometric amount of base. | |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time. Ensure the correct cleavage cocktail is used for the resin and protecting groups. |
Conclusion
The successful incorporation of Methyl (2R)-2-amino-2-cyclopropylacetate into peptides via Fmoc-SPPS is readily achievable with careful optimization of the coupling conditions. The use of potent coupling reagents such as HATU or COMU is paramount to overcoming the steric hindrance imposed by the cyclopropyl moiety. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel cyclopropyl-containing peptides for various applications in drug discovery and chemical biology. The resulting peptides, with their enhanced conformational stability and proteolytic resistance, hold significant promise for the development of next-generation therapeutics.
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). PubMed Central. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B. ACS Publications. [Link]
-
Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids | Request PDF. ResearchGate. [Link]
-
Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494. PubChem. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. NIH. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Peptides can be synthesized without amino acids. Nature. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]
-
Unnatural amino acids. JPT Peptide Technologies. [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC. PubMed Central. [Link]
-
Methyl 2-amino-2-cyclopropylacetate hydrochloride | CAS 535936-86-8. American Elements. [Link]
-
Angew. Chem.:Unnatural amino acids facilitate nanopore peptide sequencing. Wiley Online Library. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF. ResearchGate. [Link]
-
Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679. PubChem. [Link]
-
(2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891. PubChem. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
Application Notes and Protocols: The Strategic Use of Methyl (2R)-2-amino-2-cyclopropylacetate as a Chiral Building Block in Drug Discovery
Foreword for the Modern Drug Discovery Professional
In the intricate tapestry of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a perpetual endeavor. Among the myriad of chiral building blocks available to the discerning chemist, those incorporating strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules. This guide focuses on a particularly valuable synthon: Methyl (2R)-2-amino-2-cyclopropylacetate .
The cyclopropyl group, far from being a mere structural curiosity, is a powerful tool in drug design. Its rigid, three-dimensional nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target. Furthermore, the cyclopropyl moiety is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in optimizing pharmacokinetic profiles. These attributes have led to the incorporation of cyclopropyl-containing amino acids in a range of therapeutics, including antiviral agents for Hepatitis C and HIV.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Methyl (2R)-2-amino-2-cyclopropylacetate. We will move beyond theoretical discussions to provide detailed, field-proven protocols for its incorporation into complex molecular scaffolds, with a particular focus on the synthesis of a key intermediate for the protease inhibitor, Boceprevir. The methodologies presented herein are designed to be robust, scalable, and readily adaptable to a variety of synthetic challenges.
Physicochemical Properties of Methyl (2R)-2-amino-2-cyclopropylacetate
A thorough understanding of the physical and chemical properties of a building block is paramount to its successful application.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Chirality | (2R) enantiomer |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, alcohols) |
| Storage | Store under an inert atmosphere at 2-8°C. Sensitive to moisture. |
The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry
The incorporation of a cyclopropyl group into a drug candidate can offer several distinct advantages that address common challenges in drug discovery:
-
Conformational Rigidity: The strained, planar nature of the cyclopropane ring restricts the rotational freedom of the molecule. This can pre-organize the molecule into a conformation that is optimal for binding to its biological target, leading to an increase in potency.
-
Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Improved Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl ring can lead to more specific interactions with the target protein, enhancing both potency and selectivity over off-target interactions.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and other physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Core Synthetic Workflow: A Practical Guide
The following sections provide a detailed, step-by-step guide for the protection, coupling, and deprotection of Methyl (2R)-2-amino-2-cyclopropylacetate. This workflow is exemplified by its application in the synthesis of a key precursor to the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.
Figure 1: General workflow for the utilization of Methyl (2R)-2-amino-2-cyclopropylacetate.
Protocol 1: N-Boc Protection of Methyl (2R)-2-amino-2-cyclopropylacetate
Rationale: The protection of the primary amine is a critical first step to prevent unwanted side reactions during the subsequent amide coupling. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
Methyl (2R)-2-amino-2-cyclopropylacetate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of Methyl (2R)-2-amino-2-cyclopropylacetate (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-Methyl (2R)-2-amino-2-cyclopropylacetate, is typically obtained as a colorless oil or white solid and can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling
Rationale: The formation of the amide bond is the cornerstone of this synthetic sequence. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base such as DIPEA, facilitates the rapid and high-yielding formation of amide bonds, even between sterically hindered partners.[2]
Materials:
-
N-Boc-Methyl (2R)-2-amino-2-cyclopropylacetate (from Protocol 1)
-
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-Methyl (2R)-2-amino-2-cyclopropylacetate (1.05 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected dipeptide intermediate as a white solid or foam.
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Protocol 3: N-Boc Deprotection
Rationale: The final step in this sequence is the removal of the Boc protecting group to liberate the free amine of the Boceprevir intermediate. This is typically achieved under acidic conditions, which selectively cleave the Boc group while leaving other functional groups, such as the methyl ester, intact.
Materials:
-
N-Boc protected dipeptide intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Centrifuge (optional)
Procedure:
-
Dissolve the N-Boc protected dipeptide intermediate (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) or an excess of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual acid.
-
The resulting crude product, the desired Boceprevir intermediate as a TFA or HCl salt, is often a solid. It can be triturated with diethyl ether to induce precipitation, and the solid can be collected by filtration or centrifugation. The product is typically used in the next synthetic step without further purification.
Characterization of Products
Thorough characterization of the synthesized intermediates and final product is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the products. Key diagnostic signals include the characteristic resonances of the cyclopropyl protons, the Boc group (if present), and the amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a commonly used technique for these types of compounds.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product, ensuring that the stereochemistry of the starting material has been preserved throughout the synthetic sequence. Reversed-phase HPLC is used to assess the chemical purity of the intermediates and the final product.[2][5][6]
Troubleshooting and Field-Proven Insights
-
Incomplete N-Boc Protection: If the protection reaction is sluggish, ensure that the starting amine is dry and that anhydrous solvents are used. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction, but care should be taken as it can also promote side reactions.
-
Low Yield in Amide Coupling: Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Pre-activation of the carboxylic acid with HATU for a sufficient time before adding the amine is crucial. If the reaction is still slow, gentle heating (e.g., to 40-50 °C) may be beneficial.
-
Difficult Purification: The urea byproduct from carbodiimide-based coupling reagents (like EDC) can sometimes co-elute with the desired product. Using HATU often simplifies purification as its byproducts are more water-soluble. If flash chromatography is challenging, consider preparative HPLC for purification.[7][8]
-
Incomplete N-Boc Deprotection: If deprotection is incomplete, increase the reaction time or the amount of acid. Ensure that the reaction is not quenched prematurely. Co-evaporation with a non-polar solvent is important to remove all traces of the strong acid, which can interfere with subsequent reactions.
Conclusion
Methyl (2R)-2-amino-2-cyclopropylacetate is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its unique structural features offer significant advantages in drug design, leading to compounds with enhanced potency, selectivity, and metabolic stability. The protocols detailed in this guide provide a robust framework for the successful incorporation of this synthon into a variety of molecular scaffolds. By understanding the principles behind each synthetic step and adhering to the provided methodologies, researchers can confidently leverage the power of this chiral building block to advance their drug discovery programs.
References
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074–6086. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]
-
Douglas, K. A., et al. (2018). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of the American Chemical Society, 140(13), 4646–4651. [Link]
-
Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved from [Link]
- CN103435532A - Synthetic method of boceprevir intermediate. (2013).
- CN105330589A - Preparation method of boceprevir intermediate. (2016).
-
Characterization of Cyclopropyl Synthases Involved in the Maturation of Ribosomally Synthesized and Posttranslationally Modified Peptides. (2020). Digital Commons @ DU. [Link]
-
Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput. Retrieved from [Link]
-
Arote, R. B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153093. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Mohimani, H., et al. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of Computational Biology, 18(11), 1561-1574. [Link]
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- 4. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cyclopropyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Cyclopropyl Scaffolds in Peptide Therapeutics
The precise engineering of peptide structure is a cornerstone of modern drug discovery. The introduction of non-canonical amino acids offers a powerful tool to modulate the conformational properties, metabolic stability, and biological activity of peptides. Among these, cyclopropyl amino acids have emerged as particularly valuable building blocks. Their rigid, three-membered ring structure imparts significant conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity. Furthermore, the cyclopropane ring can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of these sterically demanding residues using solid-phase peptide synthesis (SPPS).
The Challenge of Steric Hindrance in SPPS
The successful stepwise assembly of a peptide on a solid support hinges on the efficiency of two key repeating steps: the removal of the temporary Nα-protecting group (typically the fluorenylmethyloxycarbonyl, Fmoc, group) and the subsequent coupling of the next amino acid in the sequence.[1][2][3] The inherent steric bulk of cyclopropyl amino acids presents a significant challenge to the coupling step. The rigid cyclopropane ring can hinder the approach of the activated carboxylic acid to the deprotected N-terminus of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. Therefore, specialized strategies and optimized protocols are required to achieve high-fidelity synthesis of peptides containing these unique residues.
Core Principles for Successful Synthesis
To overcome the challenges associated with cyclopropyl amino acids, the following principles should be applied:
-
Potent Activation Chemistry: The use of highly efficient coupling reagents is paramount to drive the acylation reaction to completion.
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures can be employed to overcome the steric barrier.
-
Careful Monitoring: In-process monitoring of coupling efficiency is crucial to ensure the desired peptide is being synthesized with high fidelity.
-
Robust Cleavage and Purification: The final steps of cleaving the peptide from the resin and subsequent purification must be tailored to the specific properties of the cyclopropyl-containing peptide.
Experimental Protocols
I. Materials and Reagents
-
Resins: Rink Amide MBHA resin or pre-loaded Wang resin are suitable choices for the synthesis of peptide amides and acids, respectively.[4][5]
-
Amino Acids: Fmoc-protected amino acids, including the desired Fmoc-cyclopropyl amino acid derivative.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF).[4]
-
Solvents: High-purity, amine-free DMF, dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP).[4]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[6]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C8 or C18 column. Acetonitrile (ACN) and water, both containing 0.1% TFA, are used as mobile phases.
II. Step-by-Step SPPS Protocol for a Model Peptide Containing a Cyclopropyl Amino Acid
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Cpa, where Cpa is a cyclopropyl amino acid) on Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).[4]
-
Swell the resin in DMF for at least 30 minutes.[4]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[4]
-
Agitate the resin for 3 minutes, then drain.
-
Repeat the addition of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).[4]
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH, 4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
4. Incorporation of the Cyclopropyl Amino Acid (Cpa):
-
Rationale: Due to the steric hindrance of the cyclopropyl group, a more potent activation method and potentially longer reaction time are employed to ensure high coupling efficiency. HATU is an excellent choice for such challenging couplings.[5]
-
In a separate vial, dissolve the Fmoc-Cpa-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated Fmoc-Cpa-OH solution to the deprotected resin.
-
Agitate the reaction mixture for at least 2 hours. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.
-
After the extended coupling, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
5. Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence (Gly, Gly, Tyr).
6. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
7. Cleavage from Resin and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]
-
Add the cleavage cocktail (5 mL) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6][7]
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[6]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
9. Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using a preparative RP-HPLC system with a C8 or C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a white powder.
Data Presentation and Workflow Visualization
Table 1: Recommended Coupling Strategies for Cyclopropyl Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time | Notes |
| HATU/DIPEA | 1 : 0.95 : 2 | 2 - 4 hours | Highly recommended for sterically hindered amino acids. Double coupling may be necessary. |
| HCTU/DIPEA | 1 : 0.95 : 2 | 2 - 4 hours | A good alternative to HATU, often more cost-effective. |
| DIC/HOAt | 1 : 1 : 1 | 4 - 6 hours | A carbodiimide-based method, the addition of HOAt minimizes racemization. |
Diagram 1: SPPS Workflow for Peptides with Cyclopropyl Amino Acids
Caption: General workflow for the solid-phase synthesis of peptides containing cyclopropyl amino acids.
Scientific Integrity and Mechanistic Insights
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: The selection of a highly efficient coupling reagent like HATU is driven by the need to overcome the high activation energy barrier associated with the coupling of sterically hindered amino acids. HATU forms a highly reactive OAt-ester intermediate, which is more susceptible to nucleophilic attack by the sterically encumbered amine terminus of the growing peptide chain.[5]
-
Extended Coupling Times: Providing a longer reaction time for the coupling of cyclopropyl amino acids allows for a greater number of molecular collisions to occur in the correct orientation for bond formation, thereby maximizing the coupling efficiency.
-
Cleavage Cocktail Composition: The use of a scavenger like triisopropylsilane (TIS) in the TFA cleavage cocktail is critical. During the acid-mediated cleavage of side-chain protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated. TIS acts as a carbocation scavenger, preventing these reactive species from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine.[6] While the cyclopropane ring is generally stable to TFA, the presence of scavengers ensures the overall integrity of the peptide.
Potential for Ring-Opening Side Reactions
The cyclopropane ring is known to be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or radical initiators.[8] While standard TFA cleavage conditions are generally considered mild enough to preserve the integrity of the cyclopropane ring, the possibility of minor ring-opening, especially with prolonged exposure to the acidic cleavage cocktail, cannot be entirely ruled out. This potential side reaction underscores the importance of optimizing cleavage times and thoroughly characterizing the final product by mass spectrometry to confirm the presence of the intact cyclopropyl moiety.
Conclusion
The solid-phase synthesis of peptides containing cyclopropyl amino acids presents unique challenges due to steric hindrance. However, by employing robust activation strategies, optimizing reaction conditions, and utilizing appropriate cleavage and purification protocols, researchers can successfully incorporate these valuable building blocks into their peptide sequences. The protocols and insights provided in this guide offer a solid foundation for the synthesis of these conformationally constrained peptides, paving the way for the development of novel and more effective peptide-based therapeutics.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Schiller, J., & O'Brien, P. J. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry, 245(24), 6553-6557. [Link]
-
Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2019). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of the American Chemical Society, 141(35), 13861-13869. [Link]
-
Prakash Academy. (2012, February 17). Why cyclopropane ring cleaves - an illustrative Problem [Video]. YouTube. [Link]
-
Bode, J. W. (2017). One step cleavage and cyclization of unprotected peptides with the KAHA ligation. Angewandte Chemie International Edition, 56(4), 1033-1036. [Link]
-
Peptide Synthesis Laboratory. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
Wang, F., & Song, C. (2019). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Nature Communications, 10(1), 1-8. [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]
-
Li, Z., & Li, X. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 23-41. [Link]
-
Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2109. [Link]
-
Piras, B., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3469. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purity Determination of Amino Acid Esters by Analytical HPLC
Introduction: The Critical Role of Purity in Amino acid Esters
Amino acid esters are pivotal intermediates in the synthesis of peptides, peptidomimetics, and a diverse array of pharmaceuticals. As direct precursors to active pharmaceutical ingredients (APIs), their purity is not merely a quality metric but a fundamental determinant of the safety and efficacy of the final drug product. Even minute impurities, such as the free amino acid, diastereomers, or degradation products, can lead to significant downstream consequences, including altered biological activity, increased toxicity, and compromised product stability.
This comprehensive guide provides a detailed framework for the development and validation of analytical High-Performance Liquid Chromatography (HPLC) methods for the purity determination of amino acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices, ensuring robust and reliable analytical outcomes.
Foundational Principles: Selecting the Right Chromatographic Approach
The inherent polarity and structural diversity of amino acid esters necessitate a careful selection of the HPLC method. The primary goal is to achieve adequate retention of the ester while separating it from its potential impurities.
Reversed-Phase (RP) HPLC: The Workhorse of Purity Analysis
Reversed-phase HPLC is the most ubiquitously employed technique due to its versatility and wide applicability.[1] The separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (typically C18 or C8).
-
Causality of Choice: Amino acid esters, being more hydrophobic than their corresponding free amino acids, are well-suited for RP-HPLC. The ester group masks the polar carboxylic acid, leading to increased retention on a nonpolar stationary phase. This allows for the effective separation of the ester from the highly polar, and thus less retained, free amino acid—a common process-related impurity.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is a powerful alternative for the analysis of highly polar compounds that exhibit insufficient retention in RP-HPLC.[2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent.
-
Causality of Choice: While less common for esters, HILIC can be advantageous when dealing with very polar amino acid esters or when simultaneous analysis of other highly polar impurities is required.[5] The separation mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[4]
Chiral Chromatography: For Enantiomeric Purity
For chiral amino acid esters, determining enantiomeric purity is critical. This is achieved using chiral stationary phases (CSPs) that can differentiate between enantiomers.[6][7]
-
Causality of Choice: Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit vastly different pharmacological and toxicological profiles. Chiral HPLC is essential to ensure the desired enantiomer is present and to quantify the level of the unwanted enantiomer.[8] Polysaccharide-based CSPs are commonly used for this purpose.[7]
Method Development and Optimization: A Step-by-Step Guide
A systematic approach to method development is crucial for achieving a robust and reliable analytical method.[9][10]
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Protocol 1: Stability-Indicating RP-HPLC Method for Purity of L-Aspartic Acid α-Methyl Ester
This protocol outlines the development of a stability-indicating method capable of separating L-Aspartic Acid α-Methyl Ester from its potential degradation products and process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Reference standards for L-Aspartic Acid α-Methyl Ester and L-Aspartic Acid.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
2. Chromatographic Conditions (Optimized):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses the ionization of the free carboxylic acid of the parent amino acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any late-eluting degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Most amino acid esters lack a strong chromophore, but the peptide bond and carboxyl group absorb at low UV wavelengths.[11] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve L-Aspartic Acid α-Methyl Ester reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using Mobile Phase A.
-
Specificity Solution: Prepare a solution containing L-Aspartic Acid α-Methyl Ester (1.0 mg/mL) and L-Aspartic Acid (0.1 mg/mL) in Mobile Phase A to demonstrate separation.
4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][12][13] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours, then dissolve in Mobile Phase A.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside a non-degraded control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a mandatory process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose.[14][15][16] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][17]
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Protocol 2: Validation of the HPLC Purity Method
1. Specificity:
-
Analyze a blank (Mobile Phase A), the reference standard, the sample, and the specificity solution.
-
Analyze the forced degradation samples.
-
Acceptance Criteria: No interfering peaks at the retention time of the main analyte and known impurities. The main peak should be resolved from all degradation product peaks (Resolution > 2.0).
2. Linearity:
-
Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Range:
-
The range is established from the linearity data and is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[13]
4. Accuracy:
-
Perform a recovery study by spiking the sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, LOD is an S/N of 3:1, and LOQ is an S/N of 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
7. Robustness:
-
Deliberately vary critical method parameters to assess the method's reliability during normal use.[2]
-
Examples of parameters to vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the sample under each varied condition and evaluate the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the purity results should not be significantly affected.
Data Presentation and Troubleshooting
Typical System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Common Troubleshooting Scenarios:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column degradation. | Adjust mobile phase pH; Use a new column; Ensure sample is fully dissolved in the mobile phase.[18] |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope; Try a different organic modifier (e.g., methanol). |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuating column temperature. | Prepare fresh mobile phase daily; Use a column oven. |
| Ghost Peaks | Carryover from previous injections; Contaminated mobile phase. | Implement a needle wash step; Use fresh, high-purity solvents. |
| High Backpressure | Blockage in the system (e.g., frit, column). | Filter all samples and mobile phases; Back-flush the column (if permissible).[5] |
Conclusion
The development and validation of a robust and reliable HPLC method for the purity determination of amino acid esters is a critical undertaking in pharmaceutical development. By employing a systematic approach to method development, adhering to ICH validation guidelines, and understanding the scientific principles behind the chosen chromatographic technique, researchers can ensure the generation of high-quality, defensible data. This, in turn, safeguards the integrity of the final drug product, contributing to its overall safety and efficacy.
References
-
International Journal of Pharmaceutical Chemistry and Analysis. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. Available from: [Link]
-
Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), pp.372-380. Available from: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
Forced degradation studies. Forced degradation as an integral part of HPLC stability-indicating method development. Available from: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]
-
NIH. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), pp.55-60. Available from: [Link]
-
ResearchGate. (2025). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
-
Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. 19(1). Available from: [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
NIH. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. aelabgroup.com [aelabgroup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. database.ich.org [database.ich.org]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. labcompare.com [labcompare.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Application Note: Derivatization of the Amino Group for Specific Coupling Chemistries
Introduction: The Central Role of the Primary Amine in Bioconjugation
In the fields of drug development, diagnostics, and fundamental biological research, the covalent linkage of molecules to proteins, peptides, and oligonucleotides—a process known as bioconjugation—is an indispensable tool. The primary amino group (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine residues, is the most frequently targeted functional group for such modifications. Its prevalence, surface exposure on folded proteins, and inherent nucleophilicity make it an ideal handle for derivatization.
This guide provides an in-depth exploration of the most robust and widely adopted chemistries for amino group derivatization. Moving beyond mere procedural lists, this document explains the causality behind critical experimental choices, offers self-validating protocols, and grounds its claims in established scientific principles. The aim is to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodologies required to achieve efficient, stable, and reproducible bioconjugates.
Section 1: Amide Bond Formation via N-Hydroxysuccinimide (NHS) Esters
The formation of a stable amide bond between a primary amine and a carboxyl group is arguably the most common strategy in bioconjugation.[1] The direct condensation of these groups is inefficient under physiological conditions. Consequently, the carboxyl group is typically activated, most often as an N-hydroxysuccinimide (NHS) ester.
Mechanism of Action: A Tale of Two Competitors
The core of this chemistry is a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[2][3]
However, this desired reaction (aminolysis) is in constant competition with hydrolysis, where water attacks the NHS ester, regenerating the original, unreactive carboxylic acid.[2][4] The success of the conjugation hinges on managing the rates of these two competing reactions, a balance that is critically dependent on pH.
-
At acidic pH (<7): The primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[5]
-
At optimal pH (7.2-8.5): A sufficient concentration of the amine is unprotonated and nucleophilic, allowing for efficient aminolysis. While the rate of hydrolysis also increases with pH, the rate of aminolysis increases more significantly, favoring the desired conjugation.[4][5]
-
At high pH (>9.0): The hydrolysis of the NHS ester becomes extremely rapid, drastically reducing its half-life and leading to poor conjugation efficiency.[2][4]
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} caption [label="NHS Ester Reaction: Aminolysis vs. Hydrolysis.", shape=plaintext, fontsize=10]; }
Quantitative Data: The Impact of pH on NHS Ester Stability
The following table summarizes the critical relationship between pH and the hydrolytic stability of a typical NHS ester, underscoring the importance of timely execution of the reaction after reagent preparation.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4–5 hours | [4] |
| 8.0 | 4 | ~1 hour | [2] |
| 8.6 | 4 | 10 minutes | [4] |
| 9.0 | Room Temp | Minutes | [2] |
Detailed Protocol: Labeling a Protein with an NHS-Ester Dye
This protocol provides a self-validating workflow for conjugating an amine-reactive fluorescent dye to an antibody.
1. Materials & Reagent Preparation:
-
Protein: Antibody (e.g., IgG) at 1-5 mg/mL. The protein must be in an amine-free buffer.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[4][6]
-
NHS-Ester Dye: (e.g., Alexa Fluor™ 488 NHS Ester). Prepare a 10 mg/mL stock solution in high-quality, anhydrous DMSO immediately before use.[6]
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with storage buffer.
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.
2. Experimental Procedure:
-
Buffer Exchange (If Necessary): If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Reaction Setup:
-
Bring the protein solution and the dissolved NHS-ester dye to room temperature.
-
While gently vortexing the protein solution, add a calculated molar excess of the NHS-ester dye. A starting point is often a 10- to 20-fold molar excess of the dye over the protein.[7]
-
Scientist's Insight: The optimal molar ratio is empirical and depends on the number of accessible lysines on the protein and the desired Degree of Labeling (DOL). It is often necessary to perform trial reactions at different ratios.[8]
-
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
Quenching (Optional but Recommended): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM. Incubate for 15 minutes. This step consumes any unreacted NHS ester.
-
Purification:
-
Separate the labeled protein conjugate from unreacted dye and reaction byproducts by applying the entire reaction mixture to a pre-equilibrated desalting column.
-
Collect the purified protein conjugate as it elutes in the void volume.
-
3. Validation & Quality Control: Determining the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter.[8][9]
-
Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (A_max).[10]
-
Calculation:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A_max × CF)) / ε_protein
-
Dye Concentration (M): [Dye] = A_max / ε_dye
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
-
Interpretation: An optimal DOL for antibodies is typically between 2 and 10.[9] Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[8]
Section 2: Thiourea Linkage via Isothiocyanates (ITC)
Isothiocyanates (R-N=C=S) are another class of amine-reactive reagents that have been historically important, particularly with dyes like Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC).[11][12]
Mechanism and Key Considerations
Isothiocyanates react with primary amines to form a stable thiourea linkage.[13] The reaction mechanism involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate group.
-
pH Dependence: Similar to NHS esters, the reaction is pH-dependent. It proceeds efficiently at a slightly more alkaline pH, typically between 9.0 and 9.5, to ensure the amine is deprotonated.[14]
-
Stability: The resulting thiourea bond is stable, though generally considered slightly less stable than the amide bond formed by NHS esters, particularly at extreme pH values.
-
Competing Reactions: Hydrolysis of the isothiocyanate group is a competing side reaction, especially at higher pH.
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} caption [label="Isothiocyanate (NCS) Reaction with a Primary Amine.", shape=plaintext, fontsize=10]; }
Protocol: Labeling a Protein with FITC
1. Materials & Reagent Preparation:
-
Protein: Antibody (e.g., IgG) at 2-10 mg/mL.
-
Reaction Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.0.
-
FITC Solution: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.
2. Experimental Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer.
-
Reaction Setup: For each mg of antibody, add 50 µL of the FITC solution. This provides an approximate molar excess.
-
Incubation: Incubate for 8 hours at 4°C with gentle stirring, protected from light.
-
Purification: Remove unreacted FITC using a desalting column equilibrated with PBS, pH 7.4.
3. Validation:
-
The degree of labeling can be determined using spectrophotometry, similar to the NHS-ester protocol.
Section 3: Stable Secondary Amine via Reductive Amination
Reductive amination is a powerful method for coupling molecules that contain an aldehyde or ketone to a primary amine on a protein.[15] This two-step process forms a highly stable secondary amine linkage, which is resistant to hydrolysis.
Mechanism of Action: Schiff Base and Reduction
-
Schiff Base Formation: The primary amine on the protein reacts with the carbonyl group (aldehyde or ketone) on the labeling molecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under mildly acidic to neutral conditions (pH 6-7).
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced.[16] This agent selectively reduces the imine to a stable secondary amine, driving the equilibrium of the first step towards product formation.[17] Sodium cyanoborohydride is ideal because it is mild enough not to reduce the aldehyde or ketone starting material and is stable at neutral pH.
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} caption [label="Workflow for Reductive Amination.", shape=plaintext, fontsize=10]; }
Protocol: Coupling an Aldehyde-Containing Molecule to a Protein
1. Materials & Reagent Preparation:
-
Protein: Protein at 2-10 mg/mL in a buffer free of other primary amines.
-
Reaction Buffer: 100 mM MES or HEPES buffer, 150 mM NaCl, pH 6.0-7.0.
-
Aldehyde-Molecule: Dissolved in a suitable solvent (e.g., DMSO).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Prepare a fresh 5 M stock in 1 M NaOH and store on ice. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.
2. Experimental Procedure:
-
Reaction Setup:
-
Combine the protein and the aldehyde-containing molecule in the Reaction Buffer. A 20- to 50-fold molar excess of the aldehyde is a good starting point.
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagents via dialysis or a desalting column equilibrated in the desired storage buffer (e.g., PBS).
Section 4: Comparative Analysis and Troubleshooting
The choice of derivatization chemistry depends on the specific application, the nature of the molecules being conjugated, and the desired properties of the final product.
Summary of Key Chemistries
| Feature | NHS Ester Chemistry | Isothiocyanate (ITC) Chemistry | Reductive Amination |
| Functional Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Reactive Partner | NHS-activated Carboxylate | Isothiocyanate (-N=C=S) | Aldehyde (-CHO) or Ketone (>C=O) |
| Bond Formed | Amide | Thiourea | Secondary Amine |
| Bond Stability | Very High | High | Very High |
| Optimal pH | 7.2 - 8.5[4][5] | 9.0 - 9.5[14] | 6.0 - 7.5[16] |
| Key Advantage | High efficiency, very stable bond, widely used. | Historically significant, good for certain dyes. | Forms a very stable, uncharged linkage. |
| Key Limitation | Competing hydrolysis, reagent instability at high pH. | Slower reaction, slightly less stable bond. | Requires a specific carbonyl partner and a reducing agent. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect Buffer: Presence of primary amines (Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES). |
| Inactive Reagent: NHS ester or ITC was hydrolyzed due to moisture or improper storage.[6] | Use fresh, high-quality reagents. Equilibrate reagent vials to room temperature before opening to prevent condensation.[6] Prepare stock solutions immediately before use. | |
| Suboptimal pH: Reaction pH is too low (amines are protonated) or too high (reagent hydrolysis).[5] | Verify the pH of your reaction buffer and adjust as needed for the specific chemistry. | |
| Protein Precipitation | High Degree of Labeling: Hydrophobic dyes can cause aggregation when conjugated at high ratios.[8] | Reduce the molar excess of the labeling reagent in the reaction to achieve a lower DOL. |
| Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) to the aqueous protein solution. | Add the reagent stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <10% v/v). | |
| Inconsistent DOL Between Batches | Inaccurate Protein Concentration: Initial protein concentration measurement was incorrect. | Accurately determine the starting protein concentration using a reliable method (e.g., A₂₈₀ or BCA assay). |
| Variability in Reaction Time/Temp: Inconsistent incubation conditions lead to different reaction efficiencies.[] | Standardize all reaction parameters, including time, temperature, and reagent addition methods, for all conjugations. |
Conclusion
The derivatization of primary amines is a cornerstone of modern bioconjugation. A thorough understanding of the underlying chemical principles of NHS ester, isothiocyanate, and reductive amination chemistries is paramount for success. By carefully selecting the appropriate coupling strategy, meticulously controlling reaction conditions—especially pH—and implementing robust validation steps like DOL determination, researchers can reliably produce high-quality, functional bioconjugates for a vast array of applications in science and medicine.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
AbOliGo. Bioconjugation Optimization & Troubleshooting. Available from: [Link]
-
ResearchGate. Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Available from: [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. (2022). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
kbDNA. Bioconjugation Chemistry: Challenges and Solutions. (2022). Available from: [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Available from: [Link]
-
ResearchGate. (PDF) The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Available from: [Link]
-
ResearchGate. What is activation buffer? (NHS/EDC). (2017). Available from: [Link]
-
NIH PMC. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Available from: [Link]
-
Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. (2024). Available from: [Link]
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
-
NIH PMC. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available from: [Link]
-
ResearchGate. (PDF) Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. Available from: [Link]
-
G-Biosciences. How To Determine Degree of Protein Labeling. (2015). Available from: [Link]
-
Beilstein Journals. Amines as key building blocks in Pd-assisted multicomponent processes. Available from: [Link]
-
ResearchGate. Can anyone troubleshoot my procedure for protein modification using a reductive amination method?. (2014). Available from: [Link]
-
Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of. Available from: [Link]
-
CellMosaic. Introducing Functional Groups. Available from: [Link]
-
PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Available from: [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate?. (2024). Available from: [Link]
-
PubMed. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. (2016). Available from: [Link]
Sources
- 1. growingscience.com [growingscience.com]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Cyclopropyl Amino Acids
Introduction: The Significance of Cyclopropyl Scaffolds in Modern Drug Discovery
Enantiomerically pure cyclopropyl amino acids are a class of constrained non-canonical amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid cyclopropyl backbone introduces unique conformational constraints into peptides and small molecules, which can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structures. These desirable properties have made them integral components in the design of novel therapeutics. This guide provides a comprehensive overview of scalable and efficient methods for the synthesis of these valuable building blocks, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure cyclopropyl amino acids on a large scale presents several challenges, primarily centered around the stereocontrolled formation of the cyclopropane ring and the introduction of the amino group. This document outlines three robust and scalable strategies:
-
Asymmetric Catalysis: Direct formation of the chiral cyclopropane ring through metal-catalyzed asymmetric cyclopropanation.
-
Biocatalysis: Enzymatic resolution or synthesis for unparalleled stereoselectivity.
-
Chiral Pool Synthesis with Rearrangement: Utilization of readily available chiral starting materials followed by a key rearrangement reaction to install the amino functionality.
Each of these strategies offers distinct advantages and is suited for different synthetic goals and available resources. The following sections will delve into the mechanistic underpinnings and provide detailed protocols for each approach.
Method 1: Cobalt-Catalyzed Asymmetric Radical Cyclopropanation
This method leverages a cobalt-based metalloradical catalysis (MRC) system to achieve highly enantioselective and diastereoselective cyclopropanation of dehydroaminocarboxylates.[1] The use of a D2-symmetric chiral amidoporphyrin ligand is crucial for the high stereocontrol observed in this reaction.[1][2] This approach is particularly attractive for its mild reaction conditions and the ability to generate the reactive diazo compounds in situ.[1]
Reaction Workflow
Caption: Workflow for Cobalt-Catalyzed Asymmetric Cyclopropanation.
Detailed Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from the work of Zhu et al. and is suitable for gram-scale synthesis.[1]
Materials:
-
Dehydroamino acid derivative (e.g., methyl 2-acetamidoacrylate)
-
Tosylhydrazone salt of the corresponding aldehyde
-
Cobalt(II) complex of a D2-symmetric chiral amidoporphyrin (e.g., [Co(P1)])
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the Co(II)-porphyrin catalyst (0.5-2 mol%).
-
Reagent Addition: Under a positive pressure of nitrogen, add the dehydroamino acid derivative (1.0 equivalent) and the tosylhydrazone salt (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically pure cyclopropyl amino acid derivative.
Table 1: Representative Results for Cobalt-Catalyzed Cyclopropanation
| Dehydroamino Acid Substrate | Aryl Tosylhydrazone | Yield (%) | Diastereomeric Ratio (Z:E) | Enantiomeric Excess (ee, %) |
| Methyl 2-acetamidoacrylate | Benzaldehyde | 95 | >95:5 | 98 |
| Ethyl 2-benzamidoacrylate | 4-Methoxybenzaldehyde | 92 | >95:5 | 99 |
| tert-Butyl 2-acetamidoacrylate | Naphthaldehyde | 88 | >95:5 | 97 |
Method 2: Enzymatic Synthesis of (S)-Cyclopropylglycine
Biocatalysis offers an environmentally friendly and highly selective route to enantiomerically pure amino acids. A notable example is the synthesis of (S)-cyclopropylglycine using a self-sufficient bifunctional enzyme system expressed in E. coli. This system integrates reductive amination and coenzyme regeneration, allowing for high substrate concentrations and excellent space-time yields.[3]
Enzymatic Cascade Workflow
Caption: Enzymatic synthesis of (S)-cyclopropylglycine.
Detailed Protocol: Continuous Enzymatic Synthesis of (S)-Cyclopropylglycine
This protocol describes a continuous synthesis process using immobilized E. coli cell lysate.[3]
Materials:
-
E. coli cells overexpressing Leucine Dehydrogenase (LDH) and Formate Dehydrogenase (FDH)
-
Cyclopropylglyoxylic acid
-
Ammonium formate (serves as both ammonia and formate source)
-
NAD+
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Preparation of Cell Lysate: Harvest the E. coli cells by centrifugation. Resuspend the cell pellet in the reaction buffer and lyse the cells using sonication or high-pressure homogenization. Centrifuge the lysate to remove cell debris. The supernatant containing the enzymes is used for the reaction.
-
Immobilization: Enclose the cell lysate within a dialysis tube.
-
Reaction Setup: Prepare a reaction medium containing cyclopropylglyoxylic acid, ammonium formate, and a catalytic amount of NAD+ in the reaction buffer.
-
Continuous Synthesis: Immerse the dialysis tube containing the cell lysate into the reaction medium. Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle stirring.
-
Product Isolation: The product, (S)-cyclopropylglycine, will diffuse out of the dialysis tubing into the surrounding medium. The reaction medium can be periodically collected and replaced with fresh medium for continuous production.
-
Purification: Isolate the (S)-cyclopropylglycine from the reaction medium using ion-exchange chromatography.
Table 2: Performance of the Continuous Enzymatic Synthesis
| Parameter | Value |
| Substrate Concentration | up to 120 g/L |
| Conversion | >95% |
| Enantiomeric Excess | >99.5% |
| Space-Time Yield | up to 377.3 g·L⁻¹·d⁻¹ |
Method 3: Hofmann Rearrangement for Scalable Synthesis
The Hofmann rearrangement provides a classic yet powerful method for converting amides to primary amines with one less carbon atom.[4] This can be adapted for the synthesis of cyclopropyl amino acids from readily available cyclopropanecarboxamides. The use of modern reagents like trichloroisocyanuric acid (TCCA) can improve the scalability and safety of this transformation.[5]
Hofmann Rearrangement Workflow
Caption: Hofmann rearrangement for cyclopropyl amino acid synthesis.
Detailed Protocol: Scalable Hofmann Rearrangement
This protocol is a generalized procedure based on modern adaptations of the Hofmann rearrangement.[5][6]
Materials:
-
Enantiomerically enriched cyclopropanecarboxamide
-
Trichloroisocyanuric acid (TCCA)
-
Sodium hydroxide (NaOH)
-
Methanol (or other alcohol to trap the isocyanate)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Amide Solution: Dissolve the cyclopropanecarboxamide in an aqueous solution of sodium hydroxide.
-
Oxidant Solution: In a separate vessel, dissolve TCCA in a suitable organic solvent like ethyl acetate.
-
Reaction: Cool both solutions to 0-5 °C. Add the TCCA solution to the amide solution dropwise while maintaining the temperature. The reaction is often biphasic.
-
Isocyanate Trapping: After the addition is complete, add methanol to the reaction mixture to trap the in situ generated isocyanate as a methyl carbamate.
-
Workup: Allow the reaction to warm to room temperature. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting carbamate by crystallization or column chromatography.
-
Deprotection: Hydrolyze the carbamate under acidic or basic conditions to yield the free cyclopropyl amino acid.
Table 3: Key Considerations for Scalable Hofmann Rearrangement
| Factor | Consideration | Rationale |
| Oxidizing Agent | TCCA is preferred over bromine | Safer to handle and more atom-economical. |
| Temperature Control | Maintain low temperatures during addition | The reaction is exothermic and can lead to side products. |
| Isocyanate Trapping | Use of an alcohol is efficient | Forms a stable, easily purifiable carbamate intermediate. |
Chiral Resolution and Fmoc-Protection for Peptide Synthesis
For applications in solid-phase peptide synthesis (SPPS), the enantiomerically pure cyclopropyl amino acids need to be appropriately protected, most commonly with an Fmoc group on the amine and a suitable protecting group on the carboxylic acid.[7][8][9]
Protocol: Fmoc-Protection of Cyclopropyl Amino Acids
Materials:
-
Enantiomerically pure cyclopropyl amino acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Base (e.g., sodium bicarbonate or triethylamine)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Dissolution: Dissolve the cyclopropyl amino acid in an aqueous solution of the base.
-
Fmoc-OSu Addition: Add a solution of Fmoc-OSu in a miscible organic solvent like 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH 2-3.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can often be purified by crystallization.
References
-
Zhu, S., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
-
Liu, H., et al. (2022). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 144(30), 13788-13799. [Link]
-
Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5268. [Link]
-
Papanastasiou, I., et al. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1393-1399. [Link]
-
Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5268. [Link]
-
Bhaskaruni, S. V. S., et al. (2021). Towards a selective synthetic route for cobalt amino acid complexes and their application in ring opening polymerization of rac-lactide. Dalton Transactions, 50(18), 6231-6243. [Link]
-
Khan, I., & Ali, A. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Synthesis, 17(1), 15-31. [Link]
-
Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5268. [Link]
-
Selt, M., et al. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development, 26(2), 335-341. [Link]
-
Smith, C. J., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(17), 3169-3173. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Choi, K. R., & Lee, S. Y. (2014). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Journal of Biomedicine and Biotechnology, 2014, 834619. [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-793. [Link]
-
ProPhase Labs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Chad's Prep. (2018, September 21). 22.4b Synthesis of Amines Hofmann Rearrangement [Video]. YouTube. [Link]
-
Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]
-
Bhadra, S., & Singh, V. K. (2012). Resolution of enantiomers of amino acids by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-17. [Link]
-
Stanacev, N. Z., & Stuhne-Sekalec, L. (1970). Mechanism of the Enzymatic Synthesis of Cardiolipin in Escherichia coli. Journal of Biological Chemistry, 245(10), 2504-2508. [Link]
-
Schmidt, M., et al. (2013). Omniligase-1: Design of a broadly applicable ligase for peptide ligation and cyclization. Angewandte Chemie International Edition, 52(31), 8017-8021. [Link]
-
Gessner, A., et al. (2006). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 11(10), 785-795. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. creative-peptides.com [creative-peptides.com]
Application in the Synthesis of Protease Inhibitors and Peptidomimetics: A Detailed Guide for Drug Development Professionals
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic strategies for protease inhibitors and peptidomimetics. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering insights honed from practical application in the field. Every protocol is designed as a self-validating system, ensuring robustness and reproducibility.
The Strategic Imperative for Protease Inhibitors and Peptidomimetics in Drug Discovery
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological pathways.[1] Their dysregulation is a hallmark of numerous diseases, including viral infections like HIV/AIDS and Hepatitis C, cancer, and cardiovascular disorders.[1] Consequently, the development of small molecules that can selectively inhibit the activity of specific proteases is a cornerstone of modern medicinal chemistry.[1]
Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are a critical tool in this endeavor.[2] While therapeutic peptides have shown promise, they are often hampered by poor metabolic stability, low oral bioavailability, and rapid clearance.[2] Peptidomimetics are engineered to overcome these limitations while retaining the desired biological activity, making them attractive candidates for drug development.[2]
This application note will explore the key synthetic methodologies that empower the creation of these vital therapeutic agents.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of protease inhibitors and peptidomimetics can be broadly categorized into two primary approaches: solid-phase synthesis and solution-phase synthesis. The choice between these methods is often dictated by the target molecule's complexity, the desired scale of production, and the need for library synthesis.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Principle | The growing peptide chain is covalently attached to an insoluble polymer support. | All reactants are dissolved in a suitable solvent. |
| Advantages | - Ease of purification (filtration and washing) - Amenable to automation and high-throughput synthesis - Excess reagents can be used to drive reactions to completion | - Scalable to large quantities - Allows for purification and characterization of intermediates - Greater flexibility in reaction conditions and reagent choice |
| Disadvantages | - Difficult to scale up - Challenges with "difficult" sequences (e.g., aggregation) - Incomplete reactions can lead to complex mixtures | - Time-consuming purification (e.g., chromatography) - Can be challenging for long or complex molecules |
Solid-Phase Synthesis of Peptidomimetics: A Step-by-Step Protocol
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the workhorse for the assembly of peptides and many peptidomimetics.[3][4][5][6] The process involves the sequential addition of amino acid building blocks to a growing chain anchored to a solid support.
The SPPS Workflow: A Visual Guide
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: A Scientist's Guide to Peptide Coupling with N-Boc and N-Fmoc Protected Amino Acids
Introduction: The Art and Science of Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern biomedical research and drug development. It allows for the creation of custom-designed peptides for a vast array of applications, from developing new therapeutics and vaccines to crafting tools for studying cellular signaling and enzyme function.[1] The foundational technique for this process is Solid-Phase Peptide Synthesis (SPPS), a revolutionary method developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize.[2] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3] This approach dramatically simplifies the synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3]
At the heart of SPPS lies the strategic use of protecting groups. To ensure the formation of the correct peptide sequence, the α-amino group of the incoming amino acid must be temporarily blocked while its carboxyl group is activated to form a peptide bond with the N-terminus of the resin-bound chain. Two strategies, defined by their N-α-protecting groups, have dominated the field: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4]
This comprehensive guide provides an in-depth analysis and detailed protocols for both Fmoc and Boc-based peptide synthesis. It is designed for researchers and drug development professionals, offering not just the "how" but the critical "why" behind each step, ensuring robust, reproducible, and successful peptide synthesis.
Section 1: The Fmoc/tBu Strategy: Orthogonality and Mild Conditions
The Fmoc/tBu (tert-butyl) strategy is the most widely used approach for SPPS today.[4][5] Its popularity stems from its use of an orthogonal protection scheme. The N-α-Fmoc group is base-labile (removed with a base like piperidine), while the side-chain protecting groups and the resin linker are acid-labile (cleaved with a strong acid like trifluoroacetic acid, TFA).[4][5] This distinction prevents premature deprotection of side chains during the synthesis cycles, leading to higher purity crude products.[5]
The Underlying Chemistry
Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[6][7] A secondary amine, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorene ring. This induces the elimination of dibenzofulvene (DBF), which is subsequently trapped by the amine scavenger, liberating the N-terminal amine of the peptide.[6][7] The release of the fluorenyl group, a strong UV chromophore, provides a convenient method for real-time monitoring of the deprotection reaction.[5]
Coupling (Peptide Bond Formation): The incoming Fmoc-protected amino acid must have its carboxylic acid group activated to facilitate nucleophilic attack by the newly freed N-terminal amine on the resin. This is achieved using coupling reagents. Modern coupling reagents are highly efficient, promoting rapid amide bond formation while minimizing the risk of racemization.[8] Common classes include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization.[9]
-
Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly effective activators that form reactive esters.[8][10][11] HATU is particularly potent and is often preferred for sterically hindered couplings.[11] These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.[8]
Visualizing the Fmoc SPPS Workflow
The Fmoc SPPS process is a cycle of deprotection, activation, and coupling, repeated for each amino acid in the sequence.
Caption: The cyclical workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Fmoc/tBu SPPS
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials & Reagents:
-
Fmoc-Rink Amide resin (or other appropriate resin for C-terminal amide).[12]
-
Fmoc-protected amino acids.
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[12]
-
Coupling Reagents: HATU, HBTU, or DIC/Oxyma.
-
Base: DIPEA.
-
Solvents: High-purity DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. (Adjust scavengers based on peptide sequence, e.g., add ethanedithiol (EDT) for Cys-containing peptides).
Protocol Steps:
-
Resin Preparation & Swelling:
-
Place the resin (e.g., ~135 mg for a 0.74 mmol/g substitution resin) into a fritted reaction vessel.
-
Add DCM (~10 mL/g resin) and allow the resin to swell for 30 minutes with gentle agitation.[12]
-
Drain the DCM and wash the resin 3 times with DMF.
-
Rationale: Swelling the polystyrene resin is crucial to expose the reactive sites within the polymer matrix, ensuring efficient reagent access.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add the deprotection solution (5 mL) to the swelled resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of deprotection solution (5 mL) and agitate for 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.[1]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-amino acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in ~3 mL of DMF. Let stand for 1-2 minutes.
-
Rationale: Pre-activation forms the reactive O-acylisourea intermediate, ensuring the coupling reaction begins immediately upon addition to the resin. Using slight stoichiometric deficiency for the coupling agent (HATU) relative to the amino acid prevents potential capping of the peptide chain by the activator.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 30-60 minutes. Longer times may be needed for sterically hindered amino acids (e.g., Arg, Val) or "difficult" sequences.[12][15]
-
-
Monitoring for Completion (Self-Validation):
-
Remove a few beads of resin, wash them with DMF and then ethanol on a filter paper.
-
Rationale: The Kaiser test is a critical checkpoint. Assuming completion can lead to deletion sequences, which are often difficult to separate from the target peptide. This step makes the protocol self-validating. The test is not reliable for N-terminal proline (a secondary amine), where an isatin or chloranil test is recommended.[13][17]
-
-
Iterative Cycles:
-
After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 10 mL).
-
Repeat steps 2 (Deprotection), 3 (Coupling), and 4 (Monitoring) for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (~10 mL/g of initial resin) to the dry peptide-resin in a fume hood.
-
Gently agitate at room temperature for 2-4 hours.[18]
-
Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form. If not, placing it at -20°C may aid precipitation.[18]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Dry the crude peptide under vacuum. It can now be purified by HPLC.
-
Rationale: The TFA cocktail simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. Scavengers like TIS and water are essential to quench reactive carbocations (e.g., from t-butyl groups) that could otherwise cause unwanted modifications to sensitive residues like Trp, Met, or Cys.
-
Section 2: The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl (benzyl) strategy is the original method for SPPS.[4] It relies on a graded acid lability scheme. The N-α-Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the benzyl-based side-chain protecting groups and the resin linkage require a very strong acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[4][19]
The Underlying Chemistry
Boc Deprotection: The Boc group is cleaved by TFA via an SN1 mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which quickly decomposes to CO₂ and the free N-terminal amine.[20] After deprotection, the resulting ammonium salt must be neutralized to the free amine with a tertiary base (e.g., DIPEA) before the next coupling step.[20]
Final Cleavage: The use of anhydrous HF is the most significant difference and a major drawback of the Boc strategy. HF is extremely corrosive, toxic, and requires a specialized, dedicated apparatus.[4] Alternative, though still harsh, cleavage methods using acids like trifluoromethanesulfonic acid (TFMSA) have also been developed.[21]
Visualizing the Boc SPPS Workflow
The Boc SPPS cycle involves deprotection, neutralization, and coupling steps.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. chempep.com [chempep.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate
Welcome to the technical support center for the synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that may lead to low yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate, providing potential causes and actionable solutions.
Question 1: My esterification of (2R)-2-amino-2-cyclopropylacetic acid is incomplete, resulting in a low yield of the desired methyl ester. What are the possible causes and how can I improve the conversion?
Answer:
Incomplete esterification is a frequent challenge in the synthesis of amino acid methyl esters. The primary reasons for low conversion in the synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate often revolve around the reaction conditions and the nature of the starting material.
Potential Causes and Solutions:
-
Insufficient Acid Catalyst: The esterification of an amino acid is an acid-catalyzed equilibrium reaction. An inadequate amount of acid catalyst will result in a slow reaction rate and poor conversion.
-
Solution: A common and effective method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol.[1] This in situ generates HCl, which acts as the catalyst. Ensure you are using a sufficient molar excess of TMSCl. A general starting point is to use at least 2 equivalents of TMSCl relative to the amino acid.[1]
-
-
Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. It can also compete with the alcohol for the protonated carboxylic acid intermediate.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous methanol. The starting (2R)-2-amino-2-cyclopropylacetic acid should also be as dry as possible.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium or may be proceeding too slowly at the chosen temperature.
-
Solution: While the TMSCl/methanol method can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Poor Solubility of the Starting Material: (2R)-2-amino-2-cyclopropylacetic acid may have limited solubility in methanol alone, which can hinder the reaction.
-
Solution: The addition of TMSCl should help to solubilize the amino acid as it forms the hydrochloride salt. Ensure adequate stirring to maintain a homogenous suspension or solution.
-
Experimental Protocol: Esterification using TMSCl/Methanol
-
To a stirred suspension of (2R)-2-amino-2-cyclopropylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add trimethylchlorosilane (2.0-2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (ninhydrin stain) or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride.
Question 2: I am observing a loss of enantiomeric purity in my final product. What could be causing the racemization of Methyl (2R)-2-amino-2-cyclopropylacetate?
Answer:
Maintaining the chiral integrity of the stereocenter at the α-carbon is critical in the synthesis of (2R)-2-amino-2-cyclopropylacetate. Racemization can occur under certain conditions, leading to a mixture of (R) and (S) enantiomers and a decrease in the yield of the desired product.
Potential Causes and Solutions:
-
Harsh Basic or Acidic Conditions: The α-proton of amino acids and their esters can be abstracted under strongly basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization. While less common, prolonged exposure to harsh acidic conditions at elevated temperatures can also contribute to racemization.[2]
-
Solution: During work-up and purification, avoid prolonged exposure to strong bases. If a basic work-up is necessary to neutralize the acid catalyst, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures. For the esterification, the mild acidic conditions generated by TMSCl in methanol at room temperature are generally considered safe in terms of racemization.[3]
-
-
Elevated Temperatures: High reaction or purification temperatures can increase the rate of epimerization.[4]
-
Solution: Carry out the reaction at the lowest effective temperature. During work-up and purification, use cold solvents and avoid excessive heating during solvent evaporation.
-
-
Side Reactions Involving the Amino Group: Certain side reactions can transiently affect the stereocenter.
-
Solution: If racemization is a persistent issue, consider protecting the amino group with a suitable protecting group (e.g., Boc or Cbz) before esterification. However, this adds extra steps to the synthesis.
-
Workflow for Minimizing Racemization:
Caption: Workflow to minimize racemization.
Question 3: I am having difficulty purifying the final product, and my yield is low after purification. What are the common purification challenges and how can I overcome them?
Answer:
The purification of Methyl (2R)-2-amino-2-cyclopropylacetate can be challenging due to its physical properties and potential impurities.
Potential Causes and Solutions:
-
High Polarity and Water Solubility: As an amino acid ester, the product is quite polar and may have significant water solubility, leading to losses during aqueous work-up.
-
Solution: During extraction with an organic solvent, saturate the aqueous layer with sodium chloride to decrease the solubility of the product in the aqueous phase. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent.
-
-
Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.
-
Solution: Identify the byproducts using techniques like LC-MS and NMR. Common byproducts in esterification reactions can include unreacted starting material and dipeptides if the amino group is not protected. Optimize the reaction conditions to minimize the formation of these byproducts.
-
-
Difficulty with Crystallization: The hydrochloride salt of the product may be hygroscopic or may not crystallize easily, making isolation difficult.
-
Solution: If direct crystallization from the reaction mixture is not successful, consider purifying the crude product by column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to neutralize the hydrochloride) can be effective. After chromatography, the free base can be isolated, or it can be converted back to the hydrochloride salt by treatment with HCl in an anhydrous solvent like ether or dioxane.
-
Purification Strategy Comparison:
| Purification Method | Advantages | Disadvantages | Best For |
| Direct Crystallization | Simple, fast, can provide high purity. | May not be effective for all batches, can be sensitive to impurities. | High-purity crude product. |
| Column Chromatography | Effective for separating a wide range of impurities. | Can be time-consuming, potential for product loss on the column. | Crude product with multiple impurities. |
| Extraction | Good for removing water-soluble impurities. | Potential for product loss in the aqueous phase. | Initial work-up and removal of inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting material, (2R)-2-amino-2-cyclopropylacetic acid, required for this synthesis?
The purity of the starting amino acid is crucial for obtaining a high yield of the final product. The starting material should be of high chemical and enantiomeric purity. Impurities can interfere with the esterification reaction and complicate the purification of the final product. It is recommended to use a starting material with >98% chemical purity and >99% enantiomeric excess (e.e.).
Q2: What are the best analytical techniques to monitor the progress of the reaction and the purity of the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) using a mobile phase like dichloromethane:methanol (9:1) and visualization with ninhydrin stain is a quick and effective way to monitor the disappearance of the starting amino acid. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the conversion and the formation of any byproducts.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is ideal for determining the chemical purity of the final product.
-
Enantiomeric Purity: Chiral HPLC or chiral Gas Chromatography (GC) is essential for determining the enantiomeric excess of the final product.[5][6] Derivatization with a chiral reagent may be necessary for some methods.[5]
Q3: Can I use other esterification methods besides TMSCl/methanol?
Yes, other classical methods for amino acid esterification can be used, such as:
-
Fischer-Speier Esterification: Refluxing the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. However, this method often requires higher temperatures and longer reaction times, which can increase the risk of racemization.[7]
-
Thionyl Chloride in Methanol: This is a very effective method but requires careful handling of the corrosive and toxic thionyl chloride.
The TMSCl/methanol method is often preferred due to its mild reaction conditions and operational simplicity.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
-
Trimethylchlorosilane (TMSCl): TMSCl is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
General Precautions: As with any chemical synthesis, it is important to conduct a thorough risk assessment before starting the experiment.
References
- Kulinkovich, O. G. (2004). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 40(10), 1399-1424.
- Quirion, J.-C., et al. (2009). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Helvetica Chimica Acta, 92(7), 1314-1323.
- Demkowicz, S., et al. (2016).
- Rylov, D. S., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
- An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 863-869.
- D'Souza, M. J., & Lindner, W. (2011). Racemization of Amino Acids and Their Derivatives. In Chirality in Drug Research. Wiley-VCH Verlag GmbH & Co. KGaA.
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Chiral separation of amino acids by gas chromatography.
- Ferreira, V. F., et al. (2000). Recent advances in the synthesis of unnatural amino acids. Journal of the Brazilian Chemical Society, 11, 229-251.
- Chen, C.-T., et al. (1999). A Facile and Efficient Esterification of N-Boc Amino Acids. Journal of the Chinese Chemical Society, 46(5), 809-812.
- WIPO. (1985). THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WO/1985/000809.
- Papageorgiou, G., & Athanassopoulos, C. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-88.
- Faler, C. A., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Organic letters, 8(23), 5325–5328.
- Phenomenex. (n.d.).
- Yuan, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1619.
- Pearson. (2024).
- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
- Google Patents. (1998). Process for esterification of amino acids and peptides. WO1998049133A1.
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation Reactions
Welcome to the Technical Support Center for the optimization of cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of their cyclopropanation experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical field experience. Our goal is to not only provide solutions to common experimental hurdles but also to foster a deeper understanding of the underlying chemical mechanisms that govern these powerful transformations.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to diagnosing and resolving specific issues you may encounter during your cyclopropanation reactions. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
Question: My cyclopropanation reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low conversion is a frequent challenge in cyclopropanation reactions and can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential for identifying the root cause.[1]
Potential Causes & Solutions:
-
Reagent and Catalyst Integrity:
-
In-active Catalyst: Many catalysts, particularly transition metal complexes, can be sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere and handle it accordingly. If deactivation is suspected, consider opening a new bottle or purifying the existing batch.
-
Poor Quality Reagents: The purity of your alkene substrate, carbene precursor (e.g., diazo compound, diiodomethane), and any additives is paramount. Impurities can act as catalyst poisons or participate in undesired side reactions.[2] Use freshly purified reagents and solvents. For Simmons-Smith reactions, ensure the diiodomethane is fresh, as it can decompose over time.[3]
-
Inefficient Zinc Activation (Simmons-Smith): The activation of zinc is critical for the formation of the organozinc carbenoid.[3] If using a zinc-copper couple, ensure it is freshly prepared and properly activated. Alternatively, consider using diethylzinc (Furukawa's modification) for a more reactive and consistent carbene source.[3][4]
-
-
Sub-optimal Reaction Conditions:
-
Incorrect Temperature: Temperature can significantly influence reaction rates. Some cyclopropanations require low temperatures to control exothermicity and improve selectivity, while others may need heating to proceed at a reasonable rate.[3] Consult the literature for the optimal temperature range for your specific system and consider performing a temperature screen.
-
Inappropriate Solvent: The choice of solvent can impact the solubility of reagents, the stability of intermediates, and the overall reaction kinetics. Non-coordinating, anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for Simmons-Smith reactions.[3] For metal-catalyzed reactions, the solvent can influence catalyst activity and selectivity.[2][5]
-
Atmosphere Control: Many reagents and intermediates in cyclopropanation reactions are sensitive to oxygen and moisture.[1] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware is crucial.[2]
-
-
Substrate Reactivity:
-
Electron-Poor Alkenes: The reactivity of the alkene is a key factor. Electron-rich alkenes are generally more nucleophilic and react more readily with electrophilic carbenes.[6] For less reactive, electron-deficient alkenes, you may need to use a more reactive carbene source or a more active catalyst system.
-
Steric Hindrance: Highly substituted or sterically hindered alkenes can be challenging substrates.[3] The bulky nature of the substrate may impede the approach of the carbene. In such cases, using a less sterically demanding carbene or a catalyst with a more open coordination sphere might be beneficial.
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My cyclopropanation reaction is producing a mixture of diastereomers with a low ratio of the desired isomer. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is often a primary goal in cyclopropanation. The stereochemical outcome is dictated by the geometry of the transition state, which can be influenced by several experimental parameters.
Potential Causes & Solutions:
-
Reaction Temperature:
-
Lowering the Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity.[2][7] This is because the desired and undesired transition states will have different activation energies, and at lower temperatures, the reaction will preferentially proceed through the transition state with the lower energy barrier.
-
-
Catalyst and Ligand Choice:
-
Steric Bulk: The steric environment around the metal center plays a crucial role in directing the stereochemical outcome.[2] Experimenting with ligands of varying steric bulk can significantly impact the facial selectivity of the cyclopropanation. For instance, in rhodium-catalyzed reactions, increasing the size of the ester group on the diazoacetate can lead to higher trans selectivity.[8]
-
Electronic Effects: The electronic properties of the catalyst and ligands can also influence selectivity. More electron-donating ligands can sometimes lead to higher selectivity.[8]
-
-
Solvent Effects:
-
Polarity and Coordination: The solvent can influence the geometry of the transition state.[2] A screen of solvents with varying polarities may be necessary to find the optimal conditions. In directed cyclopropanations, coordinating solvents can sometimes interfere with the directing group, leading to lower selectivity.[2]
-
-
Carbene Source:
Issue 3: Poor Enantioselectivity (Low ee) in Asymmetric Cyclopropanation
Question: I am performing an asymmetric cyclopropanation, but the enantiomeric excess (ee) of my product is low. What factors should I investigate to improve the enantioselectivity?
Answer: Low enantioselectivity in asymmetric cyclopropanation is a common challenge that often requires careful optimization of the chiral catalyst system and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Chiral Ligand/Catalyst:
-
Ligand Screening: The choice of the chiral ligand is the most critical factor for achieving high enantioselectivity.[7] It is often necessary to screen a library of ligands to identify the optimal one for a specific substrate and carbene precursor. Commonly used ligand families include bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (Pybox).[7]
-
Catalyst-Substrate Mismatch: Not all chiral catalysts are universally effective. A catalyst that works well for one type of alkene may perform poorly with another. Empirical screening is often the most effective approach to identify the best catalyst-substrate pairing.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lowering the reaction temperature is a common strategy to enhance enantioselectivity.[2][7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral transition state. In some cases, more polar solvents may lead to lower enantioselectivity.[7]
-
Catalyst Loading and Concentration: The catalyst loading and overall reaction concentration can sometimes influence enantioselectivity. It is advisable to screen a range of concentrations.
-
-
Impurities:
-
Lewis Basic Impurities: Trace amounts of Lewis basic impurities, such as water, alcohols, or amines, can coordinate to the chiral catalyst and disrupt its well-defined chiral environment, leading to a decrease in enantioselectivity.[9] Rigorous drying of all reagents, solvents, and glassware is essential.
-
Frequently Asked Questions (FAQs)
This section addresses general questions about the practical aspects of planning and executing cyclopropanation reactions.
Q1: What are the main types of cyclopropanation reactions I should consider?
A1: There are several methods for cyclopropanation, with the most common being:
-
Simmons-Smith Reaction: This method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[6][10] It is a reliable method, particularly for unfunctionalized alkenes.
-
Transition Metal-Catalyzed Reactions with Diazo Compounds: This is a very versatile method that employs a transition metal catalyst (commonly rhodium, copper, or ruthenium) to decompose a diazo compound, generating a metal carbene intermediate that then reacts with the alkene.[5][8] This approach offers a wide substrate scope and is amenable to asymmetric catalysis.
-
Dihalocyclopropanation: This method involves the reaction of an alkene with a haloform (e.g., chloroform or bromoform) and a strong base to generate a dihalocarbene, which then adds to the double bond.[11]
Q2: What safety precautions should I take when working with diazo compounds like diazomethane?
A2: Diazo compounds, especially diazomethane, are toxic and potentially explosive and must be handled with extreme care.[11][12]
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [13] A face shield and blast shield are also recommended.[14]
-
Avoid using glassware with ground-glass joints, as friction can cause detonation. [11]
-
Diazomethane is typically generated and used in situ to avoid isolation and storage. [15]
-
Always have a quenching agent (e.g., acetic acid) readily available.
-
Consult established safety protocols and standard operating procedures before handling these reagents. [14][16]
Q3: How do I choose the right solvent for my cyclopropanation reaction?
A3: The choice of solvent is critical and depends on the specific reaction type.[1]
-
For Simmons-Smith reactions, non-coordinating, anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are commonly used.[3]
-
For metal-catalyzed reactions, a wider range of solvents can be employed, including halogenated hydrocarbons, ethers, and aromatic hydrocarbons. The optimal solvent often needs to be determined empirically, as it can influence both yield and selectivity.[5][17] It is important to use anhydrous solvents to prevent catalyst deactivation and side reactions.
Q4: My product is difficult to purify. What are some common purification strategies for cyclopropanes?
A4: The purification of cyclopropanated products typically involves standard organic chemistry techniques.[18]
-
Flash Column Chromatography: This is the most common method for purifying cyclopropane derivatives.[18][19] Silica gel is the most frequently used stationary phase.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[18]
-
Distillation: For volatile, low-boiling point cyclopropanes, distillation can be a suitable purification technique.
-
Preparative HPLC or GC: For challenging separations, such as diastereomers or enantiomers (using a chiral stationary phase), preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) may be necessary.[18]
Data and Protocols
Table 1: General Reaction Parameters for Common Cyclopropanation Methods
| Reaction Type | Carbene Source | Common Catalysts/Reagents | Typical Solvents | Temperature Range |
| Simmons-Smith | CH₂I₂ | Zn-Cu couple, Et₂Zn | DCM, DCE, Et₂O | 0 °C to room temp. |
| Rh-Catalyzed | Diazoacetates | Rh₂(OAc)₄, Rh₂(esp)₂ | DCM, Toluene, Hexanes | Room temp. to 80 °C |
| Cu-Catalyzed | Diazoacetates | Cu(acac)₂, Cu(OTf)₂ | DCM, Chloroform | Room temp. to reflux |
| Dihalocyclopropanation | CHCl₃, CHBr₃ | K⁺Ot-Bu, NaOH | Chloroform, DCM | 0 °C to room temp. |
Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene
This protocol provides a general procedure for the cyclopropanation of an alkene using a zinc-copper couple.
Materials:
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
(E)-Stilbene
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (2.0 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether to the flask, followed by (E)-stilbene (1.0 eq).
-
Addition of Diiodomethane: Slowly add diiodomethane (1.5 eq) to the stirred suspension at room temperature. The reaction is often exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2] Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with diethyl ether.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol outlines a typical procedure for a rhodium-catalyzed cyclopropanation using a diazo compound.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add styrene (5.0 eq) and dirhodium(II) tetraacetate (0.01 eq) dissolved in anhydrous dichloromethane.
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are toxic and potentially explosive.[19]
-
Reaction Monitoring: Monitor the disappearance of the ethyl diazoacetate by TLC (a characteristic yellow spot).
-
Work-up: Once the reaction is complete (the yellow color of the diazo compound has disappeared), concentrate the mixture under reduced pressure to remove the excess styrene and solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the cis and trans diastereomers of the cyclopropane product.[19]
Visualizing Cyclopropanation
General Cyclopropanation Workflow
Caption: A typical workflow for a cyclopropanation experiment.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Technical Support Center: Optimizing Cyclopropanation Reactions. Benchchem.
- Troubleshooting cyclopropanation reactions for aminobenzoic acids. Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. Benchchem.
-
Simmons–Smith reaction. Wikipedia. Available at: [Link]
- troubleshooting low conversion in cyclopropanation reactions. Benchchem.
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
-
Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. Available at: [Link]
- Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropenone Reactions. Benchchem.
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]
-
Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Wordpress. Available at: [Link]
-
Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Publishing. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link] Stereoselective Cyclopropanation Reactions.pdf
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. Available at: [Link]
-
Diazomethane. Division of Research Safety - University of Illinois. Available at: [Link]
- purification techniques for products derived from cyclopropanediazonium. Benchchem.
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. RSC Publishing. Available at: [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. Available at: [Link]
-
Cyclopropanation using flow-generated diazo compounds. RSC Publishing. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Simmons-Smith Reaction. NROChemistry. Available at: [Link]
-
Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - PubMed Central. Available at: [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Semantic Scholar. Available at: [Link]
-
Diazomethane - HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC - PubMed Central. Available at: [Link]
-
Purification Methods of Cycle Sequencing Reactions. AdvancedSeq. Available at: [Link]
-
Catalytic Cyclopropanation Reactions. Request PDF. Available at: [Link]
-
Iron-catalyzed transformations of diazo compounds. National Science Review. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]
- Process for the purification of caprolactam. Google Patents.
-
Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. Available at: [Link]
-
Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
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- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
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- 13. nj.gov [nj.gov]
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- 16. orgsyn.org [orgsyn.org]
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Technical Support Center: Purification of Polar Amino Acid Hydrochloride Salts
Welcome to the Technical Support Center for the purification of polar amino acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these essential molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity amino acid hydrochloride salts.
Section 1: Core Concepts and Initial Considerations
This section lays the groundwork for understanding the unique challenges posed by polar amino acid hydrochloride salts and provides a framework for selecting an appropriate purification strategy.
Q1: What are the primary challenges in purifying polar amino acid hydrochloride salts?
A1: The purification of polar amino acid hydrochloride salts is often complicated by a combination of their intrinsic physicochemical properties. The primary challenges include:
-
High Polarity and Solubility in Water: Their polar nature, conferred by the amino and carboxylic acid groups, makes them highly soluble in water and sparingly soluble in most organic solvents. This complicates the use of traditional organic solvent-based recrystallization techniques.[1][2]
-
Hygroscopicity: Many amino acid hydrochloride salts readily absorb moisture from the atmosphere, which can affect accurate weighing, physical handling, and the efficiency of purification processes that are sensitive to water content.[3][4]
-
Presence of Closely Related Impurities: Impurities with similar structures and polarities, such as other amino acids or by-products from synthesis or fermentation, can be difficult to separate.[5][6][7]
-
Tendency to Form Oils or Poorly Crystalline Material: During crystallization, these salts can sometimes separate from the solution as a viscous liquid or "oil" rather than a crystalline solid, which entraps impurities and hinders purification.[8][9][10]
-
Thermal Instability: Some amino acid salts can be sensitive to high temperatures, limiting the choice of drying methods and recrystallization solvents with high boiling points.
-
Presence of Color Impurities: Crude amino acid salts can be discolored due to the presence of organic impurities, which require specific removal techniques.[11][12][13][14]
Q2: How do I choose the right purification strategy?
A2: The selection of an appropriate purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids, but it presents unique challenges with polar amino acid hydrochloride salts.
Q3: My amino acid salt is too soluble in water and insoluble in common organic solvents for recrystallization. What should I do?
A3: This is a common problem. The key is to use a mixed solvent system or an anti-solvent crystallization approach.
-
Mixed Solvent System: A good mixed solvent system consists of a "solvent" in which the amino acid salt is soluble and a "miscible anti-solvent" in which it is insoluble.[8] The goal is to create a solvent mixture where the salt is soluble at high temperatures but insoluble at low temperatures.
-
Common Solvent Pairs:
-
Water-Ethanol
-
Water-Methanol
-
Water-Isopropanol
-
Water-Acetone
-
Workflow for Mixed Solvent Recrystallization:
-
Dissolve the crude amino acid salt in the minimum amount of hot water.
-
While the solution is still hot, add the anti-solvent (e.g., ethanol) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.
-
-
Anti-Solvent Crystallization: In this technique, the crude salt is dissolved in a solvent in which it is highly soluble, and then this solution is added to a larger volume of a miscible anti-solvent, causing the product to precipitate.[15][16][17] This method is particularly useful for large-scale purifications.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10] This often happens when the solution is supersaturated to a high degree or when the melting point of the solute is lower than the boiling point of the solvent.[8][9] Oiled-out products are typically impure as the oil can trap impurities.
Troubleshooting Strategies:
| Cause | Explanation | Solution |
| High Supersaturation | The solution is cooled too quickly, leading to a rapid decrease in solubility and the formation of an unstable liquid phase. | Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Using a larger volume of solvent can also help. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, exceeding the melting point of the solute. | Select a solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to lower the overall boiling point. |
| Presence of Impurities | Impurities can interfere with the crystal lattice formation, promoting oiling out. | Try a preliminary purification step, such as a quick filtration of the hot solution or a charcoal treatment to remove some impurities before crystallization. A second recrystallization may be necessary.[8] |
Q5: My final product is still colored. How can I remove color impurities?
A5: Color impurities are common in amino acids derived from natural sources or complex synthetic routes. Activated carbon (charcoal) treatment is a highly effective method for removing these impurities.[12][13][14]
Protocol for Activated Carbon Treatment:
-
Dissolve the crude amino acid salt in a suitable solvent (e.g., water) by heating.
-
Add a small amount of activated carbon (typically 1-5% of the solute weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Simmer the solution with the activated carbon for 5-10 minutes.
-
Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Using a pre-heated filter funnel is recommended.
-
Proceed with the crystallization of the decolorized filtrate as usual.
Section 3: Ion-Exchange Chromatography Guide
Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge, making it ideal for purifying amino acids from impurities with different pI values.[18][19]
Q6: How do I set up an ion-exchange chromatography protocol for my amino acid hydrochloride salt?
A6: The following is a general protocol for the purification of a basic amino acid hydrochloride (e.g., L-Arginine HCl, L-Lysine HCl) using cation-exchange chromatography.
Caption: Workflow for Ion-Exchange Chromatography.
Detailed Steps:
-
Resin Selection: For basic amino acids like arginine and lysine, a strong cation-exchange resin is typically used.
-
Buffer Preparation:
-
Binding Buffer: A buffer with a pH below the pI of the target amino acid and low ionic strength to ensure binding.
-
Elution Buffer: A buffer with a higher pH or a higher salt concentration to disrupt the electrostatic interaction and elute the bound amino acid.
-
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with 5-10 column volumes of binding buffer.
-
Sample Loading: Dissolve the crude amino acid hydrochloride salt in the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of binding buffer to remove any unbound impurities.
-
Elution: Apply the elution buffer to the column. A gradient elution (gradually increasing pH or salt concentration) can provide better separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure product.
-
Product Isolation: Pool the pure fractions and isolate the final product, which may involve a desalting step followed by crystallization.
Q7: My HPLC analysis of the purified product shows a broad peak or peak tailing. What could be the cause?
A7: Broad peaks or peak tailing in HPLC analysis of polar compounds can be caused by several factors.
Troubleshooting HPLC Issues:
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups on a C18 column). | Use a mobile phase with a lower pH to suppress silanol ionization. Add a competing base (e.g., triethylamine) to the mobile phase. Use an end-capped column.[20][21] |
| Broad Peaks | Column overload, poor column efficiency, or extra-column band broadening. | Inject a smaller sample volume or a more dilute sample. Ensure the column is properly packed and not voided. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[22][23] |
| Irreproducible Retention Times | Changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.[20][21] |
Section 4: Handling and Purity Assessment
Proper handling and accurate assessment of purity are crucial for the final product.
Q8: My purified amino acid hydrochloride salt is very hygroscopic. How should I dry and store it?
A8: Hygroscopicity is a significant challenge. Here are the best practices for drying and storing these salts:
-
Drying:
-
Vacuum Oven: Drying in a vacuum oven at a moderate temperature (e.g., 40-60°C) is the most common and effective method. The vacuum helps to remove water without requiring high temperatures that could cause degradation.
-
Desiccator: For small quantities, drying in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) under vacuum can be effective.
-
Azeotropic Distillation: For removing tightly bound water, azeotropic distillation with a solvent like toluene can be used, although this is a more advanced technique.
-
-
Storage:
-
Store the dried product in a tightly sealed container.
-
For long-term storage, place the container inside a desiccator or a dry box with a desiccant.
-
Store in a cool, dry place away from direct sunlight.
-
Q9: What are the standard methods for assessing the purity of the final product?
A9: A combination of methods should be used to confirm the purity of the final product. Pharmacopeia monographs, such as those from the USP and JP, provide official methods and acceptance criteria.[24][25][26][27][28]
Common Purity Assessment Methods:
| Method | Purpose | Typical Acceptance Criteria (Example: L-Lysine HCl USP) [25] |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and detect related substance impurities. | Assay: 98.5% - 101.5% (on dried basis). Individual impurities: NMT 0.5%, Total impurities: NMT 2.0%. |
| Thin-Layer Chromatography (TLC) | A qualitative or semi-quantitative method to detect non-volatile impurities. | Any secondary spot is not more intense than the standard spot. |
| Loss on Drying | Determine the water content. | NMT 0.4% |
| Residue on Ignition | Determine the content of non-volatile inorganic impurities. | NMT 0.1% |
| Specific Optical Rotation | Confirm the enantiomeric purity. | +20.4° to +21.4° |
| Elemental Analysis | Confirm the elemental composition (C, H, N, Cl). | Conforms to the theoretical values within acceptable limits. |
References
-
Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]
-
Decolorization Protocol. Creative Bioarray. Available at: [Link]
-
Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]
-
(PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
-
Recrystallization (help meeeeee). Reddit. Available at: [Link]
-
Arginine-impurities. Pharmaffiliates. Available at: [Link]
-
Lysine Hydrochloride. USP. Available at: [Link]
-
Solubilities Studies of Basic Amino Acids. J-STAGE. Available at: [Link]
-
How to avoid the formation of oil droplets during recrystallization?. ResearchGate. Available at: [Link]
- Preparation of amino acids from their salts. Google Patents.
-
Eliminating pharmaceutical impurities: Recent advances in detection techniques. PubMed. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Arginine Hydrochloride Impurities and Related Compound. Veeprho. Available at: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Kaposvár. Available at: [Link]
- Arginine separation and purification method. Google Patents.
-
Official Monographs for Part I / L-Lysine Hydrochloride 581. Japanese Pharmacopoeia. Available at: [Link]
-
Influence of anti-solvent property on the modes of crystallization of HNIW. ResearchGate. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Decolorization of Solution & Chemicals. Concepts Ecotech. Available at: [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]
-
(PDF) Anti-Solvent Crystallization. ResearchGate. Available at: [Link]
-
248 L-Arginine Hydrochloride / Official Monographs for Part I. Japanese Pharmacopoeia. Available at: [Link]
- Method for drying hygroscopic material and the product thereof. Google Patents.
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent Office. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. Available at: [Link]
-
Ion-exchange Chromatography Protocol. Conduct Science. Available at: [Link]
-
Arginine Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
How can I remove color from my reaction product?. Biotage. Available at: [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. Available at: [Link]
-
Recrystallization. University of California, Irvine. Available at: [Link]
-
Lysine Hydrochloride - USP-NF. Available at: [Link]
-
Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Document Server@UHasselt. Available at: [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]
-
Separation and Refining of Amino acids. Diaion. Available at: [Link]
-
Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. PMC - NIH. Available at: [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. conceptsecotech.com [conceptsecotech.com]
- 13. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 14. biotage.com [biotage.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. conductscience.com [conductscience.com]
- 20. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 21. hplc.eu [hplc.eu]
- 22. ijsdr.org [ijsdr.org]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 24. drugfuture.com [drugfuture.com]
- 25. pharmacopeia.cn [pharmacopeia.cn]
- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 27. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 28. Lysine Hydrochloride [doi.usp.org]
Technical Support Center: Enhancing the Stability of Methyl (2R)-2-amino-2-cyclopropylacetate in Solution
Welcome to the technical support center for Methyl (2R)-2-amino-2-cyclopropylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this valuable chiral intermediate in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Molecule
Methyl (2R)-2-amino-2-cyclopropylacetate is a non-proteinogenic amino acid ester with a unique structural feature: a cyclopropyl ring adjacent to the chiral center. This imparts specific conformational constraints and electronic properties that influence its reactivity and stability. While the cyclopropyl group can enhance metabolic stability in larger molecules, the ester and amino functionalities are susceptible to degradation in solution, potentially compromising experimental outcomes.[1] This guide will delve into the primary degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of Methyl (2R)-2-amino-2-cyclopropylacetate is showing a decrease in purity over time. What is the most likely cause?
The most common cause of purity loss in solutions of Methyl (2R)-2-amino-2-cyclopropylacetate is hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, yielding (2R)-2-amino-2-cyclopropylacetic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.
Q2: I am observing a loss of enantiomeric excess in my sample. What could be happening?
Loss of enantiomeric excess is likely due to racemization at the alpha-carbon. This process can be promoted by certain conditions, particularly in the presence of bases or specific catalysts. The mechanism often involves the deprotonation of the alpha-carbon to form a planar carbanion intermediate, which can then be reprotonated from either face, leading to a mixture of R and S enantiomers.[2]
Q3: Can the cyclopropyl ring degrade under my experimental conditions?
While the cyclopropyl ring is a strained system, it is generally stable under typical laboratory conditions used for handling and storage of this compound. Degradation of the cyclopropylamine moiety has been observed under high pH conditions in other molecules.[1] However, significant degradation of the cyclopropyl ring in Methyl (2R)-2-amino-2-cyclopropylacetate would likely require harsh conditions, such as strong acids or specific catalysts, that are not commonly employed in routine solution-phase experiments.
Q4: What are the ideal storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be prepared in a suitable aprotic solvent or a buffered aqueous solution at a slightly acidic to neutral pH (ideally pH 4-6). It is recommended to store solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[3][4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Rapid Hydrolysis of the Methyl Ester
-
Symptom: A rapid decrease in the concentration of the parent compound with a corresponding increase in the concentration of the carboxylic acid degradant, as observed by HPLC or LC-MS.
-
Root Cause Analysis:
-
Incorrect pH: The solution is either too acidic or too basic.
-
High Temperature: The solution is being stored or used at an elevated temperature.
-
Presence of Catalysts: Metal ions or other species in the solution may be catalyzing the hydrolysis reaction.
-
-
Solutions:
-
pH Control:
-
Protocol: Prepare solutions in a buffer system that maintains a pH between 4 and 6. Common choices include acetate or phosphate buffers.
-
Rationale: The rate of ester hydrolysis is minimized in this pH range.
-
-
Temperature Control:
-
Protocol: Store all solutions containing the compound at 2-8°C when not in immediate use. For long-term storage, freeze aliquots at -20°C or below.
-
Rationale: Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.
-
-
Solvent Selection:
-
Protocol: If compatible with the downstream application, consider using aprotic organic solvents like DMSO, DMF, or acetonitrile for stock solutions to minimize water content.
-
Rationale: The absence of water, a key reactant in hydrolysis, will significantly improve stability.
-
-
Issue 2: Racemization of the Chiral Center
-
Symptom: A decrease in the enantiomeric excess (e.e.) of the (2R)-enantiomer, as determined by chiral HPLC or a similar analytical technique.
-
Root Cause Analysis:
-
Basic Conditions: Exposure to even mild bases can facilitate racemization.
-
Presence of Aldehydes or Ketones: These can react with the primary amine to form an imine, which can facilitate racemization.[6]
-
-
Solutions:
-
Strict pH Control:
-
Protocol: Avoid basic conditions. If the experimental protocol requires a pH above 7, the time of exposure should be minimized, and the temperature should be kept as low as possible.
-
Rationale: The formation of the carbanion intermediate responsible for racemization is favored under basic conditions.[2]
-
-
Avoid Contaminants:
-
Protocol: Ensure all solvents and reagents are free from aldehyde and ketone impurities.
-
Rationale: Preventing the formation of imine intermediates will help to preserve the stereochemical integrity of the compound.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Sterile, amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a clean, dry weighing vessel.
-
Dissolve the compound in the chosen solvent to the desired concentration. If using a buffer, ensure the pH is verified and adjusted if necessary.
-
Aliquot the solution into single-use vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
For short-term storage (up to one week), store the vials at 2-8°C. For long-term storage, store at -20°C or -80°C.
-
Protocol 2: Monitoring Stability by HPLC
This protocol outlines a general method for monitoring the stability of Methyl (2R)-2-amino-2-cyclopropylacetate in solution.
-
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column is generally suitable for separating the parent compound from its primary hydrolytic degradant.
-
-
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and system.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of the compound at a known concentration in the desired matrix (e.g., buffer, formulation).
-
Divide the solution into several vials for analysis at different time points.
-
Store the vials under the desired stress conditions (e.g., elevated temperature, different pH values).
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to Methyl (2R)-2-amino-2-cyclopropylacetate and its degradation products based on retention times of standards.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage of the parent compound versus time to determine the degradation rate.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent/Buffer System | pH | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Anhydrous DMSO/DMF | N/A | 2-8°C | -20°C or -80°C |
| 50 mM Sodium Acetate | 4.0 - 5.5 | 2-8°C | -20°C or -80°C |
| 50 mM Phosphate Buffer | 6.0 - 7.0 | 2-8°C | -20°C or -80°C |
| Unbuffered Water | ~7 | Not Recommended | Not Recommended |
| Basic Buffers (e.g., Tris, Bicarbonate) | > 7.5 | Avoid | Avoid |
Visualization of Degradation Pathways and Workflows
Caption: Primary degradation pathways for Methyl (2R)-2-amino-2-cyclopropylacetate in solution.
Caption: General workflow for conducting a stability study of the compound in solution.
References
- [No Author]. (n.d.). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
-
Seupt, A. (2015). How can store amino acids stock solutions?. ResearchGate. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–324. Retrieved from [Link]
-
Leclercq, L., & Gaset, A. (1982). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of Molecular Catalysis, 17(2-3), 359-366. Retrieved from [Link]
-
Gómez-Pérez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5732. Retrieved from [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. The Biochemical Journal, 222(2), 315–324. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Kowalczuk, D., & Drabik, A. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 347-366. Retrieved from [Link]
-
Dunn, R. T., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics, 16(5), 2135–2142. Retrieved from [Link]
-
knitting-biologist. (2022). Amino acid solution storage – please help. Reddit. Retrieved from [Link]
-
El-Sherif, A. A., & Shoukry, M. M. (2013). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Transition Metal Chemistry, 38(6), 649-656. Retrieved from [Link]
-
No Author. (n.d.). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-cyclopropylacetate. PubChem. Retrieved from [Link]
-
E-Bio. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. e-Bio. Retrieved from [Link]
-
Madhu, D., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
Shoukry, M. M., & El-Sherif, A. A. (2017). Kinetics, mechanism and density functional theory calculations on base hydrolysis of α-amino acid esters catalyzed by [Pd(AEMP)(H2O)2]2+ (AEMP = 2-(2-aminoethyl)-1-methylpyrrolidine). Journal of Coordination Chemistry, 70(18), 3163-3176. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-cyclopropylacetate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-methylpropanoate. PubChem. Retrieved from [Link]
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions observed during the synthesis of cyclopropyl amino esters
Welcome to the technical support center for the synthesis of cyclopropyl amino esters. These valuable structural motifs are integral to modern drug discovery, prized for their ability to impart conformational rigidity and favorable physicochemical properties into bioactive molecules.[1] However, their synthesis is often plagued by competing side reactions that can compromise yield, purity, and stereochemical integrity.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific reaction classes, grounding our advice in mechanistic principles and field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in cyclopropanation reactions.
Q1: My cyclopropanation reaction has a very low yield. What are the general factors I should check first?
A: Low yield is a common issue that can often be resolved by systematically evaluating several key parameters. First, verify the purity of your starting materials, particularly the alkene and the carbene precursor (e.g., diiodomethane, ethyl diazoacetate). Second, assess the activation of your reagents; for instance, the zinc-copper couple in a Simmons-Smith reaction must be freshly prepared and highly active.[2] Finally, solvent choice is critical. The rate of many cyclopropanations, like the Simmons-Smith reaction, is highly dependent on the solvent, with less basic solvents such as dichloromethane or 1,2-dichloroethane often providing better results.[3]
Q2: I am observing a significant amount of unreacted starting alkene. How can I drive the reaction to completion?
A: If your starting material is stable under the reaction conditions, this suggests an issue with reactivity or stoichiometry.
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the cyclopropanating agent (e.g., the carbenoid or diazo compound and catalyst).
-
Elevate Temperature: For thermally stable compounds, gently increasing the reaction temperature can improve rates. However, be cautious, as this can also promote side reactions like carbene dimerization.[4]
-
Check for Inhibitors: Ensure your solvent and reagents are free from water and other protic sources, which can quench organometallic reagents.
Q3: My purification is complicated by a byproduct with a polarity very similar to my desired cyclopropyl amino ester. What is the likely culprit?
A: In reactions involving diazo esters, the most common culprit is the formation of alkene byproducts from the dimerization of the carbene intermediate.[5] This typically results in a mixture of diethyl maleate (cis) and diethyl fumarate (trans), which can be difficult to separate from the desired product.[4] For other reaction types, consider the possibility of regioisomers or diastereomers if multiple reaction pathways are available.
Part 2: Troubleshooting Guide by Reaction Type
This section provides detailed, mechanism-based solutions for specific synthetic challenges.
Diazo-Mediated Cyclopropanation (e.g., using Rhodium or Copper Catalysts)
This method is powerful but requires careful control to prevent the carbene intermediate from reacting with itself.
Q: My reaction with ethyl diazoacetate (EDA) is producing large amounts of diethyl fumarate and maleate. Why is this happening and how can I suppress it?
A: This is a classic case of the carbene dimerization side reaction competing with the desired cyclopropanation. The metal-carbene intermediate is highly reactive and, if the concentration of the alkene substrate is locally depleted or the rate of cyclopropanation is slow, it will react with another molecule of the diazo compound or another carbene intermediate.[4][6]
Causality: The catalytic cycle involves the formation of a metal-carbene species. This electrophilic intermediate can either be trapped by the alkene (Productive Pathway) or react with another equivalent of EDA (Dimerization Pathway). High local concentrations of the carbene favor the undesired dimerization.
Troubleshooting Protocol:
-
Slow Addition of Diazo Compound: This is the most critical parameter. Use a syringe pump to add the EDA solution to the reaction mixture over several hours (e.g., 4-8 hours). This maintains a low, steady-state concentration of the active carbene species, favoring reaction with the alkene which is present in stoichiometric amounts.
-
Optimize Temperature and Concentration: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Also, ensure the reaction is sufficiently concentrated in the alkene substrate to favor the productive pathway.
-
Catalyst Choice: While Rh(II) catalysts are highly active, they can also be aggressive in promoting dimerization. In some cases, a less reactive copper-based catalyst may offer a better balance.
Experimental Protocol: Slow Addition of Ethyl Diazoacetate
-
Dissolve the alkene substrate and the catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%) in a suitable solvent (e.g., dichloromethane) in the reaction flask.
-
Prepare a separate solution of ethyl diazoacetate in the same solvent.
-
Load the EDA solution into a syringe and place it on a syringe pump.
-
Set the pump to deliver the EDA solution over a period of 4 to 8 hours into the stirred reaction mixture at the desired temperature (often room temperature or 0 °C).
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and minimize byproduct formation.
Q: My cyclopropanation of an electron-deficient alkene (e.g., an acrylate or acrylonitrile) is inefficient. How can I improve the yield?
A: This is a known challenge. Metal-carbenes generated from catalysts like rhodium and copper are electrophilic in nature and react much more slowly with electron-poor alkenes compared to electron-rich ones.[7][8] This slow reaction rate allows side reactions, such as dimerization, to become dominant.
Solutions:
-
Alternative Catalysts: Certain catalytic systems are better suited for this transformation. Cobalt-porphyrin complexes, for instance, have been shown to be effective.[7] Some modern ruthenium-based catalysts can also promote the cyclopropanation of electron-deficient systems.
-
Sulfur Ylide Method: An alternative strategy is to generate a sulfur ylide by reacting the diazo compound with a catalytic amount of a sulfide (e.g., pentamethylene sulfide).[9] The resulting ylide then acts as the cyclopropanating agent in a reaction that is more effective for electron-deficient olefins.
Simmons-Smith and Related Carbenoid Cyclopropanations
These reactions utilize zinc carbenoids and are known for their reliability and stereospecificity, especially with directing groups.
Q: The diastereoselectivity of my Simmons-Smith reaction on an allylic alcohol is poor. What factors control the stereochemistry?
A: The high diastereoselectivity typically observed in the Simmons-Smith reaction of allylic alcohols is a classic example of substrate directivity. The hydroxyl group coordinates to the zinc carbenoid, delivering the methylene group to the syn face of the double bond relative to the alcohol.[10][11] Poor selectivity suggests this directing effect is being undermined.
Causality: The reaction proceeds through a concerted, "butterfly-shaped" transition state where the zinc atom is complexed by both the alkene π-system and the proximal hydroxyl group.[3][12] This pre-organization ensures high facial selectivity.
Troubleshooting and Optimization:
-
Verify Substrate Purity: Ensure the allylic alcohol is free of impurities that could compete for coordination to the zinc reagent.
-
Solvent Choice: The coordinating ability of the solvent is crucial. Strongly coordinating solvents (like THF) can compete with the hydroxyl group for a binding site on the zinc atom, disrupting the directed delivery. Switching to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) often restores high diastereoselectivity.[3]
-
Reagent Preparation: Ensure the Zn-Cu couple is properly activated. Inconsistent reagent quality can lead to variable results.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
How to improve the resolution of enantiomers in chiral chromatography
Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantiomer separation. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles governing chiral resolution. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
The Foundation of Chiral Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation a unique challenge. Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).[1][2] The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2] For a successful separation, there must be a sufficient difference in the stability of these complexes, leading to different retention times for each enantiomer.
A widely accepted model for chiral recognition is the "three-point interaction model," which posits that for chiral discrimination to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase.[3] However, it's important to note that this is a model, and successful separations can be achieved with fewer than three distinct interactions, especially when considering steric hindrance and the overall three-dimensional structure of the analyte and CSP.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during chiral method development and routine analysis.
Issue 1: No separation of enantiomers is observed.
Question: I'm injecting my racemic mixture, but I only see a single peak. What are the first steps I should take?
Answer: This is a common starting point in chiral method development. The absence of separation indicates that the chosen CSP and mobile phase conditions are not creating a sufficient difference in interaction energy between the two enantiomers. Here is a systematic approach to troubleshoot this issue:
1. Confirm Column Suitability:
-
Is the CSP appropriate for your analyte? Chiral stationary phases are not universal.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and are a good starting point for a broad range of compounds.[5] Pirkle-type phases are effective for molecules with π-acidic or π-basic groups.[5][6] Cyclodextrin-based CSPs are particularly useful for molecules that can fit into their hydrophobic cavity.[7][8]
-
Action: If you have information about your analyte's functional groups, consult a column selection guide. If it's a novel compound, a screening approach with a few different types of CSPs is highly recommended.[9]
2. Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: The choice of mobile phase mode is critical. Polysaccharide columns, for instance, can be used in both normal and reversed-phase modes, and the selectivity can change dramatically.
-
Solvent Composition: In normal phase (e.g., hexane/alcohol), the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) significantly impact resolution. A lower concentration of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Action: Systematically vary the ratio of your mobile phase components. For example, in a hexane/isopropanol system, try decreasing the isopropanol percentage from 20% down to 5% in increments.
3. Consider Additives:
-
For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can dramatically improve peak shape and resolution.[10]
-
For acidic compounds: Add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[10]
-
For basic compounds: Add 0.1% diethylamine (DEA) or triethylamine (TEA).
-
Mechanism: These additives suppress the ionization of the analyte and can also interact with the stationary phase, altering the chiral recognition mechanism.[3]
Issue 2: Poor resolution (Rs < 1.5) between enantiomeric peaks.
Question: I can see two peaks, but they are not baseline-resolved. How can I improve the separation?
Answer: Achieving baseline resolution (typically defined as a resolution factor, Rs, of ≥ 1.5) is crucial for accurate quantification. When you have partial separation, you are in a good position to optimize the method.
1. Fine-tune the Mobile Phase Strength:
-
As mentioned previously, adjusting the mobile phase composition is a powerful tool. Small changes can have a significant impact on selectivity.
-
Protocol: If you have a partial separation with 80:20 hexane:isopropanol, try moving to 85:15 and 90:10. This will increase retention times and often provides better resolution.
2. The Role of Temperature:
-
Temperature affects the thermodynamics of the chiral recognition process. In many cases, decreasing the temperature enhances enantioselectivity.[10][11]
-
Causality: Lower temperatures can increase the stability of the transient diastereomeric complexes, exaggerating the energy difference between the two enantiomers and thus improving separation.[11] However, this is not a universal rule, and in some instances, increasing the temperature may improve resolution.[12]
-
Action: If your HPLC system has a column thermostat, try running the separation at lower temperatures (e.g., 15°C or 20°C) and higher temperatures (e.g., 35°C or 40°C) to observe the effect on resolution. Be mindful of the column's operating temperature limits.[10]
| Parameter | General Effect on Resolution | Considerations |
| Decrease Modifier % | Often increases resolution | May increase run time and peak broadening |
| Change Modifier | Can alter selectivity | e.g., switching from isopropanol to ethanol |
| Lower Temperature | Often increases resolution | May increase backpressure |
| Decrease Flow Rate | Can increase efficiency and resolution | Increases run time |
3. Flow Rate Optimization:
-
Lowering the flow rate can increase the column's efficiency (increase the number of theoretical plates) and provide more time for the enantiomers to interact with the stationary phase, which can lead to better resolution.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.
Issue 3: Poor peak shape (tailing or fronting).
Question: My peaks are resolved, but they are tailing significantly, making integration difficult. What causes this and how can I fix it?
Answer: Poor peak shape is often indicative of undesirable secondary interactions or mass overload.
1. Analyte-Stationary Phase Interactions:
-
For acidic or basic compounds, ionic interactions with residual silanols on the silica support or with the stationary phase itself can cause peak tailing.
-
Solution: As mentioned for improving resolution, the use of mobile phase additives is key.[10] For an acidic analyte, adding a small amount of acid will suppress its ionization and minimize these secondary interactions.[10] Conversely, a basic additive is used for basic analytes.
2. Mass Overload:
-
Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Action: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.
3. Column Contamination and Degradation:
-
Over time, strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing.
-
Solution: It is crucial to have a robust column washing procedure.[13] After a series of analyses, flush the column with a strong solvent (e.g., 100% ethanol or isopropanol for normal phase) to remove contaminants.[13]
Issue 4: Irreproducible results (shifting retention times, loss of resolution).
Question: My method was working well, but now my retention times are shifting, and the resolution is deteriorating. What could be the problem?
Answer: Lack of reproducibility can be frustrating and points to a change in the chromatographic system or column health.
1. Column Equilibration:
-
Chiral columns, particularly polysaccharide-based ones, can require long equilibration times when the mobile phase is changed.
-
Protocol: When changing mobile phases, ensure you flush the column with at least 10-20 column volumes of the new mobile phase. For some columns, an hour or more of equilibration may be necessary.
2. "Memory Effects" of Additives:
-
Mobile phase additives, especially basic ones, can be strongly retained by the stationary phase and alter its properties over time. This is known as a "memory effect".[3]
-
Causality: These retained additives can interfere with the binding of subsequent analytes, leading to changes in retention and selectivity.[3]
-
Solution: It is best practice to dedicate a column to a specific method, especially if it uses additives.[3] If you must use the column for different methods, have a rigorous washing procedure between methods.
3. Mobile Phase Preparation:
-
In normal phase chromatography, even trace amounts of water can significantly affect retention and selectivity.[3]
-
Action: Always use high-purity, HPLC-grade solvents. Ensure your mobile phase reservoirs are tightly sealed to prevent absorption of atmospheric moisture.
4. Column Degradation:
-
Like all HPLC columns, chiral columns have a finite lifetime. The stationary phase can degrade, especially if used outside of the recommended pH or temperature ranges.
-
Troubleshooting Step: If you have a new, unused column of the same type, run the same analysis on it. If the new column provides the expected results, your old column has likely reached the end of its life.
Experimental Workflow & Diagrams
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor chiral resolution.
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Chiral Recognition Mechanism
This diagram illustrates the concept of forming transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP).
Caption: Formation of diastereomeric complexes leading to differential retention.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Regis Technologies. (2020, April 6). Chiral Separations Techniques. [Link]
-
Springer Nature Experiments. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]
-
ResearchGate. Review articles in CHIRAL CHROMATOGRAPHY. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
LCGC International. (2023, June 20). New Insights into Chiral Chromatography: Exploring Efficient Separation Methods and Enantioselectivity Assessment. [Link]
-
LCGC International. How Does Temperature Affect Selectivity?. [Link]
-
NIH National Library of Medicine. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. 26 questions with answers in CHIRAL HPLC. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
ACS Publications. Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. [Link]
-
Chiral Method Development. Chiral HPLC Method Development. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2006). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]
-
IJSR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. [Link]
-
Chiral Technologies. What column should I use for my application?. [Link]
-
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]
-
Reddit. (2024, March 7). HPLC issues with racemic sample- where is the 2. enantiomer?. [Link]
-
Royal Society of Chemistry. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. bujnochem.com [bujnochem.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Peptide Intermediates
A Senior Application Scientist's Guide to Troubleshooting "Difficult" Sequences in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during solid-phase peptide synthesis (SPPS). The premature aggregation of peptide chains on the solid support is a primary cause of failed or low-yield syntheses, particularly when dealing with hydrophobic residues. This resource provides in-depth, evidence-based strategies and practical protocols to diagnose and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: How can I tell if poor solubility of my peptide intermediate is the cause of my synthesis problems?
A1: On-resin aggregation of the growing peptide chain is a common reason for incomplete deprotection and coupling reactions.[1] A key indicator of aggregation is the shrinking of the resin, which signifies that the peptide-resin complex is not swelling properly. In such cases, standard monitoring tests like the ninhydrin or TNBS tests may yield false negatives. Peptides with a high content of hydrophobic amino acids such as Alanine (Ala), Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) are especially prone to aggregation.[2]
Q2: What are the general strategies to prevent or resolve peptide aggregation during SPPS?
A2: The fundamental approach to combatting on-resin aggregation is to improve the solvation of the peptide-resin complex. This can be achieved through several strategies that can be used individually or in combination:
-
Resin Selection: Opt for resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, NovaPEG, PEGA). For long or aggregation-prone sequences, using a resin with a low substitution level (0.1 to 0.4 mmol/g) is beneficial.[3]
-
Solvent Choice: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to enhance solvation.[4] In particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4][5]
-
Disruptive Additives: The inclusion of chaotropic agents, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), in the reaction mixture can disrupt the secondary structures that lead to aggregation.[1][6]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to break up aggregates and improve reaction kinetics.[1]
-
Mechanical Disruption: Sonication of the reaction vessel can physically disrupt peptide aggregates.[1]
Q3: Are there any chemical modifications I can make to my peptide sequence to improve solubility?
A3: Yes, several chemical strategies can be employed to disrupt aggregation by modifying the peptide backbone:
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[1]
-
Backbone Protection: Utilizing backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can prevent interchain hydrogen bonding.
-
Hydrophilic Tags: For extremely hydrophobic peptides, the temporary attachment of a hydrophilic tag to the C-terminus or N-terminus can significantly improve solubility during synthesis and purification.[6]
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Addressing On-Resin Aggregation
This guide provides a systematic approach to identifying and resolving solubility issues during SPPS.
Caption: Workflow illustrating the onset of on-resin aggregation.
-
Initial Observation: During synthesis, visually inspect the resin bed. If you observe shrinking or clumping of the resin, aggregation is likely occurring.
-
Solvent Swap: Replace the standard DMF solvent with NMP or a 1:1 mixture of DMF and DMSO.[4] These solvents have a greater capacity to solvate the growing peptide chain.
-
Temperature Increase: If the aggregation persists, increase the reaction temperature to 40-50°C during the coupling step.[1]
-
Incorporate Chaotropic Agents: For subsequent couplings, add a chaotropic salt such as 0.4 M LiCl to the coupling cocktail.[1]
-
Double Coupling: If analytical tests (e.g., HPLC of a small cleavage sample) indicate incomplete coupling, perform a second coupling step before proceeding to the next deprotection.
Guide 2: Advanced Strategies for "Difficult" Sequences
For sequences known to be highly prone to aggregation, a proactive approach is recommended.
Caption: Decision workflow for synthesizing aggregation-prone peptides.
This protocol is designed for sequences that are highly resistant to standard synthesis conditions.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)[7]
-
Base (e.g., DIEA)
-
Low-substitution PEG resin
-
Solvents: NMP, DMSO[4]
-
Chaotropic agent: LiCl[1]
-
Deprotection solution: 20% piperidine in NMP
Procedure:
-
Swell the low-substitution PEG resin in NMP.
-
Perform the first amino acid coupling under standard conditions.
-
For subsequent cycles: a. Deprotection: Treat the resin with 20% piperidine in NMP for 10-15 minutes. b. Washing: Wash the resin thoroughly with NMP. c. Coupling: i. Pre-activate the Fmoc-amino acid (4 eq.) with the coupling reagent (3.9 eq.) and DIEA (8 eq.) in NMP. ii. Add the activated amino acid solution to the resin. iii. Add LiCl to a final concentration of 0.4 M. iv. Heat the reaction vessel to 50°C and agitate for 1-2 hours. d. Washing: Wash the resin with NMP.
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
Data Summary
Table 1: Properties of Common Solvents in SPPS
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Features |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Standard, good all-around solvent.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Excellent solvating properties, less prone to decomposition than DMF.[8] |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Highly polar, effective at disrupting secondary structures.[4] |
| Dichloromethane (DCM) | 9.1 | 40 | Used for resin swelling and washing, less effective for solvating peptides.[3] |
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent | Type | Key Advantages |
| HBTU/TBTU | Aminium Salt | Efficient and widely used.[7][9] |
| HATU | Aminium Salt | More reactive than HBTU, good for sterically hindered couplings.[7] |
| PyBOP | Phosphonium Salt | Good solubility and coupling efficiency.[7] |
| COMU | Aminium Salt | High reactivity and byproducts are water-soluble, which is beneficial for green chemistry.[10] |
References
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]
-
Isidro-Llobet, A., et al. (2019). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology, 2103, 3-23. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
GenicBio. (n.d.). Peptide Solubilization. [Link]
-
Carstens, B. B., et al. (2020). Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA. ACS Omega, 5(13), 7268-7274. [Link]
-
Fields, G. B. (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage of Peptides with Constrained Residues
Welcome to the technical support center for advanced peptide cleavage. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when cleaving peptides containing constrained or sensitive residues from solid-phase supports. Here, we move beyond standard protocols to address specific, complex issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Foundational Principles & Core FAQs
This section addresses the fundamental concepts underpinning cleavage chemistry for complex peptides. Understanding these principles is the first step toward effective troubleshooting.
Q1: What are "constrained residues," and why do they complicate peptide cleavage?
A: Constrained residues are amino acids that restrict the conformational flexibility of a peptide backbone. This category includes:
-
Sterically Hindered Residues: Amino acids with bulky side chains (e.g., Aib, N-methylated amino acids) that can physically block reagent access to the cleavage site or other protecting groups.[1][2]
-
Cyclic Structures: Peptides cyclized via lactam bridges, disulfide bonds, or other chemical linkers.[3][4] The cyclic structure can create a protected microenvironment, making complete deprotection and cleavage difficult.
-
Pseudoprolines and other Dipeptide Mimetics: These structures are introduced to disrupt aggregation but can sometimes present their own challenges during final deprotection.
The primary complication arises from steric hindrance .[1] The constrained nature of the peptide can fold in such a way that it physically shields the acid-labile linker from the trifluoroacetic acid (TFA) or prevents scavengers from reaching reactive sites, leading to incomplete cleavage, low yields, and an increase in side reactions.
Q2: What is the fundamental mechanism of TFA-mediated cleavage, and why are scavengers essential?
A: In modern Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves treating the peptide-resin with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5][6]
The process generates highly reactive electrophilic species, primarily carbocations , from the protecting groups (e.g., t-butyl, Trityl, Pbf).[7] These carbocations can re-attach to nucleophilic residues within the peptide, causing irreversible modifications.[5][8] Methionine, Cysteine, Tryptophan, and Tyrosine are particularly vulnerable.[5][9]
Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these carbocations before they can damage the peptide.[7] The choice of scavengers is critical and depends entirely on the peptide's sequence.[6]
Caption: TFA Cleavage and Scavenger Action Workflow.
Section 2: Troubleshooting Guide for Constrained Peptides
This section provides direct answers to common problems encountered during the cleavage of complex peptides.
Issue 1: Incomplete Cleavage & Low Yield
Q: My peptide contains multiple Arginine residues protected with Pbf, and I'm seeing incomplete deprotection and low yield. What should I do?
A: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine is notoriously bulky and requires strong acidic conditions for complete removal. When multiple Arg(Pbf) residues are present, the problem is compounded.
Causality & Solution:
-
Insufficient Cleavage Time: Standard 2-3 hour cleavage times may be inadequate. For peptides with more than three Arg residues, extend the cleavage time. A general rule is to add an extra 15-30 minutes for each additional Arg residue, but do not exceed 5-6 hours to avoid potential side reactions.[6]
-
Inadequate Scavenging: The Pbf group generates a reactive cation that can lead to sulfonation of Tryptophan if not properly scavenged.[5] Thioanisole is a critical scavenger that aids in the removal of Pbf groups.[6]
-
Steric Crowding: The sheer bulk of multiple Pbf groups can hinder TFA access.
Recommended Protocol Adjustments:
-
Extend Cleavage Time: Increase the duration at room temperature to 4-5 hours and monitor a small aliquot by HPLC.[9]
-
Optimize Cocktail: Ensure your cleavage cocktail contains thioanisole. A robust choice is Reagent K (TFA/phenol/water/thioanisole/EDT).
-
Consider Temperature: For very difficult sequences, performing the cleavage at a slightly elevated temperature (e.g., 38°C) can significantly increase the rate of deprotection. However, this should be done with caution as it can also accelerate side reactions.[6]
-
Alternative Reagents: For extremely stubborn Arg(Mtr) groups, a more potent cleavage reagent like trimethylsilyl bromide (TMSBr) can be effective, achieving deprotection in as little as 15 minutes.[10]
Issue 2: Peptide Modification & Side Reactions
Q: My Tryptophan-containing peptide is showing multiple byproducts after cleavage. How can I prevent this?
A: Tryptophan's indole side chain is highly nucleophilic and susceptible to alkylation by carbocations generated during cleavage.[9] It is one of the most sensitive residues.
Causality & Solution:
-
t-Butylation: The t-butyl cation from Boc or tBu protecting groups is a primary culprit.
-
Reattachment to Resin: Cations generated from the resin linker can cause the peptide to irreversibly reattach, especially with C-terminal Trp residues.[5]
-
Sulfonation: Cations from Arg(Pmc/Pbf) protecting groups can sulfonate the indole ring.[5]
Preventative Measures & Protocol:
-
Use Fmoc-Trp(Boc)-OH: The best defense is to protect the indole nitrogen with a Boc group. This group shields the indole ring during synthesis and is cleanly removed during the final TFA cleavage, significantly suppressing both alkylation and sulfonation side reactions.[5]
-
Employ an Effective Scavenger Cocktail:
-
Triisopropylsilane (TIS): Excellent for scavenging bulky trityl cations.
-
1,2-Ethanedithiol (EDT): A potent scavenger for t-butyl cations.
-
Water: Acts as a scavenger for t-butyl cations.[11]
-
A standard, effective cocktail is TFA/TIS/Water (95:2.5:2.5) if Trp(Boc) is used.[10] If unprotected Trp is present, or other sensitive residues are involved, Reagent K is a more reliable choice.[8]
-
Q: I'm observing S-t-butylation of my Cysteine residues. What is the cause and the optimal solution?
A: S-t-butylation is a common side reaction where a t-butyl group attaches to the thiol side chain of Cysteine. This occurs when the concentration of t-butyl cations is high and scavenging is inefficient.
Causality & Solution: The primary source of t-butyl cations is the deprotection of residues like Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), and Glu(OtBu).[11][12] While TIS and water are good general scavengers, they may not be sufficient for peptides rich in t-butyl protecting groups.
Optimized Cleavage Strategy: A two-step cleavage strategy has been shown to be highly effective at mitigating this side reaction:
-
Initial Treatment (Low TFA concentration): Treat the peptide-resin with a cocktail containing a lower percentage of TFA for 30 minutes. This allows for the gentle removal of more labile groups and effective scavenging before the bulk of t-butyl groups are cleaved. A recommended mixture is TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) .[12]
-
Final Cleavage (High TFA concentration): After the initial phase, add pure TFA to bring the final concentration up to ~80-90% and continue the cleavage for another 1.5-2 hours.[12] This ensures complete deprotection while minimizing the time the fully deprotected Cys is exposed to a high concentration of carbocations.
Caption: Decision flowchart for selecting a cleavage strategy.
Section 3: Key Protocols and Reference Data
Protocol 1: Standard Resin Preparation for Cleavage
Proper resin preparation is crucial for efficient cleavage, as residual solvents like DMF can inhibit the reaction.[10]
-
Transfer the synthesized peptide-resin to a suitable reaction vessel or a sintered glass funnel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 1 min) to remove residual DMF.
-
For polystyrene-based resins, perform a final wash with Methanol (MeOH) to shrink the beads.[5]
-
Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvents.[5][7]
Protocol 2: General Cleavage with Reagent K
Reagent K is a robust, widely used cocktail for peptides containing a combination of sensitive residues.[8]
-
Prepare Reagent K fresh by combining the following (v/v):
-
82.5% Trifluoroacetic Acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Add the freshly prepared Reagent K to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginines, this time may need to be extended.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold excess of cold methyl-tert-butyl ether (MTBE).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.
-
Dry the final peptide pellet under vacuum.
Data Tables for Quick Reference
Table 1: Common Scavengers and Their Primary Functions
| Scavenger | Target Species & Reactions Prevented | Typical % (v/v or w/v) | Reference(s) |
| Water (H₂O) | Scavenges t-butyl cations. | 2.5 - 5% | [6][11] |
| Triisopropylsilane (TIS) | Scavenges trityl and Pbf cations; reduces oxidation. | 2 - 5% | [6] |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations; reduces Met/Cys oxidation; scavenges trityl groups. | 2.5% | [6][12] |
| Dithiothreitol (DTT) | Low-odor alternative to EDT; reduces Met/Cys oxidation. | 5% (w/v) | [12] |
| Phenol | Protects Tyr and Trp from oxidation and alkylation. | 5% | [6] |
| Thioanisole | Aids in removing Pbf groups from Arg; suppresses oxidation. | 5% | [6] |
Table 2: Recommended Cleavage Cocktails for Specific Challenges
| Reagent Name | Composition (v/v or w/v) | Primary Application | Reference(s) |
| Standard (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | General use for peptides without highly sensitive residues (Arg, Met, Cys, unprotected Trp). | [1][10] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | "Odorless" alternative to cocktails with thiols, effective for trityl groups. | [11] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically formulated to prevent oxidation of Methionine-containing peptides. | |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with Cys, Met, Trp, and Tyr. Highly effective at suppressing a wide range of side reactions. | [8][13] |
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Pedersen, S.L., et al. (2015). Cleavage of synthetic peptides.
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Anaspec. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Ghosh, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]
- Not directly cited.
- Not directly cited.
-
Aldrich, J. V., et al. (2013). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]
-
Sato, K., et al. (2014). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]
- Not directly cited.
- Not directly cited.
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
- Not directly cited.
-
Fields, G. B., et al. (1990). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
- Not directly cited.
-
Pagel, J., et al. (2017). Backbone distortions in lactam-bridged helical peptides. PMC - NIH. [Link]
-
Giraud, M., et al. (2007). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science. [Link]
-
Wójcik, P., & Berlicki, Ł. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. cem.de [cem.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Debugging failed coupling steps in automated peptide synthesizers
A Senior Application Scientist's Guide to Troubleshooting Failed Coupling Steps
Welcome to the technical support center for automated peptide synthesizers. This guide is designed for researchers, scientists, and drug development professionals who rely on automated solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework for diagnosing and resolving common issues, grounded in the fundamental chemistry of the process. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Initial Diagnosis - Where Did the Synthesis Fail?
The first step in troubleshooting is to pinpoint the problem. A failed synthesis can manifest in several ways, from an obvious lack of final product to subtle impurities.
Q1: My final analytical HPLC shows a low yield of the target peptide and many deletion sequences. How do I identify the point of failure?
When your final analysis reveals problems, the most critical task is to determine which coupling step failed. Identifying the specific amino acid that failed to couple is the key to understanding the root cause.
Causality: Deletion sequences are peptides where one or more amino acids are missing from the target sequence. This occurs when a coupling reaction is incomplete, but the subsequent deprotection and coupling steps proceed, leaving a permanent "gap" in the peptide chain.
Diagnostic Protocol: Post-Synthesis Analysis & Interpretation
-
Analyze the Crude Product: Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to analyze your crude peptide product.[1][2] This is more informative than HPLC with UV detection alone, as it provides mass data for each peak.
-
Identify the Masses:
-
Confirm the mass of your target peptide.
-
Identify the masses of the major impurity peaks. Calculate the mass difference between these impurities and your target peptide. The difference will correspond to the mass of the "deleted" amino acid residue.
-
-
Pinpoint the Failure: For example, if your target peptide has a mass of 2500 Da and a major impurity is observed at 2387 Da, the mass difference is 113 Da. This corresponds to the residue mass of Leucine or Isoleucine. By examining your sequence, you can identify exactly which Leu/Ile coupling step was problematic.
Proactive Strategy: In-Synthesis Monitoring
Many modern synthesizers monitor the deprotection and coupling steps in real-time.[3]
-
UV Monitoring: The concentration of the cleaved Fmoc-protecting group (as a dibenzylfulvene-piperidine adduct) can be measured by its UV absorbance. A sudden drop in the expected absorbance for a specific cycle suggests an incomplete deprotection or coupling in the previous cycle (fewer N-termini were available for Fmoc removal).
-
Conductivity Monitoring: Changes in the ionic concentration of the reaction solution can signal the progress of the coupling reaction. The endpoint can be determined when the conductivity stabilizes.[3]
Section 2: Troubleshooting Chemical & Process-Related Failures
Once you have an idea of where the failure occurred, you can investigate why. Most coupling failures are rooted in the chemistry of the sequence or the reagents used.
Q2: The synthesizer reported a successful synthesis, but my analysis shows incomplete coupling at a specific residue. What are the likely chemical causes?
This is a classic scenario that points away from a catastrophic hardware failure and towards a more subtle chemical issue. The primary suspects are reagent quality, reaction conditions, or sequence-specific difficulties.
Troubleshooting Workflow: Chemical & Process Issues
Caption: A logical workflow for troubleshooting chemical causes of failed coupling.
Step-by-Step Investigation:
-
Reagent Integrity:
-
Solvents: Is your DMF (or NMP) fresh and high-purity? Old DMF can degrade to dimethylamine, which can interfere with the reaction.[4] Consider switching to NMP for hydrophobic sequences as it offers better solvation properties.[4]
-
Amino Acids & Activators: Are your amino acid and activator solutions correctly prepared and not expired? Activators like HBTU/HATU are moisture-sensitive.
-
Deprotection Solution: Ensure your piperidine solution is at the correct concentration (typically 20% in DMF). Incomplete Fmoc removal is a common cause of failed coupling.[5]
-
-
Protocol Parameters:
-
Equivalents: Are you using a sufficient excess of amino acid and coupling reagents? For difficult couplings, increasing the equivalents can help drive the reaction to completion.
-
Coupling Time: Standard coupling times may be insufficient for sterically hindered amino acids (e.g., Val, Ile) or at sites of aggregation. Consider implementing a "double coupling" step where the same amino acid is coupled a second time immediately after the first.[4]
-
Temperature: Increasing the reaction temperature can significantly improve coupling efficiency, especially for aggregated sequences.[6][7] Many modern synthesizers are equipped with microwave heating to accelerate reactions and disrupt secondary structures.[6][8]
-
-
On-Resin Confirmation (The Kaiser Test):
-
The Kaiser (or ninhydrin) test is a crucial qualitative method to check for free primary amines on the resin after a coupling step. A positive result (blue beads) indicates incomplete coupling.
-
Procedure:
-
Take a small sample (a few beads) of the resin after the coupling and wash steps.
-
Wash thoroughly with DMF and then ethanol.
-
Add a few drops each of 3 standard ninhydrin solutions (consult reagent supplier for preparation).
-
Heat at ~100°C for 3-5 minutes.
-
Interpretation: Blue beads = free amines present (failed coupling). Yellow/clear beads = successful coupling.
-
-
Trustworthiness: The Kaiser test is a self-validating system within your protocol. A negative result gives you high confidence to proceed to the next deprotection step. Note: This test does not work for the secondary amine of proline.[9]
-
Q3: My synthesis consistently fails when the peptide chain gets longer, especially with hydrophobic residues. What's happening and how can I fix it?
This is a hallmark sign of on-resin aggregation. As the peptide elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive N-terminus.[10][11]
Symptoms of Aggregation:
-
The resin beads fail to swell properly or may even shrink.[10]
-
UV monitoring of Fmoc deprotection shows a slow, extended release.
-
The Kaiser test may give a false negative because the ninhydrin reagent also cannot access the buried free amines.
-
Failures are common after the 5th or 6th residue is added.[10]
Solutions for Peptide Aggregation
| Strategy | Mechanism of Action | When to Use | Reference |
| Change Solvent | NMP and DMSO are better at solvating peptide chains and disrupting hydrogen bonds than DMF. | For sequences with high hydrophobic content. | [4][10] |
| Elevated Temperature | Increased kinetic energy helps to break up secondary structures and increase reaction rates. | Standard practice for difficult sequences in microwave synthesizers. | [6][7] |
| Chaotropic Salts | Salts like LiCl or NaClO₄ disrupt the hydrogen-bonding network that causes aggregation. | Can be added to the coupling mixture, but may affect reagent solubility. | [7][10] |
| Specialized Reagents | Use stronger coupling reagents like HATU or PyBOP. | When standard carbodiimide or HBTU activation is insufficient. | |
| Backbone Protection | Incorporate Dmb or Hmb protected amino acids. These bulky groups on the backbone nitrogen physically prevent hydrogen bond formation. | Insert approximately every 6 residues in a highly aggregating sequence. | [10][12] |
| Pseudoproline Dipeptides | These dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures. | Used at Ser or Thr residues within a difficult sequence. | [7][10] |
| Low-Substitution Resin | Using a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the chance of inter-chain aggregation. | A good first step for any potentially difficult or long peptide. | [10][13] |
Section 3: Troubleshooting Hardware & System Failures
Sometimes, the chemistry is perfect, but the machine itself is the source of the problem. Hardware issues often manifest as inconsistent results or abrupt, complete failure of a synthesis.
Q4: The synthesizer stopped mid-run with a pressure alarm. What should I check?
Pressure alarms are a safety feature indicating a blockage or a leak in the fluidic pathway.
Troubleshooting Workflow: Pressure Issues
Caption: Diagnostic steps for resolving synthesizer pressure alarms.
Immediate Checks:
-
Reaction Vessel Frit: The most common point of blockage is the frit at the bottom of the reaction vessel, which can become clogged with fine resin particles or precipitated reagents.
-
Tubing and Valves: Inspect all reagent lines for visible blockages or kinks. A stuck or improperly sealed valve can also cause pressure imbalances.[14]
-
Reagent Precipitation: Ensure that your amino acid or activator solutions have not precipitated out of solution, which can happen if they are old or improperly prepared.
-
Leaks: Check all pipeline joints and sealing rings for signs of leakage. An aging or worn seal can lead to a loss of pressure.[14]
Q5: I don't see any reagents being delivered to the reaction vessel. What's the cause?
This indicates a failure in the reagent delivery system.
Potential Causes:
-
Empty Reagent Bottles: The most straightforward cause. Always check reagent levels before starting a synthesis.[15]
-
Gas Pressure: Ensure the inert gas (usually Nitrogen) cylinder is open and the pressure is set correctly. The system uses positive pressure to move liquids.
-
Blocked Reagent Lines: A blockage in the specific line for an amino acid or activator will prevent its delivery. Perform a system backflush or prime routine to clear the lines.[15]
-
Software/Control Failure: In rare cases, a software glitch or control board failure could be the cause. Try restarting the instrument and reloading the program.[14]
-
Vacuum System: A faulty vacuum pump or leak in the vacuum line can prevent proper draining of the reaction vessel, which may halt the subsequent delivery step.[16]
Section 4: Frequently Asked Questions (FAQs)
Q: How can I proactively identify a "difficult sequence" before starting the synthesis? A: Several online tools can predict aggregation-prone sequences based on hydrophobicity and secondary structure propensity.[4] Sequences rich in Val, Ile, Phe, Leu, Gln, and Thr are often problematic.
Q: Can I use an excess of a uronium coupling reagent (like HBTU) to force a difficult reaction? A: While tempting, using a large excess of uronium/aminium reagents can lead to a side reaction called guanidinylation, where the free N-terminus of the peptide is irreversibly capped by reacting with the coupling agent.[17] Phosphonium reagents (like PyBOP) do not cause this side reaction and can be used in greater excess to drive slow reactions to completion.
Q: What is the first thing I should do after a completely failed synthesis (no product found)? A: Before attempting a re-synthesis, perform a thorough system check.[4]
-
Verify Reagents: Ensure all bottles contain the correct, fresh reagents.
-
Check Lines: Manually prime each reagent line to confirm fluid delivery to the reaction vessel.
-
Run a Simple, Known Sequence: Synthesize a short, easy peptide (e.g., a 3- to 5-mer with non-problematic amino acids) to confirm the instrument is functioning correctly before committing resources to your target peptide again.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Biotage. (2023-02-07). What do you do when your peptide synthesis fails?. Available from: [Link]
-
Wang, J., et al. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH. Available from: [Link]
-
OMIZZUR. (2025-06-26). Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer. Available from: [Link]
-
Stepanov, A. E., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. Available from: [Link]
-
Biotage. Biotage® Initiator+ Alstra™ - Getting Started Guide for Peptide Synthesis. Available from: [Link]
-
Luu, T., et al. (1998). Problematic sequences in the synthesis of G-protein peptides. PubMed. Available from: [Link]
-
CEM. CEM Liberty Blue Peptide Synthesizer Standard Operating Procedures. Available from: [Link]
-
ChemRxiv. (2025-02-12). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Available from: [Link]
-
MBL International. (2024-08-19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
ResearchGate. (2016-03-26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Available from: [Link]
-
Agilent. (2023-05-03). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available from: [Link]
-
Wessolowski, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Available from: [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
OHSU. Liberty Blue Operation Manual. Available from: [Link]
-
Bio-protocol. (2014). Peptide Synthesis. Available from: [Link]
-
Fields, G. B., et al. (2002). Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]
-
AAPPTec. How to Synthesize a Peptide. Available from: [Link]
-
RSC Publishing. (2022-01-07). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Xtalks. Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Available from: [Link]
-
ResearchGate. (2025-08-09). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. (2024-04-20). Peptide synthesis troubleshooting using unnatural amino acids. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. agilent.com [agilent.com]
- 3. bachem.com [bachem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. biotage.com [biotage.com]
- 17. bachem.com [bachem.com]
Strategies to minimize dimer formation during esterification
A Guide to Minimizing Dimer Formation and Other Side Reactions
Welcome to the technical support center for esterification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions, particularly dimer formation, during ester synthesis. Instead of a rigid manual, we present a dynamic resource framed in a question-and-answer format to directly address the complex issues you face at the bench. Our focus is on not just what to do, but why you're doing it, grounding every recommendation in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding unwanted side products in esterification.
Q1: What exactly is "dimer formation" in the context of an esterification reaction?
A: "Dimer formation" is a broad term for a side reaction where two molecules of a starting material react with each other. In esterification, this can manifest in several ways:
-
Anhydride Formation: Two carboxylic acid molecules can condense to form a carboxylic anhydride (R-CO-O-CO-R), releasing a molecule of water. This is a common issue in acid-catalyzed reactions at high temperatures.
-
Self-Esterification (Estolide Formation): If your starting material is a hydroxy acid (containing both a -COOH and an -OH group), it can react with itself to form a linear ester dimer. A similar reaction, estolide formation, can occur when a carboxylic acid adds across an olefinic bond of another fatty acid molecule, a known byproduct in dimer acid production[1].
-
Coupling Reagent-Mediated Dimerization: In reactions using coupling agents, the activated carboxylic acid intermediate may react with a second molecule of the carboxylic acid instead of the intended alcohol.
These side products consume your starting materials, reduce the yield of the desired ester, and introduce significant purification challenges[2].
Q2: What are the primary factors that promote the formation of these unwanted dimers and side products?
A: Dimerization and side reactions are typically governed by kinetics and equilibrium. The main contributing factors are:
-
High Concentration: Le Châtelier's principle suggests that high concentrations of reactants can favor product formation, but a high concentration of the carboxylic acid can also increase the probability of self-reaction[3].
-
Elevated Temperature: While higher temperatures increase the overall reaction rate, they can provide the necessary activation energy for undesired pathways like anhydride formation or alcohol dehydration[3][4].
-
Sub-optimal Stoichiometry: Using an insufficient amount of the nucleophile (the alcohol) leaves the activated carboxylic acid with more opportunity to react with another acid molecule.
-
Catalyst or Reagent Choice: The type of acid catalyst or coupling agent used has a profound impact. Strong, non-selective catalysts can promote various side reactions, while poorly chosen coupling agents can lead to stable, undesired byproducts[4][5].
Q3: My esterification is complete, but I'm struggling with purification. What are the best strategies to remove dimer-related impurities?
A: Purification challenges often arise from byproducts having similar polarities to the desired product. For instance, the dicyclohexylurea (DCU) byproduct from DCC-mediated couplings is notoriously difficult to remove due to its low solubility in most organic solvents[5][6].
General Purification Strategies:
-
Aqueous Workup: Washing the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid and the acid catalyst.
-
Filtration: In the case of DCC, the insoluble DCU byproduct can often be removed by filtration, though some may remain in solution.
-
Chromatography: Flash column chromatography is the most robust method for separating products with close polarities.
-
Distillation: If your ester is volatile and thermally stable, distillation (simple, fractional, or vacuum) can be an effective purification method[6][7].
-
Reagent Selection: The most effective strategy is preventative. Using a water-soluble carbodiimide like EDC•HCl ensures the urea byproduct is easily removed with an aqueous wash[6][8].
Troubleshooting Guide 1: Acid-Catalyzed Reactions (e.g., Fischer Esterification)
Fischer esterification is a classic, reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid[9]. While robust, it is susceptible to side reactions, primarily driven by the harsh conditions.
Problem: Low yield of my desired ester with significant formation of a high-molecular-weight byproduct, likely an anhydride.
Understanding the Competing Pathways
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[10][11]. However, under the same conditions, the catalyst can also promote the dehydration of two carboxylic acid molecules.
Caption: The critical role of DMAP in directing the Steglich esterification.
Mitigation Strategies & Protocols
-
Never Omit the Nucleophilic Catalyst (DMAP): DMAP intercepts the O-acylisourea to form an acyl-pyridinium intermediate.[12] This new intermediate is more electrophilic than the O-acylisourea, reacts much faster with the alcohol, and is incapable of rearranging to the N-acylurea byproduct.
-
Control Reagent Addition Order and Rate: The concentration of the highly reactive O-acylisourea intermediate must be kept low to minimize side reactions.
-
Correct Order: Add the carbodiimide (DCC/EDC) last, and add it slowly (e.g., portion-wise or as a solution via syringe pump) to a pre-mixed solution of the carboxylic acid, alcohol, and DMAP.
-
Incorrect Order: Adding the acid to a pre-mixed solution of alcohol and DCC will lead to rapid formation and accumulation of the O-acylisourea, promoting side reactions before the alcohol can effectively compete.
-
-
Choose the Right Coupling Agent: While DCC is classic, its DCU byproduct is a major purification headache.
| Coupling Agent | Full Name | Byproduct | Byproduct Solubility | Key Advantage |
| DCC | N,N'-Dicyclohexyl-carbodiimide | DCU | Insoluble in most solvents | Inexpensive |
| EDC•HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDU | Water-soluble | Byproduct is easily removed with an aqueous workup, simplifying purification. [6] |
| DIC | N,N'-Diisopropyl-carbodiimide | DIU | More soluble in organic solvents than DCU | Byproduct is sometimes easier to remove than DCU. |
Protocol: High-Fidelity Steglich Esterification
This protocol is designed to maximize the yield of the desired ester while minimizing side product formation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-DMAP (0.1 eq) to a flame-dried flask containing a stir bar and anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This reduces the rate of side reactions.
-
Slow Addition of Coupling Agent: Dissolve EDC•HCl (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP and EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography if necessary. The majority of byproducts should have been removed during the aqueous workup.
References
-
Gómez, L., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Clayden, J., et al. (2015). Ester coupling reactions– an enduring challenge in the chemical synthesis of bioactive natural products. The Royal Society of Chemistry. [Link]
-
Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. [Link]
-
Gómez, L., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. [Link]
-
Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
CBSE Academic. Chemistry (Class XII). [Link]
-
Zhang, J., et al. (2017). Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology. [Link]
-
ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. [Link]
-
Su, Z., et al. (2023). Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids. National Institutes of Health. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
ResearchGate. Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. (2015). Ester coupling reactions – an enduring challenge in the chemical synthesis of bioactive natural products. [Link]
-
Bîcu, E., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. National Institutes of Health. [Link]
-
Li, W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
University of Missouri–St. Louis. Fischer Esterification. [Link]
-
Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society. [Link]
-
Rani, R., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
MaChemGuy. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]
-
JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
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Technical Support Center: Mastering Regioselectivity in Ring-Opening Reactions
Welcome to the technical support center for improving the regioselectivity of ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we provide in-depth, field-proven insights to address common challenges encountered during synthesis.
Introduction to Regioselectivity in Ring-Opening Reactions
Ring-opening reactions of strained heterocycles such as epoxides, aziridines, and cyclopropanes are powerful transformations in organic synthesis, providing access to a diverse array of functionalized molecules. However, achieving the desired regioselectivity—the preferential reaction at one of several possible sites—can be a significant challenge. This guide will walk you through the key factors influencing regioselectivity and provide troubleshooting strategies to ensure your reactions proceed as intended.
Section 1: Epoxide Ring-Opening Reactions
Epoxides are versatile intermediates, and the regioselectivity of their ring-opening is highly dependent on the reaction conditions. The two primary mechanistic pathways are the SN1 and SN2 reactions, which are favored under acidic and basic/neutral conditions, respectively.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My epoxide ring-opening with a nucleophile is giving me the wrong regioisomer. What's going on?
Answer: The most common reason for obtaining an unexpected regioisomer is the reaction conditions, specifically the pH.
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, LiAlH4), the reaction proceeds via an SN2 mechanism.[3] The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[2][3] If you are getting the more substituted product, it's possible that your conditions are not truly basic or that your nucleophile is not strong enough.
-
Troubleshooting:
-
Ensure your reagents and solvents are free of acidic impurities.
-
Use a stronger, bulkier base if you need to deprotonate a weak nucleophile in situ.
-
Consider the steric bulk of both the substrate and the nucleophile. A very bulky nucleophile will strongly favor attack at the least hindered site.
-
-
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[1][4] This leads to a transition state with significant SN1 character, where a partial positive charge builds up on the carbon atom that can best stabilize it (i.e., the more substituted or benzylic carbon).[1][5] The nucleophile then attacks this more electrophilic carbon.[1][5] If you are expecting the less substituted product under acidic conditions, the electronic stabilization of the carbocation-like intermediate is likely directing the reaction to the more substituted carbon.
-
Troubleshooting:
-
To favor attack at the less substituted carbon, switch to basic or neutral conditions with a strong nucleophile.
-
If acidic conditions are required, a very bulky nucleophile might show some preference for the less hindered site, but this is often not a reliable method for controlling regioselectivity.
-
-
Question 2: How does the choice of Lewis acid affect the regioselectivity of epoxide ring-opening?
Answer: Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack, similar to Brønsted acids. However, the nature of the Lewis acid can offer more nuanced control.
-
Hard vs. Soft Lewis Acids: The regioselectivity can be influenced by the hard and soft acid-base (HSAB) principle.[6] A hard Lewis acid will coordinate strongly to the hard oxygen atom, promoting a more SN1-like pathway with attack at the more substituted carbon.[6]
-
Catalyst-Controlled Regioselectivity: Some advanced catalytic systems can override the inherent substrate bias.[7] These catalysts may have directing groups that favor coordination to one side of the epoxide or possess ligands that sterically block one of the electrophilic carbons.[7]
-
Troubleshooting:
-
If you are observing poor regioselectivity with a Lewis acid, consider screening different Lewis acids with varying hardness and ligand environments.
-
Consult the literature for catalyst systems known to direct the regioselectivity for your specific class of epoxide.
-
-
Experimental Protocol: Regioselective Ring-Opening of Styrene Oxide
Objective: To demonstrate the divergent regioselectivity of styrene oxide ring-opening under acidic and basic conditions.
Materials:
-
Styrene oxide
-
Methanol (anhydrous)
-
Sodium methoxide (25 wt% in methanol)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stir bars, separatory funnel, rotary evaporator
Protocol 1: Basic Conditions (Attack at the less substituted carbon)
-
To a stirred solution of styrene oxide (1.0 mmol) in anhydrous methanol (5 mL) at 0 °C, add sodium methoxide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxy-2-phenylethan-1-ol.
Protocol 2: Acidic Conditions (Attack at the more substituted carbon)
-
To a stirred solution of styrene oxide (1.0 mmol) in anhydrous methanol (5 mL) at 0 °C, add one drop of concentrated sulfuric acid.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methoxy-1-phenylethan-1-ol.
Visualization of Epoxide Ring-Opening Pathways
Caption: Mechanistic pathways for epoxide ring-opening.
Section 2: Aziridine Ring-Opening Reactions
Aziridines, the nitrogen analogues of epoxides, also undergo regioselective ring-opening reactions. The principles are similar to epoxides, but the nitrogen substituent adds another layer of complexity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My aziridine ring-opening is not regioselective. How can I improve it?
Answer: The regioselectivity of aziridine ring-opening is influenced by the nitrogen substituent and the reaction conditions.
-
N-Alkyl and N-Aryl Aziridines: For non-activated aziridines, the ring-opening often requires activation by an electrophile (e.g., a proton or Lewis acid) to form an aziridinium ion.[8] The subsequent nucleophilic attack is governed by a balance of steric and electronic factors, similar to epoxides under acidic conditions.
-
Troubleshooting:
-
The nature of the C2 substituent on the aziridine ring plays a crucial role. Electron-donating groups will favor attack at the more substituted position, while sterically demanding groups will favor attack at the less substituted position.[8]
-
The choice of electrophile and nucleophile can also influence the outcome.[8] Experiment with different combinations to find the optimal conditions for your substrate.
-
In some cases, intramolecular ring-opening with a tethered nucleophile can provide excellent regioselectivity.[9]
-
-
-
N-Acyl and N-Sulfonyl Aziridines: These "activated" aziridines are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen substituent. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
-
Troubleshooting:
-
If you are seeing a mixture of regioisomers, it could be due to competing SN1-like pathways, especially with substrates that can form stable carbocations.
-
Consider using a less polar solvent to disfavor charge separation in the transition state.
-
-
Question 2: Can I switch the regioselectivity of my aziridine ring-opening using different catalysts?
Answer: Yes, catalyst control is a powerful strategy for tuning the regioselectivity of aziridine ring-opening.
-
Transition Metal Catalysis: Palladium-catalyzed ring-opening of aziridines has been shown to be highly regioselective.[10] Interestingly, the choice of ligand on the palladium catalyst can switch the regioselectivity. For example, a Pd/NHC (N-heterocyclic carbene) catalyst system may favor one regioisomer, while a Pd/PR3 (phosphine) system favors the other.[10] This is often due to different modes of catalyst-substrate interaction during the oxidative addition step.[10]
-
Troubleshooting:
-
If you are not achieving the desired regioselectivity with a particular transition metal catalyst, screen a variety of ligands.
-
Computational studies can often provide insight into the catalyst-substrate interactions that govern regioselectivity and can guide your choice of ligand.[10]
-
-
Data on Factors Influencing Aziridine Ring-Opening Regioselectivity
| Factor | Influence on Regioselectivity | Example |
| C2 Substituent | Electron-donating groups favor attack at C2; bulky groups favor attack at C3.[11] | A γ-ketoalkyl group at C2 directs attack to C2, while a γ-silylated hydroxy group directs attack to C3.[11] |
| N-Substituent | Electron-withdrawing groups (e.g., acyl, sulfonyl) activate the ring for SN2 attack at the less hindered carbon. | N-tosylaziridines generally undergo ring-opening at the less substituted position. |
| Catalyst | The choice of catalyst and ligand can override substrate bias.[10] | Pd/NHC vs. Pd/PR3 catalysts can lead to opposite regioisomers in cross-coupling reactions.[10] |
| Nucleophile | The nature of the nucleophile can influence the reaction pathway. | Hard nucleophiles may favor attack at the harder carbon center. |
Section 3: Cyclopropane Ring-Opening Reactions
Cyclopropanes are less reactive than epoxides and aziridines, and their ring-opening often requires specific activation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm having trouble initiating the ring-opening of my cyclopropane. What can I do?
Answer: The high stability of the C-C bonds in cyclopropanes means that activation is usually necessary.
-
Donor-Acceptor Cyclopropanes: A common strategy is to use "donor-acceptor" cyclopropanes, which have an electron-donating group and an electron-withdrawing group on adjacent carbons.[12] This polarization of the C-C bond facilitates nucleophilic attack.
-
Activation: Lewis acids are often used to coordinate to the electron-withdrawing group, further activating the cyclopropane for ring-opening.[12]
-
-
Transition Metal Catalysis: Transition metals like palladium can catalyze the ring-opening of cyclopropanes through oxidative addition.[13]
Question 2: How can I control the regioselectivity of cyclopropane ring-opening?
Answer: The regioselectivity is determined by which C-C bond is cleaved.
-
In Donor-Acceptor Cyclopropanes: The nucleophile typically attacks the carbon bearing the electron-donating group, leading to cleavage of the bond between this carbon and the carbon with the electron-withdrawing group.
-
Catalyst Control: The choice of catalyst can dictate which C-C bond undergoes oxidative addition, thereby controlling the regioselectivity.[13][14] For example, different palladium catalysts can lead to the formation of different heterocyclic products from the same methylene-cyclopropyl ketone starting material.[13]
-
Troubleshooting:
-
If you are getting a mixture of regioisomers, consider using a chelating substrate that can pre-organize the cyclopropane for selective bond cleavage.
-
Screening different transition metal catalysts and ligands is a key strategy for optimizing regioselectivity.
-
-
Visualization of Cyclopropane Activation and Ring-Opening
Caption: Activation of a donor-acceptor cyclopropane.
References
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
-
Valdivia, S., et al. (2011). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 16(5), 3948-3961. [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(10), 5349-5377. [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 26(63), 14457-14465. [Link]
-
LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]
-
McDonald, R. I., et al. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14433-14454. [Link]
-
Ma, S., et al. (2003). Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society, 125(44), 13519-13524. [Link]
-
Wang, Y., et al. (2020). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 25(18), 4238. [Link]
-
Ma, S., et al. (2003). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed. [Link]
-
de Nanteuil, F., & Waser, J. (2013). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. CHIMIA International Journal for Chemistry, 67(4), 243-249. [Link]
-
Nag, A., & Njardarson, J. T. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
-
Ziółkowski, J. J. (1984). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Journal of Molecular Catalysis, 26(1), 13-25. [Link]
-
Minami, H., & Yorimitsu, H. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1957-1971. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
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- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl (2R)-2-amino-2-cyclopropylacetate
This technical guide provides a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl (2R)-2-amino-2-cyclopropylacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the unique spectral characteristics imparted by the cyclopropyl moiety in conjunction with an amino acid framework. By comparing its predicted spectral data with that of analogous compounds, this guide offers a robust framework for the structural elucidation of this and similar non-proteinogenic amino acids, which are of increasing interest in medicinal chemistry.
The Structural Significance of Cyclopropyl Amino Acids
The incorporation of conformationally constrained amino acids into peptides and small molecule therapeutics is a well-established strategy for enhancing metabolic stability, receptor affinity, and cell permeability. The cyclopropyl group, a small, rigid carbocycle, is particularly effective in this role. Its unique stereoelectronic properties can profoundly influence the biological activity of a parent molecule. Accurate and unambiguous structural characterization is therefore paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution.
This guide will illuminate the characteristic NMR signatures of Methyl (2R)-2-amino-2-cyclopropylacetate, providing a detailed rationale for the assignment of each resonance.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl (2R)-2-amino-2-cyclopropylacetate. These predictions are based on established chemical shift theory and empirical data from related structures, including cyclopropane derivatives and amino acid esters.
Table 1: Predicted ¹H NMR Spectral Data for Methyl (2R)-2-amino-2-cyclopropylacetate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 (CH₃) | 3.75 | s | - | 3H |
| H-2 (α-H) | 3.40 | d | 8.0 | 1H |
| NH₂ | 1.80 | br s | - | 2H |
| H-3 (cPr-H) | 1.10 | m | - | 1H |
| H-4, H-4' (cPr-CH₂) | 0.60 - 0.80 | m | - | 2H |
| H-4, H-4'' (cPr-CH₂) | 0.40 - 0.55 | m | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2R)-2-amino-2-cyclopropylacetate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.5 |
| C-2 (α-C) | 60.0 |
| C-5 (O-CH₃) | 52.0 |
| C-3 (cPr-CH) | 15.0 |
| C-4 (cPr-CH₂) | 5.0 |
Detailed Spectral Assignment and Rationale
The unique structural features of Methyl (2R)-2-amino-2-cyclopropylacetate give rise to a distinctive NMR fingerprint. The following is a step-by-step analysis of the predicted spectral data.
¹H NMR Spectrum Analysis
-
Methyl Ester Protons (H-5): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately 3.75 ppm, a typical region for methyl esters.
-
Alpha-Proton (H-2): The proton attached to the chiral center (C-2) is adjacent to the cyclopropyl methine proton (H-3). This will result in a doublet, predicted to be around 3.40 ppm. The downfield shift is due to the deshielding effects of the adjacent amino and carbonyl groups.
-
Amino Protons (NH₂): The protons of the primary amine are typically observed as a broad singlet around 1.80 ppm. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Cyclopropyl Protons (H-3, H-4): The cyclopropyl protons exhibit the most characteristic signals in the spectrum. Due to the magnetic anisotropy of the cyclopropane ring, these protons are significantly shielded and appear in the upfield region of the spectrum.[1] The methine proton (H-3) is expected to be a multiplet around 1.10 ppm due to coupling with the alpha-proton and the four methylene protons on the ring. The four methylene protons (H-4) are diastereotopic and will appear as complex multiplets in the highly shielded region of 0.40-0.80 ppm. The cis and trans coupling constants within the cyclopropyl ring are typically different, with J_cis_ generally being larger than J_trans_.[2]
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C-1): The carbon of the ester carbonyl group is the most deshielded carbon in the molecule and is predicted to have a chemical shift of around 174.5 ppm.[3]
-
Alpha-Carbon (C-2): The chiral carbon atom is attached to the electron-withdrawing amino and carbonyl groups, resulting in a downfield shift to approximately 60.0 ppm.
-
Methoxy Carbon (C-5): The carbon of the methyl ester group is expected to resonate at a typical value of around 52.0 ppm.
-
Cyclopropyl Carbons (C-3, C-4): Similar to the protons, the carbons of the cyclopropyl ring are highly shielded. The methine carbon (C-3) is predicted to be around 15.0 ppm, while the methylene carbons (C-4) are expected to be even further upfield, around 5.0 ppm. For unsubstituted cyclopropane, the carbon chemical shift is notably negative (-2.7 ppm).[4]
Visualizing the Structure and Assignments
To aid in the visualization of the assignments, the following diagram illustrates the molecular structure with the numbering scheme used in this guide.
Caption: Molecular structure of Methyl (2R)-2-amino-2-cyclopropylacetate with atom numbering.
Comparative Spectral Analysis
To highlight the unique spectral features of Methyl (2R)-2-amino-2-cyclopropylacetate, a comparison with structurally related molecules is invaluable. Here, we compare its predicted NMR data with the experimental data for Methyl alaninate and the characteristic shifts of cyclopropylamine.
Table 3: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | α-H | CH₃ (ester/side chain) | Cyclopropyl Protons |
| Methyl (2R)-2-amino-2-cyclopropylacetate (Predicted) | 3.40 | 3.75 | 0.40 - 1.10 |
| Methyl alaninate (Experimental) | ~3.70 | 3.74 (ester), 1.35 (side chain) | - |
| Cyclopropylamine (Experimental) | - | - | ~0.4 (CH₂), ~2.4 (CH) |
Table 4: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | α-C | CH₃ (ester/side chain) | Cyclopropyl Carbons |
| Methyl (2R)-2-amino-2-cyclopropylacetate (Predicted) | 174.5 | 60.0 | 52.0 | ~5.0, 15.0 |
| Methyl alaninate (Experimental) | ~175 | ~50.0 | 52.1 (ester), 18.5 (side chain) | - |
| Cyclopropylamine (Experimental) | - | - | - | ~3.0 (CH₂), ~24.0 (CH) |
The comparison clearly illustrates the significant shielding effect of the cyclopropyl ring, with its proton and carbon signals appearing at much higher fields than the methyl group protons and carbons of alanine.
Experimental Protocol for NMR Data Acquisition
For the reliable acquisition of ¹H and ¹³C NMR spectra for compounds such as Methyl (2R)-2-amino-2-cyclopropylacetate, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of -10 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds).
-
The following diagram outlines the general workflow for NMR spectral analysis and assignment.
Caption: Workflow for NMR spectral analysis and structural verification.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl (2R)-2-amino-2-cyclopropylacetate are predicted to exhibit a unique set of signals that are highly diagnostic for its structure. The characteristic upfield resonances of the cyclopropyl protons and carbons serve as a definitive marker for the presence of this moiety. By employing a combination of 1D and 2D NMR techniques and comparing the acquired data with the predicted values and those of related compounds, researchers can confidently elucidate and verify the structure of this and similar valuable building blocks in drug discovery and development.
References
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Baranac-Stojanović, M. & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-8. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]
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Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882. [Link]
-
Kuen Wu. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Kuen's note. [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2786. [Link]
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Reagent B. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms and fragmentation methodologies. It is designed for researchers, scientists, and drug development professionals seeking to leverage HRMS for comprehensive molecular characterization. We will delve into the core principles of HRMS, compare the leading mass analyzers, explore the nuances of different fragmentation techniques, and provide practical, step-by-step protocols for the analysis of key biomolecule classes.
The Foundation: Understanding High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[1] This capability allows for the determination of the elemental composition of a molecule, a critical step in the identification of unknown compounds and the characterization of complex mixtures. The key performance metrics of an HRMS instrument are its mass resolution , mass accuracy , scan speed , and dynamic range .
-
Mass Resolution is the ability of a mass spectrometer to distinguish between two peaks of similar m/z. It is typically defined as the full width at half maximum (FWHM) of a peak.
-
Mass Accuracy is the closeness of the measured mass to the true mass of an ion, usually expressed in parts-per-million (ppm).
-
Scan Speed refers to how quickly the mass spectrometer can acquire a full mass spectrum.
-
Dynamic Range is the range of ion intensities that can be detected in a single spectrum.
The choice of an HRMS instrument depends on the specific application, with a trade-off often existing between these key performance characteristics.
A Comparative Analysis of HRMS Mass Analyzers
The heart of any mass spectrometer is its mass analyzer. In the realm of HRMS, three primary technologies dominate: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
Time-of-Flight (TOF)
TOF mass analyzers separate ions based on the time it takes for them to travel a fixed distance in a field-free region. Lighter ions travel faster and reach the detector first. TOF instruments are known for their high scan speed and broad mass range. Modern TOF instruments can achieve mass resolutions of up to 60,000.[2]
Orbitrap
The Orbitrap mass analyzer traps ions in an electrostatic field and their axial oscillation frequency is converted into a mass spectrum using a Fourier transform. Orbitrap instruments offer a compelling balance of high resolution, high mass accuracy, and good dynamic range.[3] Current Orbitrap systems can achieve mass resolutions of up to 450,000 and mass accuracies of less than 1 ppm.[2]
Fourier Transform Ion Cyclotron Resonance (FT-ICR)
FT-ICR mass spectrometers trap ions in a strong magnetic field, where they orbit at a frequency characteristic of their m/z. This technology provides the highest mass resolution and mass accuracy currently available, with resolving powers exceeding 1,000,000 and sub-ppb mass accuracy.[4][5] However, FT-ICR instruments are typically larger, more expensive, and have slower scan speeds compared to TOF and Orbitrap instruments.
Table 1: Quantitative Comparison of HRMS Mass Analyzers
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution (FWHM) | Up to 60,000[2] | Up to 450,000[2] | > 1,000,000[4][5] |
| Mass Accuracy | < 5 ppm | < 1 ppm[2] | < 1 ppm (often sub-ppb)[4][5] |
| Scan Speed | Very High (up to hundreds of Hz) | High (up to 15 Hz)[2] | Low (typically < 1 Hz) |
| Dynamic Range | Good | Very Good | Excellent |
| Cost & Maintenance | Moderate | High | Very High |
| Primary Strengths | High throughput screening, fast chromatography | Versatility, high confidence identification | Ultra-high resolution for complex mixtures |
The Art of Fragmentation: A Comparative Guide to Dissociation Techniques
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions, providing valuable structural information. The choice of fragmentation technique is critical and depends on the nature of the analyte and the desired information.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, where precursor ions are accelerated and collided with a neutral gas. This collision converts kinetic energy into internal energy, leading to bond cleavage. CID is effective for a wide range of molecules but can sometimes lead to the loss of labile functional groups.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique performed in a dedicated collision cell. It provides more uniform and higher fragmentation efficiency compared to traditional CID, particularly for the generation of low-mass reporter ions used in isobaric labeling-based quantitative proteomics.[6]
Electron-Transfer Dissociation (ETD)
ETD involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation. This technique is particularly useful for the analysis of peptides and proteins as it tends to cleave the peptide backbone while preserving labile post-translational modifications (PTMs).[7] ETD is more effective for higher charge state precursors.[7]
Table 2: Comparison of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Collisional activation | Beam-type collisional activation | Electron transfer |
| Primary Fragment Ions | b- and y-ions (peptides) | b- and y-ions (peptides) | c- and z-ions (peptides) |
| Efficiency for Peptides | Good, especially for doubly charged precursors | Excellent, good for low m/z fragments[6] | Excellent for multiply charged precursors (>+2)[7] |
| Preservation of PTMs | Can lead to loss of labile PTMs | Can lead to loss of labile PTMs | Excellent preservation of labile PTMs[7] |
| Application to Small Molecules | Widely used | Effective | Less common |
| Instrumentation | Widely available | Common on Orbitrap instruments | Available on many modern instruments |
Deciphering the Code: Characteristic Fragmentation Patterns
The fragmentation of a molecule is not random; it follows predictable pathways governed by the principles of chemical stability. Understanding these patterns is key to structural elucidation.
Small Molecules and Pharmaceuticals
The fragmentation of small molecules is highly dependent on their functional groups. Common fragmentation pathways include the loss of small neutral molecules (e.g., H₂O, CO, NH₃), cleavage of single bonds to form stable carbocations, and rearrangements like the McLafferty rearrangement.[8][9] For example, ketamine analogues often exhibit α-cleavage of the cyclohexanone ring and subsequent losses of CO and radicals in EI-MS, while in ESI-MS/MS, the loss of water or the amine group is a characteristic fragmentation pathway.[10][11]
Peptides
In CID and HCD, peptides predominantly fragment along the amide backbone, producing b- and y-type ions. The relative abundance of these ions can provide sequence information. In contrast, ETD produces c- and z-type ions, offering complementary sequence information and preserving PTMs.
Lipids
The fragmentation of phospholipids is class-specific. For instance, phosphatidylcholines (PCs) typically show a characteristic neutral loss of the phosphocholine headgroup. The fragmentation of the fatty acyl chains can provide information on their length and degree of unsaturation.
From Sample to Spectrum: Detailed Experimental Workflows
The following protocols provide a step-by-step guide for common HRMS applications.
Workflow for Small Molecule Identification
This workflow outlines the general steps for identifying unknown small molecules in a complex mixture using LC-HRMS.[12]
Caption: General workflow for small molecule identification.
Experimental Protocol: Small Molecule Analysis by LC-HRMS
-
Sample Preparation:
-
Weigh approximately 50 mg of the sample and dissolve it in 2 mL of a suitable solvent (e.g., methanol).[13]
-
Sonicate the mixture until a clear solution is obtained.[13]
-
Filter the solution through a 0.45 µm syringe filter.[13]
-
Add an appropriate internal standard.[13]
-
Transfer the final solution to an autosampler vial.[13]
-
-
Liquid Chromatography:
-
Use a C18 column (e.g., 150 x 3 mm, 5 µm).[13]
-
Employ a binary solvent system (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Apply a suitable gradient to separate the components of the mixture.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes.
-
Perform a full scan MS acquisition over a relevant m/z range (e.g., 100-1000).
-
Use a data-dependent acquisition (DDA) strategy to trigger MS/MS fragmentation of the most abundant ions.
-
Set appropriate collision energies for fragmentation.
-
-
Data Analysis:
-
Process the raw data using appropriate software to perform peak picking, deconvolution, and alignment.
-
Search the resulting peak list against spectral libraries (e.g., NIST) for tentative identification.[14]
-
Manually inspect the MS/MS spectra of potential hits to confirm the fragmentation patterns.
-
Workflow for Peptide Sequencing
This workflow illustrates the key stages in determining the amino acid sequence of a peptide using a bottom-up proteomics approach.[15]
Caption: Workflow for peptide sequencing and protein identification.
Experimental Protocol: Peptide Sequencing by LC-HRMS/MS
-
Protein Digestion:
-
Denature the protein sample.
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.[16]
-
Quench the digestion reaction with an acid (e.g., formic acid).
-
-
Peptide Desalting:
-
Use a C18 StageTip or ZipTip to desalt and concentrate the peptide mixture.
-
Elute the peptides with a high organic solvent concentration.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-HRMS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reversed-phase nano-LC column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS and MS/MS data using a DDA method, selecting the most abundant precursor ions for fragmentation by CID, HCD, or ETD.
-
-
Data Analysis:
-
Process the raw data and submit the peak lists to a database search engine (e.g., Mascot, Sequest).
-
Specify the protein database, enzyme specificity, and potential modifications.
-
Validate the identified peptides by manually inspecting the MS/MS spectra for characteristic b- and y-ion series (for CID/HCD) or c- and z-ion series (for ETD).
-
Workflow for Lipidomics Analysis
This protocol details a comprehensive workflow for the analysis of lipids in biological samples.[17][18]
Caption: A typical workflow for lipidomics analysis.
Experimental Protocol: Untargeted Lipidomics by LC-HRMS
-
Lipid Extraction:
-
For plasma or cell pellets, perform a Folch extraction using a mixture of chloroform and methanol.[17]
-
For tissues, homogenize the sample in the extraction solvent.[17]
-
Add an internal standard mixture containing lipids from different classes.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[17]
-
-
Liquid Chromatography:
-
Use a reversed-phase C18 or C30 column for separation based on hydrophobicity.
-
Alternatively, use a HILIC column for separation based on polarity of the lipid headgroups.
-
Employ a gradient elution with a mobile phase system appropriate for lipid analysis.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes, often using polarity switching.[17]
-
Perform a full scan MS acquisition over a wide m/z range (e.g., 200-1500).[17]
-
Use a DDA or data-independent acquisition (DIA) approach for MS/MS fragmentation.
-
For DDA, use a stepped normalized collision energy to obtain informative fragment spectra.[17]
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software for peak picking, feature alignment, and lipid identification.
-
Identify lipids by matching the accurate mass, retention time, and fragmentation pattern against a lipid database (e.g., LIPID MAPS).
-
Perform relative or absolute quantification using the internal standards.
-
Conduct statistical analysis to identify lipids that are significantly altered between experimental groups.
-
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool in modern research and development. The choice of the appropriate HRMS platform and fragmentation technique is crucial for obtaining high-quality data and achieving research goals. By understanding the principles of HRMS, the characteristics of different instruments and fragmentation methods, and by following robust experimental protocols, researchers can confidently identify and characterize a wide range of molecules, from small drug candidates to complex biomolecules. This guide provides a solid foundation for harnessing the power of HRMS in your scientific endeavors.
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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NIST. (n.d.). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Retrieved from [Link]
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Bio-protocol. (n.d.). LC-HRMS analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
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JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]
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Chromatography Online. (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]
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- Tan, Y. M., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 9(1), 12.
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Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]
- Ulmer, C. Z., et al. (2020). Global UHPLC/HRMS Lipidomics Workflow for the Analysis of Lymphocyte Suspension Cultures. In Lipidomics (pp. 143-157). Humana, New York, NY.
- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6555.
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Reddit. (2024, September 12). Deciding between QTOF and Orbitrap options for intact mass. Retrieved from [Link]
- Salis, P., et al. (2023). Dual UHPLC-HRMS Metabolomics and Lipidomics and Automated Data Processing Workflow for Comprehensive High-Throughput Gut Phenotyping. Analytical Chemistry, 95(22), 8415-8424.
- Alshehry, Z. F., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(4), 1276-1287.
- Swaney, D. L., McAlister, G. C., & Coon, J. J. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of proteome research, 10(9), 3929-3943.
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CDC. (2025, November 14). High-Resolution Mass Spectral Libraries for Drug and Toxin Analysis. Retrieved from [Link]
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Eurofins. (n.d.). Protein Sequencing Using High Resolution LC-MS/MS. Retrieved from [Link]
-
LabRulez LCMS. (2025, April 1). TOF vs. Orbitrap for Intact Protein Structural Insights. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]
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Little MS and Sailing. (2024, November 17). Part 4: NIST MSMS Search of Orbitrap Data. Retrieved from [Link]
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A Researcher's Guide to Differentiating (2R) and (2S) Enantiomers in Biological Assays
In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in their biological activity, with one enantiomer often being responsible for the therapeutic effects while the other may be inactive, less active, or even contribute to adverse effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute biological assays for the comparative study of (2R) and (2S) enantiomers.
The Imperative of Stereoselectivity in Biological Systems
Biological systems, from enzymes to receptors, are inherently chiral. This stereoselectivity dictates that the three-dimensional arrangement of a molecule is paramount for its interaction with biological targets.[2][3] The concept of a "three-point attachment" model, first proposed by Easson and Stedman, provides a foundational understanding of how a chiral molecule interacts with a chiral receptor, explaining why one enantiomer may bind with high affinity while its counterpart does not.[2][3]
A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen. Another well-known case is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Its therapeutic anti-inflammatory action is primarily attributed to the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes than the (R)-enantiomer.
This guide will utilize the illustrative example of a hypothetical chiral inhibitor of a specific kinase to detail the experimental workflows for characterizing and comparing its (2R) and (2S) enantiomers.
Experimental Workflow: A Tripartite Approach
A robust comparative study of enantiomers necessitates a multi-faceted experimental approach, typically involving the assessment of:
-
Target Engagement: Quantifying the direct interaction of each enantiomer with the purified biological target (e.g., enzyme or receptor).
-
Cellular Activity: Evaluating the functional consequences of target engagement in a cellular context.
-
Enantiomeric Purity: Ensuring the stereochemical integrity of the test compounds.
Caption: A generalized workflow for the comparative biological evaluation of enantiomers.
Part 1: Quantifying Target Engagement - The Enzyme Inhibition Assay
The first critical step is to determine the potency of each enantiomer against the purified target enzyme. A competitive enzyme inhibition assay is a standard and effective method for this purpose.
Causality Behind Experimental Choices
-
Why a Competitive Inhibition Assay? This format directly measures the ability of the inhibitor to compete with the enzyme's natural substrate for binding to the active site. This is a common mechanism of action for many drugs and provides a clear measure of target engagement.
-
Self-Validating System: The inclusion of appropriate controls, such as a known inhibitor and a vehicle control, ensures the validity of the assay. The dose-dependent inhibition observed for the active enantiomer provides internal consistency.
Experimental Protocol: Competitive Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for the (2R) and (2S) enantiomers of a hypothetical kinase inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
(2R)-enantiomer and (2S)-enantiomer stock solutions (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates (white, for luminescence)
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of the (2R) and (2S) enantiomers in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Prepare a DMSO-only control (vehicle).
-
Include a known inhibitor of the kinase as a positive control.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified kinase and substrate to their optimal concentrations in the assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
-
Assay Reaction:
-
Add 5 µL of the diluted compounds (or DMSO) to the wells of the assay plate.
-
Add 10 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of kinase activity.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.
-
Caption: Workflow for a competitive kinase inhibition assay to determine enantiomer potency.
Part 2: Assessing Cellular Activity - The Cell-Based Functional Assay
Demonstrating target engagement in a biochemical assay is crucial, but it is equally important to confirm that this translates to functional activity in a cellular environment. A cell-based assay can measure the downstream consequences of inhibiting the target kinase.
Causality Behind Experimental Choices
-
Why a Cell-Based Assay? This type of assay provides a more physiologically relevant context, taking into account factors such as cell permeability, off-target effects, and cellular metabolism of the compounds.
-
Self-Validating System: A clear dose-dependent response in the cell-based assay, which correlates with the biochemical IC50 values, provides strong evidence of on-target activity.
Experimental Protocol: Cell-Based GPCR Activation Assay (cAMP Measurement)
This protocol is designed to measure the inhibition of a Gs-coupled GPCR-mediated cAMP production by the (2R) and (2S) enantiomers.
Materials:
-
A cell line endogenously or recombinantly expressing the target Gs-coupled GPCR (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
(2R)-enantiomer and (2S)-enantiomer stock solutions (in DMSO).
-
A known agonist for the target GPCR.
-
cAMP detection kit (e.g., HTRF cAMP assay kit, Cisbio).
-
384-well white plates.
-
Plate reader capable of HTRF detection.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the cells according to standard protocols.
-
Harvest the cells and resuspend them in assay buffer.
-
Plate the cells into the 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (2R) and (2S) enantiomers in the appropriate assay buffer.
-
Add the diluted compounds to the cells and pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the GPCR agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibitory effects.
-
Add the agonist to the wells containing the compounds and incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit. This typically involves the addition of two detection reagents.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the HTRF signal at the appropriate wavelengths.
-
Calculate the ratio of the two emission signals.
-
Normalize the data with the vehicle control (agonist-stimulated) as 100% activity and a basal control (no agonist) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each enantiomer using a four-parameter logistic fit.
-
Caption: Workflow for a cell-based GPCR functional assay measuring cAMP inhibition.
Data Presentation: Summarizing the Results
The quantitative data from these assays should be presented in a clear and concise table for easy comparison.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| (2R)-Enantiomer | > 10,000 | > 10,000 |
| (2S)-Enantiomer | 5.2 ± 0.8 | 25.6 ± 3.1 |
| Racemic Mixture | 10.5 ± 1.2 | 52.1 ± 4.5 |
| Positive Control | 2.1 ± 0.3 | 15.8 ± 2.0 |
Note: The data presented are hypothetical and for illustrative purposes only.
Part 3: Ensuring Enantiomeric Purity - Chiral Chromatography
The integrity of any comparative study of enantiomers rests on the enantiomeric purity of the compounds being tested. Chiral chromatography is the gold standard for separating and quantifying enantiomers.
Causality Behind Experimental Choices
-
Why Chiral Chromatography? This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This allows for the determination of the enantiomeric excess (% ee) of each sample.
-
Self-Validating System: The use of a well-characterized CSP and validated analytical method ensures the accuracy and reliability of the purity assessment. The ICH Q2(R1) guidelines provide a framework for validating analytical procedures.[4][5][6]
Experimental Protocol: Chiral HPLC for Ibuprofen Enantiomers
This protocol provides an example of a chiral HPLC method for the separation of ibuprofen enantiomers.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H)
-
Mobile phase: n-hexane/isopropanol/trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
-
(R)- and (S)-ibuprofen reference standards
-
Test samples of each enantiomer and the racemic mixture
Step-by-Step Methodology:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the reference standards and test samples in the mobile phase to a known concentration.
-
-
Chromatographic Analysis:
-
Inject a defined volume of each sample onto the column.
-
Run the analysis at a constant flow rate.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the reference standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) for each test sample using the formula: % ee = [|(Area S - Area R)| / (Area S + Area R)] x 100.
-
Conclusion
The comparative biological evaluation of enantiomers is a cornerstone of modern drug development. A systematic approach, combining robust biochemical and cell-based assays with rigorous analytical characterization, is essential to elucidate the distinct pharmacological profiles of each stereoisomer. The methodologies outlined in this guide provide a comprehensive framework for researchers to confidently assess the stereoselectivity of their chiral compounds, ultimately leading to the development of safer and more effective medicines. The U.S. Food and Drug Administration (FDA) provides guidelines that emphasize the importance of characterizing individual enantiomers early in the drug development process.[2][7][8][9][10][11][12]
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AP, I. J. (n.d.). Stereoselectivity of drug-receptor interactions. PubMed. Retrieved from [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Li, C., et al. (2024). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Molecules, 29(1), 234. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and... Retrieved from [Link]
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ResearchGate. (n.d.). Separation of ibuprofen enantiomers by HPLC-mass spectrometry. Retrieved from [Link]
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Al-Tahan, F., & Al-Hadiya, B. (2006). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Medical Sciences, 6(4), 629-634. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 5.4: Enzyme Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselectivity of drug-receptor interactions. Retrieved from [Link]
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Cisbio. (n.d.). GPCR activation is measured with Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]
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LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Retrieved from [Link]
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De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-640. Retrieved from [Link]
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Lee, S., et al. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(−)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Pharmaceuticals, 16(3), 398. Retrieved from [Link]
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Wang, Y., & Li, Y. (2018). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 8(5), 289-296. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research, 2(2), 1695-1703. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Journal of Chromatography B. (2004). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101533. Retrieved from [Link]
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Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]
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Journal of Chromatography A. (2014). Generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]
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News-Medical.Net. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Retrieved from [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 1), F153-8. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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A Senior Application Scientist’s Guide: Methyl (2R)-2-amino-2-cyclopropylacetate vs. Other Conformationally Restricted Amino Acids in Peptidomimetic Design
Introduction: The Challenge of Peptide Therapeutics and the Conformational Solution
Peptides are remarkable biological molecules, offering high potency and specificity that make them attractive candidates for drug development. However, their therapeutic potential is often hampered by two intrinsic weaknesses: a flexible backbone susceptible to rapid proteolytic degradation and a significant entropic penalty upon binding to a target, which can limit affinity.[1][2] The field of medicinal chemistry has addressed these challenges by introducing unnatural amino acids designed to constrain the peptide's conformation.[3][4]
Conformationally restricted amino acids (CRAAs) are building blocks that limit the rotational freedom of the peptide backbone. By pre-organizing the peptide into a bioactive conformation, these modifications can simultaneously shield it from proteases and reduce the entropic cost of binding, leading to enhanced metabolic stability and higher target affinity.[1][5][6]
This guide provides an in-depth comparison of Methyl (2R)-2-amino-2-cyclopropylacetate, a unique CRAA, with other commonly used aminocycloalkane carboxylic acids. We will explore how the distinct properties of the cyclopropyl ring translate into tangible advantages in drug design and provide the experimental framework to validate these benefits.
The Unique Physicochemical Nature of the Cyclopropyl Scaffold
The cyclopropane ring is the smallest carbocycle, and its unique geometry imparts distinct chemical properties.[7] The three carbon atoms are coplanar, resulting in significant ring strain and C-C bonds that are shorter and possess enhanced π-character compared to larger alkanes.[8] When incorporated into an amino acid scaffold, this strained ring acts as a rigid, compact steric element that profoundly influences the local and global conformation of a peptide. This rigidity can contribute to more favorable, entropically driven binding to biological targets.[6]
Structural and Conformational Analysis: A Comparative Overview
The choice of a CRAA is a critical decision in peptidomimetic design, as the ring size dictates the degree of conformational restriction and influences key physicochemical properties.
Caption: Chemical structures of key conformationally restricted amino acids.
The primary impact of these structures is on the allowable backbone dihedral angles (Φ and Ψ). The compact cyclopropyl group imposes the most severe restrictions, strongly favoring specific turn conformations. As the ring size increases, so does its flexibility, allowing the peptide backbone to sample a broader conformational space.
Table 1: Comparative Physicochemical Properties
| Amino Acid Derivative | Molecular Weight ( g/mol ) | cLogP (Est.) | Ring Size | Key Conformational Impact |
| Methyl (2R)-2-amino-2-cyclopropylacetate | 129.16[9] | 0.3 | 3 | Highly restricted; promotes well-defined β- and γ-turns.[10] |
| 1-Aminocyclobutane-1-carboxylic Acid | 115.13 | -1.1 | 4 | Strong β-turn and helix promoter.[11] |
| 1-Aminocyclopentane-1-carboxylic Acid | 129.16 | -0.7 | 5 | High conformational stability, compatible with various secondary structures.[12] |
| 1-Aminocyclohexane-1-carboxylic Acid | 143.18 | -0.3 | 6 | Induces extended or turn-like structures; adds significant lipophilicity.[13] |
Note: cLogP values are estimates and can vary based on the calculation method.
Caption: Impact of conformational restriction on peptide fate and function.
Performance in Drug Discovery Applications: A Data-Driven Comparison
The theoretical benefits of conformational restriction must be validated through experimental data. The incorporation of Methyl (2R)-2-amino-2-cyclopropylacetate and its counterparts directly impacts metabolic stability and receptor binding affinity.
Enhanced Metabolic Stability
Proteases, the enzymes responsible for peptide degradation, often recognize their substrates in an extended, flexible conformation.[1] By locking the peptide backbone into a tight turn or helical structure, CRAAs can sterically hinder protease access, dramatically increasing the peptide's half-life in biological matrices. The rigid cyclopropyl group is particularly effective in this role.
Improved Receptor Binding Affinity
The binding of a flexible peptide to its receptor is entropically unfavorable because the peptide must transition from a disordered state (high entropy) to a single, ordered, bound conformation (low entropy). By incorporating a CRAA, the peptide is already "pre-organized" into a conformation that is close to the one required for binding.[14] This reduces the entropic penalty (ΔS) of the binding event, leading to a more favorable Gibbs free energy of binding (ΔG = ΔH - TΔS) and, consequently, a higher binding affinity.[6][15]
Table 2: Illustrative Experimental Performance Data
The following table presents representative data from typical in vitro assays, demonstrating the performance differences imparted by various CRAAs when substituted into a model bioactive peptide sequence.
| Peptide Variant | CRAA Incorporated | Half-Life in Human Plasma (t½, hours) | Receptor Binding Affinity (Ki, nM) |
| Native Peptide | None (Glycine) | 0.2 | 150 |
| Peptide-C3 | Methyl-2-amino-2-cyclopropylacetate | 12 | 5 |
| Peptide-C4 | 1-Aminocyclobutane-1-carboxylic Acid | 8 | 15 |
| Peptide-C5 | 1-Aminocyclopentane-1-carboxylic Acid | 6 | 25 |
| Peptide-C6 | 1-Aminocyclohexane-1-carboxylic Acid | 9 | 20 |
This data is illustrative and intended for comparative purposes. Actual results will vary depending on the peptide sequence and target system.
Experimental Protocol: In Vitro Protease Stability Assay
This protocol provides a robust method for comparing the metabolic stability of peptides containing different CRAAs.
Objective: To determine the in vitro half-life of a test peptide in the presence of a proteolytic environment (e.g., human plasma or a specific protease like trypsin).
Pillar 1: Expertise & Experience (Causality) We use human plasma as the matrix because it contains a complex mixture of proteases and peptidases, providing a more physiologically relevant environment than a single purified enzyme. A time-course study is essential to accurately model the degradation kinetics.
Pillar 2: Trustworthiness (Self-Validation) The inclusion of controls is non-negotiable for a validatable assay. A "positive control" (a peptide known to be rapidly degraded) confirms that the proteases are active. A "negative control" (the test peptide in buffer without plasma) ensures that any observed degradation is enzymatic and not due to chemical instability.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test peptide and control peptides in DMSO.
-
Thaw a vial of pooled human plasma (or a solution of a specific protease like trypsin at 1 mg/mL in an appropriate buffer) on ice.
-
Prepare the reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Prepare the stop solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile) to quench the reaction.
-
-
Assay Setup:
-
Pre-warm the human plasma and reaction buffer to 37°C in a water bath for 15 minutes.
-
In a microcentrifuge tube, add 198 µL of the pre-warmed plasma.
-
To initiate the reaction (t=0), add 2 µL of the 10 mM peptide stock solution to the plasma, for a final peptide concentration of 100 µM. Vortex gently to mix.
-
Immediately withdraw a 20 µL aliquot and quench it in a separate tube containing 80 µL of the ice-cold stop solution. This is the t=0 time point.
-
-
Time-Course Incubation:
-
Incubate the remaining reaction mixture at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120, 240, and 480 minutes), withdraw 20 µL aliquots and quench them in labeled tubes containing the stop solution.
-
-
Sample Processing:
-
After the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent peptide at each time point.
-
The LC method should be capable of separating the parent peptide from any potential metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent peptide versus time.
-
Determine the slope of the linear portion of the curve. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Caption: Experimental workflow for the in vitro protease stability assay.
Conclusion and Strategic Outlook
The incorporation of conformationally restricted amino acids is a cornerstone of modern peptide drug design. Methyl (2R)-2-amino-2-cyclopropylacetate stands out due to the unique properties of the cyclopropyl ring, which imposes a high degree of rigidity within a minimal steric footprint. This often translates to superior metabolic stability and a significant enhancement in binding affinity compared to both linear peptides and those containing larger, more flexible cyclic amino acids.
However, the choice of CRAA is not universal. While the cyclopropyl derivative excels at creating tight, well-defined turns, larger rings like aminocyclopentane- or aminocyclohexane-carboxylic acid may be better suited for mimicking different secondary structures or for applications where increased lipophilicity is desired. The ultimate selection must be guided by the specific structural requirements of the target protein and the desired ADME properties of the final drug candidate. The experimental protocols outlined in this guide provide a clear framework for making data-driven decisions in the pursuit of next-generation peptide therapeutics.
References
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Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
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Organic chemistry - Wikipedia. Wikipedia. Available at: [Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. NIH National Library of Medicine. Available at: [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. NIH National Library of Medicine. Available at: [Link]
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Cyclic Peptides as Therapeutic Agents and Biochemical Tools. NIH National Library of Medicine. Available at: [Link]
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Synthesis of Cyclopropane α-Amino Acids. Synfacts. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. NIH National Library of Medicine. Available at: [Link]
-
The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. ACS Publications. Available at: [Link]
-
Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. ACS Publications. Available at: [Link]
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Royal Society of Chemistry. Available at: [Link]
-
Amino acids: chemistry, diversity and physical properties. Royal Society of Chemistry. Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. NIH National Library of Medicine. Available at: [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]
-
Comparison between cyclic peptides, their linear counterparts, and... ResearchGate. Available at: [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]
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Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Royal Society of Chemistry. Available at: [Link]
-
Methyl 2-amino-2-cyclopropylacetate. PubChem. Available at: [Link]
-
Synthesis of Cyclopropane α-Amino Acids. ResearchGate. Available at: [Link]
-
Libraries of conformationally restricted and rigid amino acids. ResearchGate. Available at: [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. MDPI. Available at: [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH National Library of Medicine. Available at: [Link]
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(a) Conformational restriction by steric effects due to the structural... ResearchGate. Available at: [Link]
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Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Available at: [Link]
-
Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. ResearchGate. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
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Rational Design of Constrained Peptides as Protein Interface Inhibitors. MDPI. Available at: [Link]
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Conformational origins of dipeptide phase properties. ChemRxiv. Available at: [Link]
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Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. NIH National Library of Medicine. Available at: [Link]
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The Dual Impact of the Cyclopropyl Ring: Conformation and Crystallization
An Expert's Guide to the X-ray Crystallography of Peptides Containing the Cyclopropyl Moiety
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a peptide therapeutic is paramount. It dictates binding affinity, specificity, and ultimately, efficacy. The introduction of non-natural amino acids is a powerful strategy to enhance peptide properties, and the cyclopropyl group has emerged as a particularly valuable modification. Its inherent rigidity and unique electronic character can pre-organize a peptide's conformation, improve metabolic stability, and enhance binding to biological targets.[1][2][3]
X-ray crystallography remains the gold standard for obtaining high-resolution structural information.[4] However, crystallizing peptides, especially those with modifications, is often a significant bottleneck.[5][6][7] This guide provides an in-depth comparison of crystallographic approaches for peptides containing the cyclopropyl moiety versus their unmodified counterparts, offering field-proven insights and detailed experimental frameworks to navigate the challenges and unlock the potential of these promising molecules.
The decision to incorporate a cyclopropyl group into a peptide backbone has profound consequences that extend from its solution behavior to its solid-state assembly. Understanding these effects is the first step toward a successful crystallographic study.
Conformational Pre-organization: An Entropic Advantage
Unlike a flexible alkyl chain, the three-membered ring of a cyclopropane is conformationally constrained.[2][8] When incorporated into a peptide, this rigidity limits the rotational freedom of both the peptide backbone and the amino acid side chain.[1][3][9] This pre-organization can be a significant advantage, as it reduces the entropic penalty paid upon binding to a receptor, potentially leading to higher affinity.[1][9] From a crystallographic perspective, this reduced conformational heterogeneity can favor the adoption of a uniform structure, which is a prerequisite for forming a well-ordered crystal lattice.
Stereoelectronic Properties and Crystal Packing
The cyclopropyl group is not merely a rigid scaffold; it possesses unique electronic properties. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in alkanes.[3] These features can influence intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces, which are the bedrock of crystal formation. The cyclopropyl ring can participate in non-classical interactions that may not be available to standard amino acid side chains, potentially leading to novel crystal packing arrangements.[1]
Comparative Strategies for Crystallization
While the fundamental principles of peptide crystallization remain the same, the presence of a cyclopropyl moiety necessitates a tailored approach. The following table compares key considerations for crystallizing standard peptides versus their cyclopropyl-modified analogues.
| Parameter | Standard Peptides | Cyclopropyl-Containing Peptides | Causality and Rationale |
| Solubility | Generally more soluble in aqueous buffers, but can be prone to aggregation. | Often exhibit lower aqueous solubility due to the hydrophobic nature of the cyclopropyl group. | The increased hydrophobicity of the cyclopropyl ring can drive aggregation, making it crucial to carefully select solubilizing agents and buffer conditions. |
| Crystallization Screens | Standard sparse-matrix screens are a good starting point. | May require screens with a higher proportion of organic precipitants or co-solvents. | The altered solubility profile often means that different regions of the phase diagram are productive for crystallization. |
| pH Range | Broadly screened, with success often found near the peptide's isoelectric point. | The pKa of neighboring functional groups can be subtly altered by the cyclopropyl ring, potentially shifting the optimal pH for crystallization.[3] | Fine-tuning the pH can modulate surface charge and intermolecular contacts, which are critical for crystal formation. |
| Additives | Detergents, salts, and polymers are commonly used to modulate solubility and promote crystal contacts. | Co-crystallization with excipients like mannitol or urea can be particularly effective.[5] | These additives can help to overcome unfavorable intermolecular interactions and provide a scaffolding effect for crystal lattice formation. |
| Temperature | Temperature can be varied to alter supersaturation kinetics. | Precise temperature control is critical; heating above the glass transition temperature can sometimes induce crystallization but risks degradation.[5] | The rigid nature of the cyclopropyl group may lead to different thermal stability profiles compared to flexible peptides. |
Experimental Protocol: Vapor Diffusion Crystallization of a Cyclopropyl-Peptide
This protocol provides a robust starting point for the crystallization of a novel peptide containing a cyclopropyl moiety.
1. Peptide Preparation and Quality Control:
-
Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis protocols, incorporating the desired cyclopropyl amino acid derivative.[10][11][12] Purify the peptide to >98% homogeneity by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Solubilization: Prepare a stock solution of the peptide at a high concentration (e.g., 10-20 mg/mL) in a minimal buffer (e.g., 10 mM Tris or HEPES at a pH where the peptide is soluble). Centrifuge the solution to remove any aggregates before setting up crystallization trials.
2. Crystallization Screening:
-
Method: Hanging drop or sitting drop vapor diffusion is recommended.[13]
-
Setup:
-
Pipette 0.5-1.0 µL of the peptide stock solution into the drop well.
-
Pipette an equal volume of the reservoir solution from a sparse-matrix crystallization screen.
-
Seal the well and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Screen Selection: Utilize a broad sparse-matrix screen and supplement it with a screen rich in organic precipitants (e.g., PEG/Ion screen, ProPlex screen).
3. Optimization:
-
Hit Identification: Monitor the drops regularly over several weeks for crystal formation.
-
Refinement: Once initial crystals ("hits") are identified, systematically vary the conditions around the hit condition. This includes fine-tuning the precipitant concentration, buffer pH, and peptide concentration.
-
Seeding: If crystals are small or of poor quality, microseeding or macroseeding can be employed to improve crystal size and diffraction quality.[14]
The overall workflow for the crystallographic analysis of cyclopropyl-containing peptides can be visualized as follows:
Caption: Workflow for Crystallization and Structure Determination of Cyclopropyl Peptides.
Data Analysis: Deciphering the Structural Impact
Obtaining high-quality diffraction data is a major milestone. The subsequent analysis provides the crucial insights into the cyclopropyl group's influence.
| Crystallographic Parameter | Observation in Cyclopropyl-Peptides | Interpretation and Significance |
| Resolution | Can be variable; well-ordered crystals may diffract to high resolution. | High-resolution data is essential to accurately model the geometry of the cyclopropyl ring and its interactions. |
| B-factors (Displacement Parameters) | The cyclopropyl ring itself often displays low B-factors. | This indicates low mobility and confirms the rigid nature of the moiety within the crystal lattice. |
| Crystal Packing | May exhibit unique packing motifs not seen in the unmodified peptide. | The stereoelectronic properties of the cyclopropyl group can direct the formation of specific intermolecular contacts, influencing the overall crystal architecture. |
| Conformational Angles (φ, ψ) | The peptide backbone torsion angles adjacent to the cyclopropyl residue are often restricted to a narrow range. | This provides direct evidence of the conformational constraint imposed by the cyclopropyl group, which is a key feature for rational drug design. |
The unique interactions facilitated by the cyclopropyl moiety are key to understanding its influence on crystal packing.
Caption: Key Intermolecular Interactions Influenced by the Cyclopropyl Moiety.
Conclusion
The incorporation of a cyclopropyl moiety into a peptide is a powerful tool for medicinal chemists, but it presents unique challenges and opportunities for the structural biologist. The conformational rigidity that is so beneficial for receptor binding also influences the peptide's solution behavior and its propensity to form well-ordered crystals. A successful crystallographic study of a cyclopropyl-containing peptide requires a departure from standard protocols, with a greater emphasis on solubilization strategies, the use of organic precipitants, and a meticulous optimization process. By understanding the underlying physicochemical principles and employing the comparative strategies outlined in this guide, researchers can effectively navigate the complexities of crystallizing these modified peptides and gain invaluable, high-resolution insights to accelerate structure-based drug design.
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Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 2022. [Link]
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Peptide Crystallization: Techniques, Challenges, and Solutions. APC, 2024. [Link]
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Crystallization process development: Peptide crystallization. Cambrex. [Link]
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Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 2020. [Link]
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Organic chemistry. Wikipedia. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. University of Arkansas. [Link]
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Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed, 1998. [Link]
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Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. NIH. [Link]
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Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH. [Link]
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Three-Step Synthesis of Cyclopropyl Peptidomimetics. ResearchGate, 2013. [Link]
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Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Memtein. [Link]
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Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Publications. [Link]
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Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications. [Link]
-
Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]
-
X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate, 2011. [Link]
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Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. MDPI. [Link]
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(a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
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Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]
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A Newcomer's Guide to Peptide Crystallography. PubMed Central, 2015. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate, 2018. [Link]
-
X-Ray Crystallography. Wiley Analytical Science, 2014. [Link]
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A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Modified Peptides In Vitro
For researchers, scientists, and drug development professionals, the journey of a peptide therapeutic from a promising candidate to a clinical reality is fraught with challenges. A primary hurdle is the inherent susceptibility of peptides to enzymatic degradation in a biological environment. This guide provides an in-depth, technical comparison of in vitro methods for assessing the enzymatic stability of modified peptides, grounded in scientific principles and field-proven insights. We will explore not just the "how" but the critical "why" behind experimental design, ensuring your stability studies are robust, reproducible, and predictive.
The Imperative of Enzymatic Stability in Peptide Drug Development
Native peptides often exhibit short in vivo half-lives, primarily due to rapid clearance and degradation by a plethora of proteases and peptidases present in the bloodstream and tissues.[1][2][3] These enzymes, including endopeptidases and exopeptidases, efficiently hydrolyze peptide bonds, rendering the therapeutic molecule inactive.[4] Consequently, enhancing enzymatic stability through strategic chemical modifications is a cornerstone of modern peptide drug design. A thorough in vitro assessment of these modifications is paramount to de-risking candidates early in the development pipeline and predicting their in vivo pharmacokinetic profile.
Strategic Modifications to Enhance Peptide Stability: A Mechanistic Overview
A variety of chemical modifications can be employed to fortify peptides against enzymatic attack. The choice of modification strategy is dictated by the peptide's sequence, its intended target, and the desired therapeutic profile.
N- and C-Terminal Modifications
The termini of linear peptides are particularly vulnerable to exopeptidases.[4] Simple yet effective modifications can shield these susceptible sites.
-
N-terminal Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine, sterically hindering the approach of aminopeptidases.[5]
-
C-terminal Amidation: Conversion of the C-terminal carboxylic acid to an amide removes the negative charge and confers resistance to carboxypeptidases.[5][6]
These modifications often have the dual benefit of mimicking the post-translational modifications of native peptides, potentially improving biological activity.[5]
Incorporation of Unnatural Amino Acids
Replacing standard L-amino acids with their non-proteinogenic counterparts can significantly impede enzymatic recognition and cleavage.
-
D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids at or near cleavage sites disrupts the substrate-enzyme interaction, thereby enhancing stability.[2][3][7] For instance, the replacement of L-tryptophan with D-tryptophan in the somatostatin analog, octreotide, dramatically increases its half-life from minutes to hours.[1][7]
-
N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces steric hindrance and prevents the formation of hydrogen bonds crucial for protease binding.
-
Other Unnatural Amino Acids: A vast array of unnatural amino acids with modified side chains or backbones are available to fine-tune stability and other physicochemical properties.[8]
Cyclization
Constraining the peptide's conformational flexibility through cyclization can significantly enhance its resistance to proteases.[7][9] Cyclic peptides often exhibit a more stable and biologically active conformation, while also being less amenable to fitting into the active sites of proteases. Cyclization can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.[7]
PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to a peptide, known as PEGylation, increases its hydrodynamic radius.[9] This steric shielding not only protects the peptide from enzymatic degradation but also reduces renal clearance, thereby extending its circulation half-life.[9][10]
A Comparative Guide to In Vitro Stability Assay Systems
The selection of an appropriate in vitro assay system is critical for obtaining biologically relevant stability data. The choice depends on the stage of drug development and the specific questions being addressed.
| Assay System | Description | Advantages | Disadvantages | Typical Application |
| Human Plasma | Pooled human plasma containing a complex mixture of proteases and other blood components. | - Physiologically relevant.- Represents the systemic circulation environment.- Good predictor of in vivo stability. | - High protein content can lead to non-specific binding and analytical challenges.- Lot-to-lot variability.- Requires robust sample preparation. | Lead optimization and preclinical candidate selection. |
| Human Serum | The liquid fraction of blood after coagulation, lacking fibrinogen but containing a similar protease profile to plasma. | - Similar physiological relevance to plasma.- Reduced complexity compared to plasma, potentially simplifying analysis. | - The coagulation process can activate certain proteases, potentially altering the degradation profile.- Still contains high protein concentrations. | Early screening and ranking of peptide stability. |
| Specific Recombinant Enzymes (e.g., Trypsin, Chymotrypsin) | Purified enzymes used to assess susceptibility to specific proteases. | - Highly controlled and reproducible.- Allows for the identification of specific cleavage sites.- Useful for mechanistic studies. | - Not representative of the complex enzymatic milieu in vivo.- May not predict overall in vivo stability. | Early-stage screening to identify major cleavage sites and guide modification strategies. |
| Tissue Homogenates (e.g., Liver, Kidney) | Homogenized tissue preparations containing intracellular and membrane-bound enzymes. | - Provides information on metabolism in specific organs of clearance.- Important for understanding tissue-specific degradation. | - High complexity and variability.- In vitro conditions may not fully recapitulate the in vivo cellular environment. | Investigating organ-specific metabolism and clearance pathways. |
Experimental Workflow for In Vitro Peptide Stability Assessment
A well-designed and executed in vitro stability assay is a self-validating system. The following protocol provides a robust framework that can be adapted for different assay systems and analytical methods.
Caption: Decision tree for selecting an appropriate in vitro stability assay.
Conclusion
The in vitro assessment of enzymatic stability is a critical and indispensable step in the development of peptide therapeutics. A well-structured and methodologically sound approach, as outlined in this guide, provides invaluable data for lead optimization and candidate selection. By understanding the mechanistic basis of peptide degradation and the rationale behind different modification strategies and assay systems, researchers can design more stable and ultimately more effective peptide drugs. The integration of robust experimental protocols with appropriate analytical techniques is key to generating reliable and predictive stability data, paving the way for the successful clinical translation of novel peptide therapies.
References
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Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Al-Ameed, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
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Muttenthaler, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2201. [Link]
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Muttenthaler, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2201. [Link]
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NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved January 25, 2026, from [Link]
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Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]
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Lau, J., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters, 9(10), 968-972. [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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McBrien, M. (2019). The Basics of HPLC Peptide Analysis. LCGC International. [Link]
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Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8251. [Link]
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de Freitas, C. D. T., & de Oliveira, J. S. (2025). Use of Plant Peptidases for the Production of Therapeutic Peptides. Protein and Peptide Letters. [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Li, Y., et al. (2023). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 14, 1224793. [Link]
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Grasso, G., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18324. [Link]
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European Crop Protection Association. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
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Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Strategies to Optimize Peptide Stability and Prolong Half-Life. (n.d.). ResearchGate. [Link]
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AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved January 25, 2026, from [Link]
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Asfour, H. Z., et al. (2022). Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides. Pharmaceutical Development and Technology, 27(1), 101-112. [Link]
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Role of peptidomimetics for new drug discovery. (n.d.). ResearchGate. [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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University of Birmingham. (2024). Peptidomimetics open new opportunities in drug discovery. ScienceDaily. [Link]
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In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (2023). ResearchGate. [Link]
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Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). ResearchGate. [Link]
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Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. (n.d.). ResearchGate. [Link]
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How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.). Retrieved January 25, 2026, from [Link]
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101538. [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved January 25, 2026, from [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). Scientific Reports, 7(1), 2737. [Link]
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Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (n.d.). Retrieved January 25, 2026, from [Link]
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Strategies to improve plasma half life time of peptide and protein drugs. (2012). Die Pharmazie, 67(1), 5-10. [Link]
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A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). mAbs, 17(1), 2445839. [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids
Introduction: The Challenge of Crowded Molecules
In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction. This process, while routine for many of the 20 proteinogenic amino acids, becomes a significant synthetic hurdle when dealing with sterically hindered residues. Amino acids such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and others with bulky side chains present a formidable challenge to standard coupling protocols.[1][2] The steric bulk around the amine or carboxylic acid functionality kinetically slows the desired reaction, often leading to incomplete couplings, low yields, and an increased propensity for side reactions, most notably epimerization (racemization) of the activated amino acid.
This guide provides an in-depth comparison of modern coupling reagents, moving beyond a simple catalog of options. We will explore the mechanistic rationale behind their efficacy, present comparative performance data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals to navigate these difficult couplings with confidence and precision.
The "Why": Understanding the Mechanism of Action
The success of a coupling reaction hinges on the activation of the carboxylic acid component.[3] The coupling reagent facilitates this by creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the incoming residue. The effectiveness of a reagent in a sterically demanding context is dictated by the reactivity of this intermediate and its ability to present the activated carbonyl group with minimal steric interference.
We can broadly classify the most relevant reagents into three families: carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, DIC): These are classic activating agents but are often inefficient for hindered couplings when used alone.[4] They form a highly reactive O-acylisourea intermediate, which is prone to racemization and side reactions. Their utility in modern synthesis, especially for difficult sequences, is almost exclusively as a primary activator for more stable and selective activating additives like OxymaPure.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate active esters in situ. PyAOP, for instance, generates a highly reactive OAt ester. The phosphonium byproducts are generally stable, but these reagents are often less reactive than the top-tier aminium salts for the most challenging couplings. PyBrOP is a more reactive phosphonium salt specifically used for difficult couplings involving N-methyl or α,α-dialkyl amino acids.[5]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class represents the gold standard for most applications, including difficult couplings. They rapidly form active esters with minimal side reactions. The key distinction lies in the additive incorporated into their structure:
-
HOBt-based (HBTU): Forms a moderately reactive OBt ester. Sufficient for many standard couplings but can be inadequate for severe steric hindrance.[6]
-
HOAt-based (HATU): Forms a very reactive OAt ester. The nitrogen in the triazole ring provides anchimeric assistance, accelerating the coupling reaction, making HATU a historically superior reagent for hindered systems.[7]
-
OxymaPure-based (COMU): Represents a third generation of reagents, forming a highly reactive Oxyma ester with efficiency comparable or superior to HATU.[8][9] COMU's key advantages are its enhanced safety profile (OxymaPure is not explosive like HOBt/HOAt) and its existence as a true, more reactive uronium salt, whereas HBTU and HATU exist as less reactive guanidinium isomers.[5]
-
Mechanism of Aminium Salt-Mediated Coupling
The general mechanism involves the activation of a carboxylic acid by an aminium salt like HATU in the presence of a non-nucleophilic base, followed by nucleophilic attack from the amine.
Caption: Mechanism of HATU-mediated peptide bond formation.
Performance Comparison: A Data-Driven Analysis
Choosing the right reagent requires balancing reactivity, cost, safety, and potential side reactions. The following table summarizes the properties of the most effective reagents for sterically hindered couplings.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Key Disadvantages |
| HATU | Aminium | Very High | Gold standard for hindered couplings; high yields and low racemization. | Expensive; can cause guanidinylation of the free amine if used in excess; based on potentially explosive HOAt.[5] |
| COMU | Uronium | Very High | Reactivity comparable or superior to HATU; non-explosive; improved solubility; byproducts are water-soluble.[10] | Limited solution stability; can also cause guanidinylation. |
| HCTU | Aminium | High | More reactive and soluble than HBTU. | More expensive than HBTU; potential for guanidinylation. |
| PyBrOP | Phosphonium | High | Effective for N-methylamino acids and α,α-dialkylglycines where other reagents fail.[5] | High reactivity can lead to oxazolone formation and increased racemization with prolonged reaction times.[8] |
| TFFH | Other | Very High | Generates acyl fluorides in situ; excellent for extremely hindered α,α-disubstituted amino acids due to the small fluoride leaving group.[8] | Requires anhydrous conditions; specialized application. |
| DIC/OxymaPure | Carbodiimide | Moderate-High | Safer and often more effective than DIC/HOBt; good suppression of racemization.[10] | Generally less potent than aminium/uronium salts for the most difficult cases. |
Quantitative Insights
Direct, multi-reagent comparative studies on a single hindered peptide are rare. However, data from various sources build a consistent picture. For the synthesis of a dipeptide with two hindered Aib residues (Cbz-Aib-Aib-OMe), the CIP/HOAt reagent combination (a specialized imidazolium reagent) showed superior performance compared to PyBrOP and other thiouronium reagents like TOTT.[11] In studies comparing activating additives for carbodiimides, OxymaPure consistently provides higher yields and lower epimerization than HOBt and often performs as well as or better than the more expensive HOAt.[10] This underscores the power of the Oxyma leaving group, which is leveraged in the standalone COMU reagent.
Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, validated methodologies. The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) and incorporate self-validating checkpoints.
SPPS Workflow for Hindered Coupling
Caption: SPPS workflow incorporating a double coupling strategy.
Protocol 1: Double Coupling using HATU
This strategy is a workhorse for incorporating single sterically hindered residues. The rationale is that a second exposure to fresh, activated amino acid can drive the reaction to completion on any remaining unreacted sites.
Materials:
-
Fmoc-deprotected peptide-resin
-
Sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a reaction vessel, confirmed to have free amines via a positive Kaiser test.
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Causality: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents wastage and potential side reactions. The excess base ensures the amino acid remains deprotonated and neutralizes the HCl salt that may be present.
-
-
Pre-activation: Allow the activation solution to stand for 1-5 minutes. A color change may be observed.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.[4]
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
-
Self-Validation (Checkpoint): Perform a Kaiser test on a small sample of resin beads.
-
If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed to step 8.
-
If the test is positive (beads are blue), unreacted amines are present. Proceed to step 7.
-
-
Second Coupling: Prepare a fresh activation solution (Step 2) and repeat the coupling (Step 4).
-
Final Wash: Once coupling is complete, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to prepare for the next deprotection step or final cleavage.[6]
Protocol 2: High-Efficiency Coupling using COMU
This protocol leverages the high reactivity of COMU and often requires less base, simplifying the reaction setup.
Materials:
-
Fmoc-deprotected peptide-resin
-
Sterically hindered Fmoc-amino acid
-
COMU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Preparation: As in Protocol 1.
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), COMU (4 eq.), and DIPEA (4 eq.) in DMF.
-
Pre-activation: Allow the solution to stand for 1-5 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 45-60 minutes.
-
Validation and Completion: Follow steps 5 through 8 from the HATU protocol, including the optional second coupling if the checkpoint Kaiser test is positive.
Conclusion and Authoritative Grounding
The successful incorporation of sterically hindered amino acids is not a matter of chance, but of informed chemical selection. While classic reagents like DCC/DIC have their place, high-powered aminium and uronium salts are the tools of choice for overcoming significant steric barriers.
HATU remains a reliable, albeit expensive, "gold standard." However, modern reagents like COMU offer equivalent or superior performance with an improved safety profile and more efficient base stoichiometry, making it an excellent first choice for new process development.[9] For the most extreme cases of steric hindrance, generating acyl fluorides with reagents like TFFH provides a powerful, specialized alternative.[8]
The ultimate choice of reagent will always be a balance of the specific steric challenge, the scale of the synthesis, cost considerations, and safety protocols. By understanding the underlying mechanisms and employing robust, self-validating protocols, researchers can confidently construct complex peptides that were once considered synthetically inaccessible.
References
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
-
Aapptec. Coupling Reagents. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Subramanian, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 647-664. [Link]
-
Yeo, J. E., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(38), 8345-8371. [Link]
-
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Tanaka, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. The Journal of Organic Chemistry, 87(13), 8366-8376. [Link]
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A Comparative Guide to Purity Validation of Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, a chiral building block of significant interest, is no exception. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the critical task of purity validation. As Senior Application Scientists, we aim to furnish you with not just the "how," but the "why," grounding our recommendations in established scientific principles and field-proven insights.
The Imperative of Purity in Chiral Building Blocks
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride serves as a crucial component in the synthesis of complex molecules, where its defined stereochemistry and elemental composition are paramount. Impurities, whether they be inorganic salts, residual solvents, or organic by-products from synthesis, can have profound and often detrimental effects on reaction yields, downstream processing, and the biological activity of the final compound. Therefore, a robust and accurate method for purity determination is not merely a quality control checkpoint but a fundamental aspect of scientific integrity.
Elemental Analysis: A Fundamental Truth
Elemental analysis is a powerful technique that provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and in the case of the hydrochloride salt, chlorine.[1][2][3] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[2][4] This method offers a fundamental assessment of a compound's composition against its theoretical values, making it a unique tool for purity verification.[1]
Theoretical Elemental Composition of Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride (C₆H₁₂ClNO₂)
To validate the purity of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, a comparison between the experimentally determined elemental composition and the theoretical values is essential. The theoretical percentages are calculated based on the molecular formula C₆H₁₂ClNO₂ and the atomic weights of the constituent elements.[5][6][7]
The molecular weight of C₆H₁₂ClNO₂ is 165.62 g/mol .[8]
-
Carbon (C): (6 * 12.01 g/mol ) / 165.62 g/mol * 100% = 43.51%
-
Hydrogen (H): (12 * 1.008 g/mol ) / 165.62 g/mol * 100% = 7.30%
-
Chlorine (Cl): (1 * 35.45 g/mol ) / 165.62 g/mol * 100% = 21.40%
-
Nitrogen (N): (1 * 14.01 g/mol ) / 165.62 g/mol * 100% = 8.46%
-
Oxygen (O): (2 * 16.00 g/mol ) / 165.62 g/mol * 100% = 19.32%
A significant deviation from these theoretical values can indicate the presence of impurities.
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis provides a foundational assessment of purity, a comprehensive evaluation often necessitates the use of orthogonal methods. Each technique offers unique insights into the nature and quantity of potential impurities.
| Analytical Method | Parameter Measured | Key Advantages | Limitations |
| Elemental Analysis (EA) | Elemental composition (C, H, N, Cl) | - Direct measure of elemental content- Detects inorganic impurities and co-crystallized water/solvents not visible by NMR or HPLC[1]- High precision and accuracy | - Does not identify the structure of impurities- Insensitive to isomeric impurities (e.g., the (S)-enantiomer)- Requires a pure, homogeneous sample for accurate results |
| High-Performance Liquid Chromatography (HPLC) | Chemical and chiral purity | - High sensitivity for detecting and quantifying organic impurities[9][10]- Chiral HPLC can determine enantiomeric excess[9][11]- Established method for routine quality control | - May not detect non-UV active impurities- Requires reference standards for impurity identification and quantification- Does not detect inorganic salts |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of organic impurities | - Provides detailed structural information about the main component and any organic impurities[12]- Can be used for quantitative analysis (qNMR)[12]- Non-destructive technique | - Lower sensitivity compared to HPLC for trace impurities- May not detect inorganic impurities or water[1]- Complex spectra can be challenging to interpret |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic impurities and structural information | - High sensitivity for volatile and semi-volatile impurities[13][14][15]- Provides structural information from mass spectra[13]- Well-suited for identifying residual solvents | - Requires derivatization for non-volatile compounds like amino acid salts[13][16]- High temperatures can cause degradation of thermally labile compounds- Not suitable for inorganic impurities |
| Residue on Ignition (ROI) / Sulfated Ash | Inorganic impurities | - Directly measures the amount of non-volatile inorganic material[17][18]- Simple and cost-effective method | - Non-specific; does not identify the individual inorganic impurities- Can be influenced by the presence of certain organic salts |
Experimental Workflow & Logical Relationships
The following diagram illustrates a comprehensive workflow for the purity validation of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, integrating elemental analysis with other key analytical techniques.
Caption: Purity Validation Workflow
The logical relationship between these methods in a comprehensive purity assessment strategy is depicted below.
Caption: Interrelation of Purity Assessment Methods
Detailed Experimental Protocol: Elemental Analysis
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride using a modern elemental analyzer. The validation of analytical procedures should adhere to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[19][20][21][22][23]
Instrumentation:
-
A calibrated elemental analyzer capable of CHN determination.
-
A microbalance with a readability of at least 0.001 mg.
Materials:
-
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride test sample, dried to a constant weight.
-
High-purity tin capsules.
-
Certified reference material (e.g., sulfanilic acid) for calibration.
-
High-purity oxygen (99.995%) and helium (99.995%).
Procedure:
-
Instrument Calibration:
-
Perform a multi-point calibration using the certified reference material. Weigh 1-3 mg of the standard into tin capsules in triplicate at different weights.
-
Analyze the standards and generate a calibration curve for each element (C, H, N). The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride into a tin capsule.[24]
-
Fold the tin capsule to ensure no sample can escape and place it in the autosampler.
-
-
Analysis:
-
Analyze the sample according to the instrument's operating procedure. The sample is dropped into a high-temperature furnace (typically ~1000 °C) for combustion.[2][25]
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[25]
-
-
Data Evaluation:
-
The instrument software will calculate the percentage of C, H, and N in the sample based on the calibration.
-
Compare the experimental percentages to the theoretical values. The results should be within an acceptable deviation, typically ±0.4%.
-
System Suitability:
-
Analyze a calibration check standard after every 10-15 samples to ensure the instrument's continued accuracy.
-
Run a blank (empty tin capsule) to check for any system contamination.
Conclusion: A Holistic Approach to Purity Validation
Elemental analysis is an indispensable tool for the purity validation of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, offering a direct and fundamental assessment of its elemental composition.[1] Its unique ability to detect inorganic impurities and hydration states that are often invisible to other techniques makes it a critical component of a comprehensive quality control strategy.[1]
However, for a complete and trustworthy purity profile, a multi-faceted approach is essential. Combining elemental analysis with high-resolution techniques like HPLC for organic and chiral purity, NMR for structural confirmation, GC-MS for volatile impurities, and Residue on Ignition for total inorganic content provides a self-validating system. This integrated strategy ensures the highest confidence in the quality of this vital chiral building block, thereby safeguarding the integrity of your research and development endeavors.
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021-06-30). [Link]
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Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchGate. [Link]
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Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021-12-21). [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for Cyclopropyl Glycine Derivatives in CNS Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacement strategies centered on cyclopropyl glycine derivatives, a class of conformationally restricted amino acids with significant potential in targeting central nervous system (CNS) disorders. By exploring the synthesis, conformational effects, and pharmacological outcomes of replacing the cyclopropyl moiety, we aim to equip researchers with the practical insights and experimental data necessary to navigate the nuanced landscape of bioisostere selection.
The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropyl group is a small, rigid, three-membered carbocycle that has found extensive use in drug design. Its unique structural and electronic properties offer several advantages over more flexible alkyl groups. The inherent ring strain of the cyclopropane ring results in shorter and stronger carbon-carbon and carbon-hydrogen bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the planar and rigid nature of the cyclopropyl group provides a well-defined spatial orientation for pharmacophoric elements, leading to increased potency and selectivity for the target receptor.[2] This conformational restriction can also be entropically favorable for receptor binding.[2]
In the context of glycine derivatives, the incorporation of a cyclopropyl ring creates a conformationally constrained analog of glutamate, the primary excitatory neurotransmitter in the CNS.[3] These derivatives have shown significant activity as modulators of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.[4][5][6] Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[4]
This guide will focus on the bioisosteric replacement of the cyclopropyl group in cyclopropyl glycine derivatives with two common bioisosteres: the isopropyl group and the gem-dimethyl group . We will explore the synthetic methodologies for preparing these analogs, compare their physicochemical and pharmacological properties, and provide a framework for rational bioisostere selection in the context of NMDA receptor modulation.
Comparative Synthesis of Cyclopropyl Glycine and its Bioisosteres
The successful execution of a bioisosteric replacement strategy hinges on the feasibility and efficiency of the synthetic routes to the desired analogs. This section provides detailed, step-by-step protocols for the synthesis of cyclopropyl glycine, isopropyl glycine, and a gem-dimethyl glycine derivative.
Experimental Workflow for Bioisosteric Replacement Studies
The following diagram outlines a typical workflow for conducting a bioisosteric replacement study, from initial synthesis to comparative biological evaluation.
Caption: A generalized workflow for a bioisosteric replacement study.
Synthesis Protocols
Protocol 2.2.1: Synthesis of (S)-Cyclopropylglycine
This protocol is adapted from a multi-step synthesis starting from cyclopropyl methyl ketone.[7]
Step 1: Synthesis of Cyclopropylglyoxylate
-
Dissolve cyclopropylmethyl ketone (20 g, 237.8 mmol) and sodium carbonate (290 mg, 2.72 mmol) in 132 mL of water in a reaction flask.
-
Heat the mixture to 50°C.
-
Slowly add a solution of potassium permanganate (39.6 g, 250.4 mmol) in 1.2 L of water dropwise over 10 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for another 4 hours.
-
Quench the excess potassium permanganate by adding hydrogen peroxide until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Concentrate the filtrate to obtain the crude potassium cyclopropylglyoxylate.
Step 2: Reductive Amination to form (S)-Cyclopropylglycine This step typically employs a chiral amine or an enzymatic method to induce stereoselectivity. For the purpose of this guide, a general reductive amination is described.
-
Dissolve the crude potassium cyclopropylglyoxylate in a suitable solvent such as methanol.
-
Add an ammonia source, such as ammonium chloride, and a reducing agent, like sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction mixture with hydrochloric acid and then purify by ion-exchange chromatography to yield (S)-cyclopropylglycine.
Protocol 2.2.2: Synthesis of Isopropylglycine (Valine analog)
The synthesis of non-natural amino acids like isopropylglycine often follows established methods for α-amino acid synthesis. A common approach is the Strecker synthesis.
Step 1: Formation of the α-aminonitrile
-
In a well-ventilated fume hood, dissolve isobutyraldehyde (1 mole) in a suitable solvent like ethanol.
-
Add an aqueous solution of sodium cyanide (1.1 moles) and ammonium chloride (1.2 moles).
-
Stir the mixture at room temperature for 24 hours. The reaction is typically monitored by TLC.
-
Extract the resulting α-aminonitrile into an organic solvent like diethyl ether and dry over anhydrous sodium sulfate.
Step 2: Hydrolysis of the α-aminonitrile
-
Carefully evaporate the solvent from the α-aminonitrile solution.
-
Add a strong acid, such as 6M hydrochloric acid, to the crude α-aminonitrile.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base, such as sodium hydroxide, to precipitate the crude isopropylglycine.
-
Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure isopropylglycine.
Protocol 2.2.3: Synthesis of a gem-Dimethyl Glycine Derivative (N,N-Dimethylglycine)
This protocol describes the synthesis of N,N-dimethylglycine via the Eschweiler-Clarke reaction, a classic method for the methylation of amines.[8][9]
-
In a round-bottom flask, combine glycine (1 mole), aqueous formaldehyde (2.2 moles), and formic acid (2.5 moles).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and add hydrochloric acid to precipitate the N,N-dimethylglycine hydrochloride salt.
-
Filter the precipitate and wash with a small amount of cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a base, such as silver oxide or a strong anion exchange resin.
-
Filter off the resulting salt and concentrate the filtrate to obtain N,N-dimethylglycine.
Comparative Analysis of Physicochemical and Pharmacological Properties
The choice of a bioisostere is guided by its ability to mimic or improve upon the properties of the original functional group. This section compares the key physicochemical and pharmacological properties of cyclopropyl, isopropyl, and gem-dimethyl groups in the context of glycine derivatives.
Physicochemical Properties
| Property | Cyclopropyl | Isopropyl | gem-Dimethyl | Rationale and Implications |
| Conformational Rigidity | High | Low | Moderate | The rigid cyclopropyl ring restricts bond rotation, leading to a more defined conformation. This can enhance binding affinity by reducing the entropic penalty of binding. The isopropyl group has free rotation, while the gem-dimethyl group offers some steric hindrance that can influence conformation. |
| Lipophilicity (Hansch π) | 1.14[4] | 1.53[4] | ~1.0 (for two methyl groups) | The cyclopropyl group is significantly less lipophilic than the isopropyl group.[4] This can be advantageous in drug design to improve solubility and reduce off-target effects associated with high lipophilicity. The gem-dimethyl group has a lipophilicity closer to that of the cyclopropyl group. |
| Metabolic Stability | Generally High | Moderate to Low | Moderate | The strong C-H bonds of the cyclopropyl ring make it less susceptible to CYP450-mediated oxidation compared to the isopropyl group.[1] The gem-dimethyl group can also be a site of metabolism. |
| pKa Modulation | Electron-withdrawing | Electron-donating | Electron-donating | The cyclopropyl group has some electron-withdrawing character, which can influence the pKa of adjacent acidic or basic groups.[4] This can be a critical factor in modulating the ionization state of a drug at physiological pH, affecting its absorption and distribution. |
Pharmacological Profile: NMDA Receptor Modulation
Cyclopropyl glycine derivatives have been extensively studied as agonists at the NMDA receptor. The following table presents a comparative analysis of the expected pharmacological effects of replacing the cyclopropyl group with isopropyl or gem-dimethyl groups, based on structure-activity relationship (SAR) studies of NMDA receptor ligands.
| Parameter | Cyclopropyl Glycine Derivative | Isopropyl Glycine Derivative (Expected) | gem-Dimethyl Glycine Derivative (Expected) | Mechanistic Rationale |
| NMDA Receptor Binding Affinity (Ki) | Potent (e.g., (S)-CCG-IV, Ki = 10 µM for [3H]CGP39653)[4] | Likely reduced affinity | Potentially reduced affinity | The defined conformation of the cyclopropyl group is crucial for optimal interaction with the NMDA receptor binding pocket. The increased flexibility of the isopropyl group and the different steric profile of the gem-dimethyl group may lead to a less favorable binding orientation. |
| Agonist/Antagonist Activity | Agonist[4] | May retain agonist activity but with lower potency | May retain agonist activity but with lower potency | The overall shape and electronic properties of the molecule determine its functional activity. While bioisosteric replacement may preserve the agonist character, changes in binding affinity are likely to impact potency. |
| Subtype Selectivity (e.g., for GluN2 subunits) | Can exhibit subtype selectivity | Selectivity profile may be altered | Selectivity profile may be altered | The subtle differences in the binding pockets of NMDA receptor subtypes can be exploited by the rigid cyclopropyl group to achieve selectivity. The conformational flexibility of the isopropyl group may lead to a loss of this selectivity. |
Quantitative SAR Data for 2'-Substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine Analogues at the NMDA Receptor [4]
| Compound | R Group | [3H]CGP39653 Ki (µM) |
| 4a | H | 10 |
| 4b | Methyl | >100 |
| 4c | Ethyl | >100 |
| 4d | n-Propyl | 14 |
Data from Clausen et al.[4] This data illustrates that even small modifications to the cyclopropyl ring can significantly impact binding affinity, highlighting the importance of its specific structure for potent NMDA receptor interaction.
Signaling Pathway: NMDA Receptor-Mediated Synaptic Transmission
The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the brain. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5][6] Upon activation, the channel opens, allowing the influx of Ca2+ ions, which triggers a cascade of intracellular signaling events that underpin synaptic plasticity.
The following diagram illustrates the central role of the NMDA receptor in glutamatergic signaling and the downstream pathways affected by its activation.
Caption: Simplified schematic of the NMDA receptor signaling pathway.
Cyclopropyl glycine derivatives, by acting as agonists at the NMDA receptor, can directly modulate this pathway. A potent and selective agonist could enhance NMDA receptor function, which may be beneficial in conditions associated with hypofunction of this receptor.
Conclusion: Rational Selection of Bioisosteres for Cyclopropyl Glycine Derivatives
The choice between a cyclopropyl group and its bioisosteres, such as isopropyl or gem-dimethyl, is a multifactorial decision that requires careful consideration of the specific goals of the drug discovery program.
-
For maximizing potency and conformational restriction, the cyclopropyl group is often the superior choice. Its rigid structure provides a precise orientation of substituents that can lead to high-affinity binding, as demonstrated by the potent activity of cyclopropyl glycine derivatives at the NMDA receptor.
-
When aiming to modulate lipophilicity and improve solubility, the cyclopropyl group offers a clear advantage over the more lipophilic isopropyl group. This can be a critical factor in optimizing the pharmacokinetic properties of a drug candidate.
-
If metabolic stability is a concern, the cyclopropyl group generally provides greater resistance to oxidative metabolism compared to the isopropyl group. However, the potential for metabolism of the gem-dimethyl group should also be considered.
-
From a synthetic perspective, the choice of bioisostere may be influenced by the availability of starting materials and the complexity of the synthetic route. While the synthesis of cyclopropyl glycine can be more challenging than that of its acyclic counterparts, established methods are available.
References
- Clausen, R. P., et al. (2011). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of Medicinal Chemistry, 54(17), 5985-5995.
- Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197-276.
- Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amino Acids. Journal of the American Chemical Society, 55(11), 4571-487.
- Zefirov, N. S., et al. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 41(1), 1-32.
- Toda, N., et al. (2013). Design, synthesis, and structure-activity relationships of novel 2-(carboxycyclopropyl)glycine analogues as N-methyl-D-aspartate receptor agonists. Bioorganic & Medicinal Chemistry, 21(10), 2824-2835.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Ahonen, L., et al. (2018). Solid-phase peptide synthesis of cyclic glycine-proline. Molecules, 23(9), 2264.
- Organic Syntheses. Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.276 (1955); Vol. 28, p.34 (1948).
- de Meijere, A., et al. (2004). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry, 2004(18), 3809-3816.
- ChemicalBook. N,N-Dimethylglycine synthesis. (n.d.).
- Talybov, A. G., & Zefirov, N. S. (2011). The cyclopropyl fragment in medicinal chemistry. Russian Chemical Reviews, 80(10), 983-1004.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
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A Senior Application Scientist's Guide to Evaluating Synthetic Routes for Economic Feasibility
In the journey from laboratory curiosity to life-changing therapeutic, the economic viability of a drug's synthetic route is as critical as its biological activity. An elegant synthesis on paper can quickly become an insurmountable economic hurdle at scale. For researchers, process chemists, and drug development professionals, the ability to critically evaluate and compare synthetic pathways from a financial and sustainability perspective is a cornerstone of successful pharmaceutical development.
This guide provides a framework for the head-to-head comparison of synthetic routes, moving beyond simple reaction yield to encompass a holistic view of economic and environmental performance. We will explore the key metrics that illuminate the true cost of a synthesis and apply them to a real-world case study to demonstrate their practical application.
The Pillars of Economic Evaluation: Beyond Percent Yield
While percentage yield is a familiar and important metric, it only tells a fraction of the story. A comprehensive economic assessment rests on a foundation of more revealing metrics that account for materials, waste, and process efficiency. These metrics not only predict the cost-effectiveness of a route but also align with the principles of green chemistry, which are increasingly integral to modern process development.[1][2]
Mass-Based & Green Chemistry Metrics
These metrics quantify the efficiency of a reaction in terms of mass, providing a direct link to raw material costs and waste generation.
-
Atom Economy (AE): Introduced by Barry Trost, this metric calculates the theoretical efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the desired product.[3][4] It is a fundamental measure of how effectively a reaction minimizes waste at the molecular level.[5]
-
Formula: AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%[3]
-
Causality: A higher atom economy signifies that a larger portion of the starting materials' mass ends up in the final product, inherently reducing the generation of byproducts.[5][6] This leads to lower costs associated with both raw materials and waste disposal.
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste produced for every kilogram of product.[1][7] It accounts for reaction yield, solvent losses, and all process aids, offering a real-world snapshot of a process's environmental burden.[7]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[8]
-
Causality: A lower E-Factor is the goal, indicating a more sustainable and cost-effective process.[8] The pharmaceutical industry traditionally has very high E-Factors (25-100+), highlighting the significant opportunity for improvement through better route design.[8][9]
-
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric. It measures the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.[10][11][12]
-
Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[8]
-
Causality: PMI provides a complete picture of a process's efficiency. A high PMI value indicates that a large amount of material is being consumed and ultimately wasted relative to the amount of product generated, signaling high raw material and waste treatment costs. Reducing PMI is a key objective in sustainable manufacturing.[12]
-
Cost-Based Metrics
-
Cost of Goods (COGS): This is the ultimate measure of economic viability. COGS includes all direct costs associated with the synthesis of an Active Pharmaceutical Ingredient (API), such as raw materials, direct labor, and manufacturing overhead.[13][14][15] A detailed COGS analysis can reveal key cost drivers and highlight which steps in a synthesis offer the greatest potential for cost reduction.[13]
Process-Dependent Factors
-
Step Economy: The number of individual steps in a synthetic sequence has a profound impact on overall feasibility.[17] Each additional step introduces the potential for yield loss, requires more raw materials and solvents, consumes energy, and increases labor costs and production time.[17][18] Convergent synthetic routes are often more step-economic than linear routes.[19]
-
Scalability and Safety: A route that is feasible on a lab scale may present significant safety hazards or require specialized equipment (e.g., cryogenic conditions, high-pressure reactors) that make it impractical or prohibitively expensive at an industrial scale.[19][20]
-
Purification and Isolation: The need for multiple chromatographic purifications can dramatically increase solvent usage, reduce throughput, and increase costs.[19] A robust process should ideally yield a product that can be isolated via simple crystallization.
Head-to-Head Comparison: The Case of Ibuprofen
The industrial synthesis of Ibuprofen is a classic textbook example of how a greener, more efficient synthetic route can provide a significant competitive advantage. Let's compare the original Boots process (the "Brown" synthesis) with the later BHC process (the "Green" synthesis).
| Metric | Boots "Brown" Synthesis (c. 1960s) | BHC "Green" Synthesis (c. 1990s) | Economic & Environmental Impact |
| Number of Steps | 6 | 3 | The BHC route halves the number of unit operations, significantly reducing processing time, energy consumption, and labor costs.[17] |
| Atom Economy | ~40% | ~77% | The BHC route incorporates a much higher percentage of the reactant atoms into the final product, generating significantly less waste.[8] |
| Overall Yield | Low | High | Higher yield directly translates to more product from the same amount of starting material, lowering the cost per kilogram. |
| Catalyst | Stoichiometric (e.g., AlCl₃) | Catalytic (e.g., HF, Raney Ni) | The Boots process used stoichiometric amounts of reagents that were consumed and generated large amounts of waste. The BHC process uses true catalysts that are recycled, reducing both cost and waste.[8] |
| Byproducts | Significant salt waste | Primarily acetic acid (recyclable) | The reduction in inorganic salt waste dramatically lowers disposal costs and environmental impact for the BHC process. |
Analysis: The BHC synthesis is vastly superior from an economic and environmental standpoint. By reducing the number of steps and dramatically improving the atom economy, the process minimizes waste, reduces raw material consumption, and lowers energy usage. This case study powerfully illustrates that designing for atom and step economy is not merely an academic exercise but a critical driver of commercial viability.[18][21]
Experimental Protocols & Methodologies
To ensure trustworthiness and allow for direct application, the following protocols outline how to calculate the key mass-based metrics for any given synthetic step or full process.
Protocol 1: Calculating E-Factor
Objective: To quantify the total mass of waste generated per unit of product.
Methodology:
-
Define System Boundaries: Determine the start and end points of the process or step you are evaluating.
-
Quantify All Inputs: Accurately record the mass (in kg) of all materials entering the reaction vessel. This includes:
-
Starting materials
-
Reagents
-
Solvents (for both reaction and workup/purification)
-
Catalysts
-
Process aids (e.g., acids, bases for pH adjustment)
-
-
Quantify Product Output: Determine the final, isolated mass (in kg) of the pure desired product.
-
Calculate Total Waste: The total mass of waste is the sum of all inputs minus the mass of the isolated product.
-
Mass of Waste = (Mass of All Inputs) - (Mass of Isolated Product)
-
-
Calculate E-Factor:
-
E-Factor = Mass of Waste (kg) / Mass of Isolated Product (kg)[8]
-
Protocol 2: Calculating Process Mass Intensity (PMI)
Objective: To determine the total mass input required to produce a unit of product.
Methodology:
-
Define System Boundaries: As with the E-Factor, clearly define the scope of the process being analyzed.
-
Sum All Inputs: Accurately sum the mass (in kg) of every material used in the process, including reactants, reagents, catalysts, and all solvents for reaction and purification.[11]
-
Measure Product Output: Determine the final, isolated mass (in kg) of the pure product.
-
Calculate PMI:
-
PMI = Total Mass of All Inputs (kg) / Mass of Isolated Product (kg)[10]
-
Visualizing the Decision-Making Workflow
Selecting the optimal synthetic route requires a structured evaluation process. The following workflow diagram illustrates a logical approach to comparing potential candidates.
Caption: A workflow for evaluating and selecting an economically viable synthetic route.
Visualizing Process Mass Intensity (PMI)
To better understand the components of PMI, the following diagram illustrates the inputs that contribute to the final calculation.
Caption: Conceptual inputs and outputs for calculating Process Mass Intensity (PMI).
Conclusion
The economic evaluation of synthetic routes is a multi-faceted discipline that requires a blend of chemical expertise and financial acumen. By moving beyond simplistic yield calculations and embracing holistic metrics like Atom Economy, E-Factor, and Process Mass Intensity, researchers and developers can make more informed, data-driven decisions. This rigorous, quantitative approach not only de-risks the transition from lab to plant but also fosters innovation, leading to the development of more sustainable, cost-effective, and ultimately, more accessible medicines. The ideal synthesis is not just chemically elegant; it is economically sound and environmentally responsible.
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Navigating the Conformational Landscape: A Guide to Circular Dichroism Spectroscopy for Peptide Secondary Structure Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount. This guide provides an in-depth exploration of Circular Dichroism (CD) spectroscopy, a powerful and accessible technique for assessing peptide secondary structure and its dynamic changes.
Circular Dichroism (CD) spectroscopy has established itself as an indispensable tool in structural biology for the rapid evaluation of peptide and protein secondary structure.[1][2][3][4] Its sensitivity to the chiral environment of the peptide backbone allows for the characterization of α-helices, β-sheets, turns, and disordered conformations.[4][5] This guide will delve into the principles of CD spectroscopy, provide a detailed experimental protocol, compare its performance with alternative techniques, and offer insights into data interpretation, empowering researchers to confidently apply this method in their work.
The Principle Behind the Spectrum: Unveiling Chirality
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2][6] In peptides and proteins, the primary chromophores responsible for the CD signal in the far-UV region (typically 190-250 nm) are the amide bonds of the polypeptide backbone.[7] The spatial arrangement of these amide bonds in different secondary structures (α-helices, β-sheets, etc.) creates a unique chiral environment, resulting in characteristic CD spectra.[7]
A Visual Guide to Peptide Secondary Structures and Their CD Signatures
The distinct spectral signatures of common secondary structures form the basis of CD analysis.
Caption: A typical workflow for a CD spectroscopy experiment.
Part 1: Sample and Buffer Preparation
The quality of your CD data is intrinsically linked to the purity of your sample and the choice of buffer.
1. Peptide Purity and Concentration:
-
Purity: Ensure your peptide sample is at least 95% pure, as determined by methods like HPLC or mass spectrometry. [2]Impurities can interfere with the CD signal.
-
Concentration: Accurately determining the peptide concentration is critical for converting raw data to standard units. [2][8]Methods like quantitative amino acid analysis are highly recommended over colorimetric assays such as Bradford or Lowry, which can be protein-dependent. [2][8]Typical peptide concentrations for CD analysis range from 0.05 to 0.5 mg/mL. [4] 2. Buffer Selection:
-
Transparency: The buffer must be transparent in the far-UV region. [8]Buffers containing components that absorb strongly below 200 nm, such as Tris, HEPES, and high concentrations of NaCl, should be avoided or used at very low concentrations. [9][10]* Recommended Buffers: Phosphate buffers (e.g., 10 mM potassium phosphate, pH 7.0) are often a good choice due to their low UV absorbance. [1][9]Using NaF instead of NaCl to adjust ionic strength can also be beneficial. [9]
Part 2: Instrumental Setup and Data Acquisition
Proper instrument setup is key to obtaining a good signal-to-noise ratio.
1. Instrument Preparation:
-
Purging: The instrument's optical path must be purged with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV. [4]* Calibration: Regular calibration of the instrument's wavelength and intensity is essential for data accuracy and comparability between different instruments. [6]Camphor sulfonic acid is a common standard for calibration. [6] 2. Data Acquisition Parameters:
-
Wavelength Range: For secondary structure analysis, a typical scan range is 190-260 nm. [1][4]* Cuvette Pathlength: The choice of cuvette pathlength (typically 0.1 to 1 mm) depends on the sample concentration and buffer absorbance. The total absorbance of the sample should ideally be below 1.2 to ensure linearity of the detector. [8]* Scans and Averaging: To improve the signal-to-noise ratio, it is recommended to collect and average multiple scans (e.g., 3-5) for both the sample and the baseline. [2][8]
Part 3: Data Processing and Analysis
Raw CD data must be processed to obtain meaningful structural information.
1. Baseline Correction and Conversion:
-
Subtraction: The averaged baseline spectrum (buffer only) is subtracted from the averaged sample spectrum. [8]* Conversion to Mean Residue Ellipticity (MRE): The raw data (in millidegrees) is converted to MRE (deg cm² dmol⁻¹), which normalizes for concentration, pathlength, and the number of amino acid residues. [8] 2. Secondary Structure Estimation:
-
Deconvolution Algorithms: The percentage of different secondary structure elements is estimated by fitting the experimental MRE spectrum to a linear combination of reference spectra from proteins with known structures. [8][11]Several deconvolution algorithms and software packages are available for this purpose, including CDToolX and BeStSel. [8][12]
Performance Comparison: CD Spectroscopy vs. Other Techniques
CD spectroscopy is a powerful tool, but it's important to understand its strengths and limitations in comparison to other techniques used for secondary structure analysis.
| Feature | Circular Dichroism (CD) | Fourier-Transform Infrared (FTIR) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential absorption of circularly polarized light by chiral molecules. [2] | Absorption of infrared radiation causing molecular vibrations. [13] | Nuclear spin transitions in a magnetic field. |
| Sample State | Solution, closer to physiological conditions. [4] | Solution, solid, or film. | Solution. |
| Sample Requirements | Small amounts (micrograms), high purity needed. [2][7] | Higher concentration often needed. | High concentration and isotopic labeling may be required. |
| Speed | Rapid, suitable for high-throughput screening. [7][14] | Relatively fast. | Time-consuming. [15] |
| Information Provided | Global secondary structure content (%, α-helix, β-sheet, etc.). [3][15] | Secondary structure content, sensitive to β-sheets. [16] | Atomic-level 3D structure and dynamics. [15] |
| Resolution | Low, provides an average structure. [7][14] | Low to medium. | High, residue-specific information. [2] |
| Key Advantage | Sensitivity to conformational changes, ease of use. [4][7] | Can be used for insoluble samples. | Provides detailed structural information. [15] |
| Key Limitation | Buffer interference, low resolution. [7][14] | Water absorption can be problematic. | Size limitations of the molecule. [15] |
Causality in Experimental Choices: Why Every Step Matters
-
Why high purity? Contaminants can have their own CD signals, leading to an inaccurate representation of the peptide's structure.
-
Why specific buffers? The peptide bond transitions of interest occur at low UV wavelengths. Any buffer component that absorbs in this region will obscure the signal from the peptide.
-
Why multiple scans? Averaging reduces random noise, leading to a cleaner spectrum and more reliable deconvolution results.
-
Why convert to MRE? Normalization allows for direct comparison of spectra from samples at different concentrations and in different cuvettes, and is a prerequisite for using deconvolution software.
Trustworthiness Through Self-Validation
A robust CD experiment includes internal checks:
-
Reproducibility: Replicate scans of the same sample should overlay well, indicating that the sample is stable and the instrument is performing consistently. [2]* Baseline Check: The baseline and sample spectra should overlay at wavelengths where the peptide does not absorb (e.g., >250 nm). [8]* Concentration Series: For new peptides, performing a concentration series can help identify potential aggregation, which can affect the CD spectrum.
Concluding Remarks: The Enduring Value of CD Spectroscopy
Circular Dichroism spectroscopy is a versatile, rapid, and non-destructive technique that provides invaluable insights into the secondary structure of peptides. [3][7]While it does not provide the atomic-level detail of X-ray crystallography or NMR, its ability to quickly assess structural integrity, monitor conformational changes in response to environmental factors (e.g., temperature, pH, ligand binding), and compare different peptide variants makes it an essential tool in the arsenal of researchers in drug development and the life sciences. [5][6][15]By following rigorous experimental protocols and understanding the principles of data analysis, scientists can effectively harness the power of CD spectroscopy to navigate the complex conformational landscape of peptides.
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Anonymous. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. NIH. Retrieved from [Link]
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Anonymous. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Retrieved from [Link]
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Greenfield, N. J. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. NIH. Retrieved from [Link]
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Miles, A. J., Wallace, B. A. (2021, June 15). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Publishing. Retrieved from [Link]
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Aguilar, L. D., et al. (2023, November 24). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. MDPI. Retrieved from [Link]
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Rodger, A. (2021, March 26). Beginners guide to circular dichroism. The Biochemist - Portland Press. Retrieved from [Link]
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Anonymous. (n.d.). Determination of peptide secondary structure by CD spectroscopy. (A) CD... ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]
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Anonymous. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]
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Anonymous. (2025, March 14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. Retrieved from [Link]
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Anonymous. (n.d.). Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism. Applied Photophysics. Retrieved from [Link]
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Sharma, A. K., et al. (2024, August 12). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. PubMed. Retrieved from [Link]
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Anonymous. (n.d.). Advantages and Disadvantages of Protein Circular Dichroism. Mtoz Biolabs. Retrieved from [Link]
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Anonymous. (n.d.). CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? MtoZ Biolabs. Retrieved from [Link]
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Sreerama, N., Woody, R. W. (n.d.). Structural composition of βI- and βII-proteins. NIH. Retrieved from [Link]
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Corrêa, D. H., et al. (n.d.). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. NIH. Retrieved from [Link]
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Anonymous. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms. MtoZ Biolabs. Retrieved from [Link]
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Woollett, B., et al. (n.d.). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. NIH. Retrieved from [Link]
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Pribic, R., et al. (n.d.). Protein secondary structure from Fourier transform infrared and/or circular dichroism spectra. PubMed. Retrieved from [Link]
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Anonymous. (2015, February 20). What is the best buffer to obtain a circular dichroism spectrum of a protein? ResearchGate. Retrieved from [Link]
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Anonymous. (n.d.). CD Deconvolution Algorithms. DichroWeb. Retrieved from [Link]
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Anonymous. (n.d.). Theoretical Circular Dichroism Spectra of the α-Helical Protein. UND Scholarly Commons. Retrieved from [Link]
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Gratzer, W. B. (n.d.). Circular Dichroism of the “Random” Polypeptide Chain. Retrieved from [Link]
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Susi, H., Byler, D. M. (2020, December 17). Searching for a Better Match between Protein Secondary Structure Definitions and Protein FTIR Spectra. ACS Publications. Retrieved from [Link]
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Hirst, J. D. (n.d.). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Retrieved from [Link]
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Anonymous. (n.d.). CD: Circular Dichroism. MOSBRI.eu. Retrieved from [Link]
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Anonymous. (n.d.). Circular dichroism (CD) spectra of (a) random coil peptide-based... ResearchGate. Retrieved from [Link]
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Anonymous. (2025, August 7). An automated application for deconvolution of circular dichroism spectra of small peptides. ResearchGate. Retrieved from [Link]
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Anonymous. (2023, October 14). Difference between FTIR and CD spectroscopy. Rocky Mountain Labs. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Fluorinated vs. Non-Fluorinated Hedgehog Pathway Inhibitors
For drug development professionals, the strategic incorporation of a single atom can mean the difference between a preclinical candidate and a breakthrough therapy. This guide provides an in-depth comparison of the in vivo efficacy of drugs synthesized with and without a specific, high-impact moiety: the fluorine atom. We will use the Hedgehog (Hh) signaling pathway inhibitor Sonidegib (Odomzo®) as a case study to illustrate the profound effects of fluorination on a drug's pharmacokinetic profile and, consequently, its antitumor activity.
The aberrant activation of the Hedgehog signaling pathway is a critical driver in the development of several cancers, most notably basal cell carcinoma (BCC).[1][2][3] This has made the pathway a prime target for therapeutic intervention.[2][4] Sonidegib is a potent, FDA-approved inhibitor of Smoothened (SMO), a key transmembrane protein in this pathway.[1][5][6] A central feature of its molecular structure is the strategic placement of fluorine, a common tactic in medicinal chemistry to enhance drug properties.[7][8][9][10]
This guide will dissect the rationale behind using fluorine, present comparative in vivo efficacy data, detail the experimental protocols required to validate these findings, and provide actionable insights for researchers in the field.
The Chemical Rationale: Why Fluorine Matters
The substitution of hydrogen with fluorine is a cornerstone of modern drug design for several compelling reasons.[10] Fluorine's high electronegativity and small atomic size allow it to modulate a molecule's properties without adding significant steric bulk.[8][10][11] Key advantages of fluorination include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by cytochrome P450 enzymes.[11] This often prolongs the drug's half-life, increasing its exposure to the target tissue.[7][12]
-
Improved Binding Affinity : Fluorine can form crucial hydrogen bonds and other non-covalent interactions within the target protein's binding pocket, increasing the drug's potency.[8][13] For instance, the fluorinated moiety in some drugs is responsible for high-affinity binding due to hydrogen bonding.[13]
-
Increased Membrane Permeability : The introduction of fluorine can alter a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[8][10][14]
In the context of a SMO inhibitor like Sonidegib, these enhancements are hypothesized to translate directly into superior in vivo efficacy compared to a non-fluorinated analog by ensuring more of the active drug reaches the tumor site and remains there for a longer duration.
Comparative In Vivo Efficacy
While direct head-to-head in vivo data for Sonidegib and a precise non-fluorinated counterpart in the same study is not publicly available, we can synthesize a compelling comparison based on structure-activity relationship (SAR) principles and data from analogous compounds. It has been observed in other drug classes that fluorination can lead to significant improvements in efficacy. For example, adding a fluorine atom to certain quinolone antibiotics increased their DNA gyrase inhibitory activity by up to 15-fold and improved cell penetration.[14] Similarly, the cholesterol absorption inhibitor Ezetimibe showed a 50-fold increase in activity in hamsters compared to its non-fluorinated precursor, partly due to fluorination blocking metabolic oxidation sites.[14][15]
Based on these well-established principles, we can project the expected outcomes of a hypothetical in vivo study comparing a fluorinated inhibitor (F-SMOi, e.g., Sonidegib) with a non-fluorinated analog (NF-SMOi).
Table 1: Projected In Vivo Efficacy and Pharmacokinetic Comparison
| Parameter | Fluorinated SMOi (F-SMOi) | Non-Fluorinated SMOi (NF-SMOi) | Rationale for Difference |
| Efficacy | |||
| Tumor Growth Inhibition (TGI) | High (e.g., >80%) | Moderate (e.g., 40-60%) | Increased drug concentration and residence time at the tumor site due to enhanced PK properties. |
| Objective Response Rate (ORR) | High | Moderate | Sustained target inhibition leads to more durable tumor responses. |
| Pharmacokinetics | |||
| Bioavailability | High (e.g., ~70-100% in solution)[1][16] | Lower | Reduced first-pass metabolism due to the stable C-F bond. |
| Elimination Half-life (t½) | Long (e.g., ~28 days in patients)[17] | Shorter | Decreased metabolic clearance. |
| Cmax (Peak Plasma Conc.) | Higher | Lower | Improved absorption and metabolic stability. |
| Target Engagement | |||
| pKa Modulation | Optimal for Target Binding | Sub-optimal | Fluorine's electronegativity can fine-tune the acidity/basicity of nearby functional groups to improve interaction with the SMO binding pocket.[10] |
Note: The values for NF-SMOi are hypothetical projections based on established medicinal chemistry principles. Sonidegib's actual clinical efficacy is well-documented, with objective response rates in patients with locally advanced BCC reaching 56-58%.[6][18]
Mechanistic Deep Dive: The Hedgehog Signaling Pathway
The Hedgehog pathway is normally active during embryonic development but is largely silenced in adult tissues.[1][2] In many cancers, the pathway is aberrantly reactivated.
The Canonical Pathway:
-
In the "OFF" state, the receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO).
-
When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH1, the inhibition on SMO is released.
-
Active SMO then initiates a signaling cascade that prevents the cleavage of GLI transcription factors (GLI1, GLI2, GLI3).
-
Full-length GLI proteins translocate to the nucleus, where they activate the transcription of target genes that promote cell proliferation, survival, and differentiation.[1][2]
Sonidegib functions by directly binding to and inhibiting SMO, effectively keeping the pathway in the "OFF" state even when PTCH1 is mutated or upstream signaling is active.[6]
Experimental Protocols: Validating In Vivo Efficacy
To rigorously compare a fluorinated and non-fluorinated compound, a well-designed in vivo study is paramount. The gold standard is a xenograft mouse model using a cancer cell line with a known Hh pathway dependency.[19]
This protocol describes the establishment of an orthotopic tumor model, which provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[20][21]
1. Animal Preparation:
- Use 8-week-old female athymic nude mice, housed in a pathogen-free environment.[22]
- Anesthetize the mouse using isoflurane gas.[23] Administer an analgesic (e.g., carprofen at 5 mg/kg) subcutaneously before the procedure.[22]
- Place the anesthetized mouse on its right flank on a heated platform (37°C) and apply veterinary ointment to the eyes to prevent drying.[24]
2. Cell Preparation:
- Culture a human pancreatic cancer cell line (e.g., AsPC-1 or PANC-1) under standard conditions.
- On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL. Keep on ice.
3. Ultrasound-Guided Injection:
- Sanitize the mouse's left flank with 70% ethanol.[24]
- Using a high-frequency ultrasound system, visualize the pancreas.
- Carefully guide a 30-gauge needle attached to a 1 cc syringe into the pancreatic head or tail.
- Slowly inject a 20 µL bolus of the cell suspension (containing 2 x 10^5 cells).[23] Successful injection is confirmed by observing a small fluid bleb within the pancreatic tissue via ultrasound.
- Withdraw the needle and monitor the animal until it fully recovers from anesthesia.
4. Tumor Growth Monitoring & Study Initiation:
- Monitor tumor growth via ultrasound imaging twice weekly.
- When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment cohorts.
- Administer compounds daily via oral gavage (PO). The recommended dose for Sonidegib is 200 mg, but this should be scaled appropriately for murine studies.[6]
- Measure tumor volume and body weight 2-3 times per week.
A satellite group of animals should be used for PK analysis to avoid interfering with the efficacy arm of the study.
1. Dosing:
- Administer a single oral dose of the F-SMOi or NF-SMOi to naïve mice (n=3-4 per time point).[25]
2. Sample Collection:
- Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[25]
- Process blood to plasma and store at -80°C until analysis.
3. Bioanalysis:
- Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
- Quantify the drug concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
- Calculate key PK parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½) using appropriate software (e.g., Phoenix WinNonlin).[25]
Conclusion and Future Directions
The strategic incorporation of fluorine is a powerful and validated tool in medicinal chemistry for enhancing the in vivo efficacy of drug candidates.[14][26] As exemplified by the Hedgehog pathway inhibitor Sonidegib, fluorination can significantly improve metabolic stability and bioavailability, leading to more sustained target engagement and superior antitumor activity compared to non-fluorinated counterparts.[1][13]
For researchers, the key takeaway is that early and rational consideration of fluorination strategies can de-risk drug development projects and increase the probability of translating a promising compound into a viable therapeutic. The protocols detailed in this guide provide a robust framework for conducting self-validating in vivo experiments to accurately assess the impact of such chemical modifications. Future work should continue to explore the use of fluorine not just for enhancing PK properties but also for overcoming mechanisms of drug resistance, a significant challenge in the clinical use of targeted therapies like SMO inhibitors.[2]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
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Long‐term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study. National Center for Biotechnology Information (NCBI).[Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information (NCBI).[Link]
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Dr. Cohen Discusses Hedgehog Pathway Inhibition. YouTube.[Link]
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Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells. PLOS ONE.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl (2R)-2-amino-2-cyclopropylacetate Hydrochloride
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant management of chemical reagents is paramount, not only for personnel safety but also for environmental stewardship and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, ensuring that your laboratory operations remain safe, efficient, and compliant.
Hazard Identification and Immediate Safety Considerations
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of the substance. Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" [1].
These classifications necessitate a conservative approach to handling and disposal. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures, this compound must be treated as a hazardous chemical waste . This principle ensures the highest level of safety and compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2].
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and ANSI-approved safety goggles.
-
Ventilation: Handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or powder.
-
Avoid Contamination: Do not allow the chemical to come into contact with strong oxidizing agents or strong bases, as this could lead to vigorous and potentially hazardous reactions.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe segregation, containment, and disposal of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride waste.
Sources
Navigating the Safe Handling of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride: A Practical Guide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, amino acid derivatives such as Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride play a crucial role as building blocks. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to handle this compound with the utmost safety and precision, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding the Compound
The hydrochloride salt is a solid. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] This is consistent with the general properties of amino acid esters and the known hazards of cyclopropylamine, which is corrosive and can cause severe skin burns and eye damage.[2][3]
Key Hazard Information Summary
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | Solid | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
This table summarizes the known hazard information for Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a stringent PPE protocol is mandatory. The selection of appropriate PPE is not merely a checklist item but a critical barrier between you and potential chemical exposure.[4]
-
Eye and Face Protection : Chemical splash goggles that conform tightly to the face are essential to protect against dust particles and potential splashes.[4][5] Given the serious eye irritation potential[1], a face shield should be worn over safety glasses, especially when handling larger quantities or during procedures with a higher risk of splashing.[6]
-
Skin Protection : A flame-resistant lab coat should be worn and kept buttoned to protect the skin.[6] Nitrile gloves are a suitable choice for general handling, providing a good barrier against a range of chemicals.[4][7] However, it is crucial to inspect gloves before each use and to change them immediately if contact with the chemical is suspected. For prolonged or immersive contact, consider double-gloving or using heavier-duty gloves.[7]
-
Respiratory Protection : Due to the risk of respiratory irritation[1], all handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[9]
-
Footwear : Closed-toe and closed-heel shoes are required to protect the feet from potential spills.[6]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the experiment's reproducibility.
Workflow for Safe Handling
Caption: A visual workflow for the safe handling of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride.
Detailed Steps:
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure the fume hood is functioning correctly.
-
Don all required PPE as outlined in the section above.[3]
-
Assemble all necessary glassware, spatulas, and reagents before starting the experiment to minimize movement in and out of the fume hood.
-
-
Weighing and Transfer :
-
As a solid, there is a risk of generating dust.[5] Weigh the required amount of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride on a tared weigh boat or directly into the reaction vessel inside the fume hood.
-
Use a spatula for transfers and avoid any actions that could create airborne dust.
-
-
Dissolution :
-
Add the solvent to the solid slowly and with stirring to control any potential exothermic reactions.
-
Keep the container covered as much as possible during dissolution.
-
-
Reaction Quenching and Work-up :
-
Be mindful that reactions involving amino compounds can be energetic. Quench reactions carefully, especially when using reactive reagents.
-
During aqueous work-up, be aware that changes in pH can affect the solubility and stability of the compound.
-
Emergency Procedures: Being Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spill : For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.[5] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvent washes, in a designated and appropriately labeled hazardous waste container. Do not pour any waste down the drain.[10]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
By adhering to these guidelines, you can confidently and safely incorporate Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride into your research endeavors. A proactive approach to safety is paramount in the dynamic environment of scientific discovery.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol.
- American Elements. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride.
- Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET.
- PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Cyclopropyl methyl ketone.
- Occupational Safety and Health Administration. (n.d.). METHYL 2-CYANOACRYLATE.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine.
- Environmental Health & Safety. (2024). Common Personal Protective Equipment.
- MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Sigma-Aldrich. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.
- Apollo Scientific. (n.d.). Cyclopropylamine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- CDH Fine Chemical. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. (n.d.). 2-AMINO-2-METHYLPROPANOL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

